ZINC20451377
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C32H38N4O3 |
|---|---|
分子量 |
526.7 g/mol |
IUPAC名 |
(E)-3-(4-methoxyphenyl)-1-[4-[3-[[4-(pyridin-3-ylmethyl)piperazin-1-yl]methyl]phenoxy]piperidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C32H38N4O3/c1-38-29-10-7-26(8-11-29)9-12-32(37)36-16-13-30(14-17-36)39-31-6-2-4-27(22-31)24-34-18-20-35(21-19-34)25-28-5-3-15-33-23-28/h2-12,15,22-23,30H,13-14,16-21,24-25H2,1H3/b12-9+ |
InChIキー |
ACJMCFJDYXAPSD-FMIVXFBMSA-N |
製品の起源 |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of Zinc Gluconate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc gluconate, the zinc salt of gluconic acid, is a widely utilized compound in the pharmaceutical, nutraceutical, and cosmetic industries. Its popularity stems from its excellent bioavailability and favorable safety profile, making it a preferred choice for zinc supplementation and various therapeutic applications.[1][2] This technical guide provides an in-depth overview of the core physicochemical properties of zinc gluconate, supported by experimental methodologies and visual representations of its biological context and analytical workflows.
Physicochemical Properties
Zinc gluconate is an ionic compound composed of a zinc(II) cation and two gluconate anions.[2] It typically presents as a white to off-white crystalline or granular powder.[3][4] The compound is generally odorless with a slightly astringent taste.[4]
Table 1: General Physicochemical Properties of Zinc Gluconate
| Property | Value | References |
| Molecular Formula | C₁₂H₂₂O₁₄Zn | [1] |
| Molecular Weight | 455.68 g/mol (anhydrous) | [1] |
| 509.73 g/mol (trihydrate) | [3] | |
| Appearance | White to off-white crystalline or granular powder | [3][4] |
| Odor | Odorless | [4] |
| Taste | Slightly astringent | [4] |
| Melting Point | 172-175 °C | [2][3] |
| pKa (Strongest Acidic) | 3.39 | [5] |
Solubility Profile
Zinc gluconate exhibits high solubility in water, a key property contributing to its excellent bioavailability. Its solubility is influenced by temperature and pH. It is practically insoluble in most organic solvents.
Table 2: Solubility of Zinc Gluconate
| Solvent | Solubility | Temperature (°C) | References |
| Water | ~19.3 g/100 mL | 20 | [3] |
| 55-65 g/100 mL | 25 | [6] | |
| Ethanol | Insoluble/Practically Insoluble | Ambient | [3] |
| Methanol | ~10-15 g/100 mL | 25 | [6] |
| Chloroform | Insoluble | Ambient | [3] |
| Ether | Insoluble | Ambient | [3] |
| Acetone | <0.1 g/100 mL | Ambient | [6] |
| DMF | ~3-5 g/100 mL | Ambient | [6] |
Stability
The stability of zinc gluconate is a critical factor in its formulation and storage. It is relatively stable under neutral to acidic conditions but exhibits poor stability in alkaline environments.
-
pH Stability : Zinc gluconate solutions are most stable within a pH range of 4 to 7. In alkaline conditions (pH > 8), the formation of zinc hydroxide (B78521) precipitate can occur, reducing its effectiveness.[3][6]
-
Thermal Stability : At room temperature, zinc gluconate demonstrates good thermal stability. However, decomposition may occur at temperatures above 200°C, leading to the loss of crystal water and potential formation of zinc oxide, carbon dioxide, and water.[3]
-
Photostability : Zinc gluconate has some sensitivity to light and should be stored in dark conditions to prevent photochemical reactions that could alter its structure and properties.[3]
-
Hygroscopicity : Zinc gluconate is known to be hygroscopic and should be stored in well-closed containers to protect it from atmospheric moisture.[7]
Crystal Structure
Biological Context: Zinc Signaling in the Immune System
Zinc gluconate serves as a source of zinc ions (Zn²⁺), which are crucial for a vast array of biological processes, including immune function. Zinc ions act as signaling molecules, modulating intracellular pathways in both innate and adaptive immune cells.[8][9] The homeostasis of intracellular zinc is tightly regulated by zinc transporters (ZIP and ZnT families) and metallothioneins.[8][10]
A simplified representation of the role of zinc in T-cell receptor (TCR) signaling is depicted below. Upon TCR activation, there is an influx of zinc into the T-cell, which is essential for the proper propagation of the downstream signaling cascade that leads to T-cell activation and cytokine production.[8]
References
- 1. Zinc Gluconate | C12H22O14Zn | CID 443445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Zinc gluconate - Wikipedia [en.wikipedia.org]
- 3. ruipugroup.com [ruipugroup.com]
- 4. Chemical structure and physical properties of Zinc Gluconate Factory Sell Top Quality [biolyphar.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. ruipugroup.com [ruipugroup.com]
- 7. digicollections.net [digicollections.net]
- 8. Roles of Zinc Signaling in the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Zinc as a Gatekeeper of Immune Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intracellular zinc homeostasis and zinc signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Zinc Gluconate in Immune Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zinc is an essential trace element indispensable for the proper functioning of the immune system. Its influence spans the full spectrum of innate and adaptive immunity, modulating the activity of a host of immune cells and signaling pathways. Zinc gluconate, a widely utilized organic salt of zinc, offers high bioavailability, making it a subject of significant interest in the context of immune modulation. This technical guide provides an in-depth analysis of the biological role of zinc gluconate in immune function, consolidating quantitative data from clinical and preclinical studies, detailing key experimental protocols for its investigation, and visualizing the intricate signaling pathways it governs. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development engaged in the study of zinc's immunomodulatory properties.
Introduction
The profound impact of zinc on the immune system has been recognized for decades. Zinc deficiency is correlated with a heightened susceptibility to infections, while supplementation has been shown to restore and enhance immune responses.[1][2][3] Zinc's multifaceted role is rooted in its function as a catalytic cofactor for over 300 enzymes and as a structural component of more than 1,000 transcription factors.[4] This widespread integration into cellular machinery allows it to exert significant control over processes critical to immunity, including cell proliferation, differentiation, and signal transduction.[5]
Zinc gluconate is a popular choice for supplementation due to its high bioavailability, which is reported to be superior to some inorganic zinc salts like zinc sulfate (B86663) in certain contexts. This enhanced absorption ensures a more efficient delivery of zinc to the body's systems, including the immune cells that are highly dependent on this mineral. This guide will delve into the specific mechanisms by which zinc, with a focus on data from zinc gluconate supplementation, modulates immune function.
The Role of Zinc in Innate and Adaptive Immunity
Zinc is a critical modulator of both the innate and adaptive immune systems, influencing a wide array of immune cells and their functions.
Innate Immunity
The innate immune system, the body's first line of defense, is significantly influenced by zinc status.
-
Neutrophils: These phagocytic cells are essential for combating bacterial infections. Zinc is crucial for their normal development and function. Zinc deficiency can impair neutrophil phagocytosis and the production of reactive oxygen species (ROS), which are vital for killing pathogens.
-
Macrophages: As key players in phagocytosis, antigen presentation, and cytokine production, macrophages are heavily reliant on adequate zinc levels. Zinc deficiency can dysregulate their phagocytic capacity, intracellular killing mechanisms, and the production of inflammatory cytokines.
-
Natural Killer (NK) Cells: These cells are pivotal in eliminating virally infected and cancerous cells. Zinc deficiency has been shown to reduce NK cell lytic activity. Conversely, zinc supplementation can enhance NK cell function.
Adaptive Immunity
The adaptive immune response, characterized by specificity and memory, is also profoundly affected by zinc.
-
T-Lymphocytes (T-Cells): Zinc is fundamental for T-cell development, maturation, and function. Zinc deficiency leads to thymic atrophy, a reduction in the number of circulating T-cells (lymphopenia), and an imbalance in T-helper cell (Th1/Th2) responses. Specifically, zinc deficiency can decrease the production of Th1 cytokines like interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2).
-
B-Lymphocytes (B-Cells): The development and function of B-cells, which are responsible for antibody production, are also compromised by zinc deficiency. This can lead to reduced antibody production, particularly immunoglobulin G (IgG).
Quantitative Data on the Effects of Zinc Gluconate on Immune Function
The following tables summarize quantitative data from various studies investigating the impact of zinc gluconate supplementation on key immune markers.
Table 1: Effect of Zinc Gluconate Supplementation on Cytokine Levels
| Cytokine | Study Population | Dosage | Duration | Results | Reference |
| IL-2 | Ulcerative Colitis Patients | Zinc Gluconate (dose not specified) | 60 days | Significant increase in IL-2 concentrations. | |
| IL-10 | Ulcerative Colitis Patients | Zinc Gluconate (dose not specified) | 60 days | Significant increase in IL-10 concentrations. | |
| TNF-α | Behçet's Disease Patients | 30 mg/day Zinc Gluconate | 12 weeks | No significant difference in serum TNF-α levels compared to placebo. |
Table 2: Effect of Zinc Gluconate Supplementation on Immune Cell Populations and Markers
| Immune Marker | Study Population | Dosage | Duration | Results | Reference |
| TLR-2 mRNA Expression | Behçet's Disease Patients | 30 mg/day Zinc Gluconate | 12 weeks | Significant decrease in TLR-2 mRNA expression compared to placebo (P = 0.038). | |
| TLR-2 Protein Expression | Behçet's Disease Patients | 30 mg/day Zinc Gluconate | 12 weeks | Significant decrease in TLR-2 protein expression compared to placebo (P = 0.034). | |
| TLR-4 Surface Expression | Behçet's Disease Patients | 30 mg/day Zinc Gluconate | 12 weeks | Significant decrease within the zinc group (P = 0.012), but not significant compared to placebo. | |
| Lymphocyte Count | Rural Laotian Children | 7 mg/day Preventive Zinc | 9 months | Significant decrease in lymphocyte concentrations compared to placebo. | |
| Eosinophil Count | Rural Laotian Children | 7 mg/day Preventive Zinc | 9 months | Significant decrease in eosinophil concentrations compared to placebo. |
Core Signaling Pathways Modulated by Zinc
Zinc acts as an intracellular second messenger, similar to calcium, and plays a crucial role in regulating key signaling pathways that govern immune responses.
NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of inflammatory gene expression. Zinc has a complex, and at times, seemingly contradictory role in modulating NF-κB signaling. On one hand, zinc is essential for the activation of the NF-κB pathway. On the other hand, an increase in intracellular zinc can negatively regulate proinflammatory responses by inhibiting IκB kinase (IKK) activity. This dual role suggests that zinc is involved in the fine-tuning of NF-κB signaling to ensure a balanced inflammatory response.
T-Cell Receptor (TCR) Signaling Pathway
Upon antigen presentation, the T-cell receptor (TCR) initiates a signaling cascade that leads to T-cell activation, proliferation, and differentiation. Zinc has been shown to function as a signaling molecule in this process. Following TCR engagement, there is an influx of zinc into the T-cell, which can augment the signaling cascade, in part by inhibiting the activity of phosphatases that would otherwise dampen the response.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of zinc's role in immune function.
Assessment of NF-κB Activation via Electrophoretic Mobility Shift Assay (EMSA)
Objective: To determine the DNA-binding activity of NF-κB in nuclear extracts of immune cells following treatment with zinc gluconate and a pro-inflammatory stimulus.
Protocol:
-
Cell Culture and Treatment:
-
Culture human monocytic cells (e.g., THP-1) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Pre-incubate cells with varying concentrations of zinc gluconate (or a vehicle control) for a specified time (e.g., 24 hours).
-
Stimulate the cells with a known NF-κB activator, such as lipopolysaccharide (LPS) (e.g., 1 µg/mL for 1 hour).
-
-
Nuclear Extract Preparation:
-
Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cell membrane using a hypotonic buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 1.5 mM MgCl₂, 0.5 mM DTT, and protease inhibitors).
-
Centrifuge to pellet the nuclei and collect the supernatant (cytoplasmic extract).
-
Resuspend the nuclear pellet in a high-salt extraction buffer (e.g., 20 mM HEPES, 400 mM NaCl, 1 mM EDTA, 1.5 mM MgCl₂, 1 mM DTT, and protease inhibitors) and incubate on ice with agitation.
-
Centrifuge at high speed to pellet nuclear debris and collect the supernatant containing the nuclear proteins.
-
Determine the protein concentration of the nuclear extract using a Bradford or BCA assay.
-
-
EMSA Reaction:
-
Synthesize and label a double-stranded oligonucleotide probe containing the NF-κB consensus binding sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3') with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin, infrared dye) label.
-
In a reaction tube, combine the nuclear extract (e.g., 5-10 µg of protein) with a binding buffer (containing poly(dI-dC) to block non-specific binding).
-
Add the labeled oligonucleotide probe and incubate at room temperature to allow for protein-DNA binding.
-
For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65) to the reaction mixture to confirm the identity of the protein in the complex.
-
-
Electrophoresis and Detection:
-
Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Transfer the gel to a membrane (for non-radioactive detection) or dry the gel (for radioactive detection).
-
Detect the labeled probe using autoradiography (for ³²P) or a chemiluminescent or fluorescence imaging system (for non-radioactive labels). A "shifted" band indicates the presence of the NF-κB-DNA complex.
-
Quantification of Cytokine Gene Expression by Quantitative PCR (qPCR)
Objective: To measure the mRNA levels of specific cytokines in immune cells treated with zinc gluconate.
Protocol:
-
Cell Culture and Treatment:
-
As described in the EMSA protocol, culture and treat immune cells with zinc gluconate and/or a relevant stimulus.
-
-
RNA Extraction:
-
Harvest the cells and lyse them using a lysis buffer containing a chaotropic agent (e.g., guanidinium (B1211019) thiocyanate) to inactivate RNases.
-
Isolate total RNA using a silica-column-based kit or phenol-chloroform extraction.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quantity and purity of the RNA using a spectrophotometer (A260/A280 ratio).
-
-
cDNA Synthesis (Reverse Transcription):
-
Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.
-
Use oligo(dT) primers, random hexamers, or gene-specific primers to initiate cDNA synthesis.
-
The reaction mixture typically includes dNTPs, an RNase inhibitor, and the reverse transcriptase enzyme in a suitable buffer.
-
-
Quantitative PCR:
-
Prepare a qPCR reaction mixture containing the cDNA template, forward and reverse primers for the cytokine of interest (e.g., IL-2, TNF-α) and a housekeeping gene (e.g., GAPDH, β-actin), a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe (TaqMan), and a DNA polymerase.
-
Perform the qPCR reaction in a real-time PCR thermal cycler. The cycling conditions will typically involve an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
The fluorescence signal is measured at the end of each extension step.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each gene, which is the cycle number at which the fluorescence signal crosses a defined threshold.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the control samples.
-
Lymphocyte Proliferation Assay using CFSE
Objective: To assess the effect of zinc gluconate on the proliferative capacity of lymphocytes.
Protocol:
-
Cell Isolation and Labeling:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash the cells and resuspend them in PBS.
-
Label the cells with Carboxyfluorescein succinimidyl ester (CFSE) at a final concentration of 0.5-5 µM for 10-15 minutes at 37°C.
-
Quench the labeling reaction by adding FBS.
-
Wash the cells to remove excess CFSE.
-
-
Cell Culture and Treatment:
-
Culture the CFSE-labeled cells in complete RPMI-1640 medium.
-
Add varying concentrations of zinc gluconate to the cultures.
-
Stimulate the lymphocytes to proliferate using a mitogen (e.g., phytohemagglutinin (PHA)) or specific antigens.
-
-
Incubation and Staining:
-
Incubate the cells for 3-5 days to allow for cell division.
-
Harvest the cells and stain them with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify specific lymphocyte populations.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on the lymphocyte population of interest based on the surface marker staining.
-
Analyze the CFSE fluorescence intensity. With each cell division, the CFSE intensity will halve, allowing for the visualization of distinct peaks corresponding to each generation of daughter cells.
-
Quantify the percentage of cells that have divided and the proliferation index.
-
Conclusion
Zinc gluconate plays a pivotal and complex role in the regulation of the immune system. Its high bioavailability makes it an effective means of delivering zinc to immune cells, where it acts as a crucial signaling molecule and structural component of numerous proteins. The evidence presented in this guide demonstrates that zinc modulates both innate and adaptive immunity, influencing the function of key immune cells and the signaling pathways that govern their responses. The provided quantitative data and detailed experimental protocols offer a foundation for further research into the precise mechanisms of zinc's immunomodulatory effects and its potential therapeutic applications in various disease contexts. A thorough understanding of the intricate interplay between zinc and the immune system is essential for the development of novel strategies to enhance host defense and mitigate inflammatory diseases.
References
A Deep Dive into the Bioavailability of Zinc Salts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bioavailability of various zinc salts, offering a comparative analysis of their absorption and efficacy. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key findings from scientific literature, presenting quantitative data, detailed experimental methodologies, and visual representations of critical pathways and workflows to facilitate a deeper understanding of zinc metabolism and inform formulation strategies.
Comparative Bioavailability of Zinc Salts: A Quantitative Overview
The selection of a zinc salt for supplementation or therapeutic use is critically dependent on its bioavailability, which dictates the extent to which the elemental zinc is absorbed and made available for physiological functions. Numerous studies have been conducted to compare the bioavailability of different zinc salts, with key findings summarized in the table below.
| Zinc Salt | Elemental Zinc Dose | Study Design | Participants (n) | Key Bioavailability Outcome(s) | Reference |
| Zinc Citrate (B86180) | 10 mg | Randomized, crossover | 15 | Median Fractional Absorption: 61.3% | Wegmüller et al., 2014[1] |
| Zinc Gluconate | 10 mg | Randomized, crossover | 15 | Median Fractional Absorption: 60.9% | Wegmüller et al., 2014[1] |
| Zinc Oxide | 10 mg | Randomized, crossover | 15 | Median Fractional Absorption: 49.9% | Wegmüller et al., 2014[1] |
| Zinc Bis-glycinate | 15 mg | Randomized, crossover | 12 | 43.4% higher bioavailability (AUC) than Zinc Gluconate | Gandia et al., 2007[2][3] |
| Zinc Picolinate | 50 mg | Double-blind, crossover | 15 | Significantly increased hair, urine, and erythrocyte zinc levels compared to placebo | Barrie et al., 1987[4][5] |
| Zinc Citrate | 50 mg | Double-blind, crossover | 15 | No significant change in hair, urine, erythrocyte, or serum zinc levels compared to placebo | Barrie et al., 1987[4][5] |
| Zinc Gluconate | 50 mg | Double-blind, crossover | 15 | No significant change in hair, urine, erythrocyte, or serum zinc levels compared to placebo | Barrie et al., 1987[4][5] |
| Zinc-Histidine | 20 mg | Crossover | 10 | Serum zinc concentration 25% higher than Zinc Sulfate (B86663); Calculated uptake 30-40% higher | Schölmerich et al., 1987[6][7] |
| Zinc Sulfate | 20 mg | Crossover | 10 | Reference for comparison with Zinc-Histidine | Schölmerich et al., 1987[6][7] |
Key Experimental Protocols for Assessing Zinc Bioavailability
The evaluation of zinc bioavailability relies on robust experimental designs, both in human subjects and in vitro models. The following sections detail the methodologies employed in seminal studies.
Human Bioavailability Studies: The Crossover Design
A common and powerful method to compare the bioavailability of different formulations is the crossover study design. This approach minimizes inter-individual variability by having each participant act as their own control.
Exemplary Protocol: A Randomized Crossover Trial
-
Study Design: A randomized, double-blind, crossover design is frequently employed. Participants are randomly assigned to a sequence of interventions, each separated by a washout period to eliminate any carryover effects from the previous treatment.
-
Participants: Healthy adult volunteers are recruited. Exclusion criteria typically include pregnancy, lactation, chronic illnesses affecting mineral metabolism, and the use of supplements containing zinc.
-
Intervention: Participants receive a standardized dose of elemental zinc from different salt forms (e.g., citrate, gluconate, oxide) on separate occasions. A placebo arm is often included as a control.
-
Washout Period: A washout period of sufficient duration (e.g., one to two weeks) is implemented between each intervention phase to allow for the return to baseline zinc levels.
-
Sample Collection: Blood and urine samples are collected at baseline and at specified time points after the intervention to measure zinc concentrations. In some studies, hair and erythrocyte zinc levels are also assessed for a longer-term view of zinc status.
-
Analytical Methods: Zinc concentrations in biological samples are typically determined using sensitive analytical techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry (AAS).[8]
-
Outcome Measures: Key pharmacokinetic parameters are calculated to assess bioavailability, including:
-
Fractional Zinc Absorption (FZA): Often measured using stable isotope tracer techniques, this provides a direct measure of the proportion of ingested zinc that is absorbed.[1]
-
Area Under the Curve (AUC): Represents the total zinc exposure over time.
-
Maximum Concentration (Cmax): The peak plasma zinc concentration achieved after administration.
-
Time to Maximum Concentration (Tmax): The time taken to reach Cmax.
-
In Vitro Permeability Studies: The Caco-2 Cell Model
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established in vitro model that mimics the intestinal epithelial barrier. It is widely used to assess the permeability and transport of various compounds, including minerals like zinc.
General Protocol for Caco-2 Permeability Assay
-
Cell Culture and Differentiation: Caco-2 cells are cultured in a suitable medium, typically Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and non-essential amino acids. The cells are seeded onto semi-permeable filter supports (e.g., Transwell® inserts) and allowed to differentiate for approximately 21 days to form a confluent monolayer with well-defined tight junctions.
-
Monolayer Integrity Verification: The integrity of the Caco-2 cell monolayer is crucial for reliable permeability data. It is assessed by measuring the transepithelial electrical resistance (TEER) using a voltmeter. A high TEER value indicates a tight and well-formed cell barrier.
-
Transport Experiment:
-
The culture medium is replaced with a transport buffer, such as Hanks' Balanced Salt Solution (HBSS), on both the apical (upper) and basolateral (lower) sides of the monolayer.
-
The zinc salt solution of interest is added to the apical compartment.
-
At predetermined time intervals, samples are collected from the basolateral compartment to measure the amount of zinc that has traversed the cell monolayer.
-
-
Zinc Quantification: The concentration of zinc in the collected samples is determined using analytical techniques like ICP-MS or AAS.
-
Apparent Permeability Coefficient (Papp): The rate of zinc transport across the Caco-2 monolayer is used to calculate the apparent permeability coefficient (Papp), which provides a quantitative measure of the compound's ability to cross the intestinal barrier.
Molecular Mechanisms of Intestinal Zinc Absorption
The absorption of zinc in the small intestine is a tightly regulated process involving a number of specialized zinc transporter proteins. The primary pathway for zinc uptake from the intestinal lumen into the enterocytes is mediated by the Zrt- and Irt-like Protein 4 (ZIP4). Once inside the enterocyte, zinc can be utilized for cellular functions, stored bound to metallothionein, or transported out of the cell and into the bloodstream. The efflux of zinc across the basolateral membrane of the enterocyte into the portal circulation is primarily facilitated by the Zinc Transporter 1 (ZnT1).
Conclusion
The bioavailability of zinc is highly dependent on the salt form in which it is delivered. The evidence presented in this guide suggests that organic zinc salts, such as zinc citrate, gluconate, and bis-glycinate, are generally more bioavailable than inorganic forms like zinc oxide. For researchers and drug development professionals, a thorough understanding of the comparative bioavailability and the methodologies used for its assessment is paramount for the rational design of effective zinc-containing products. The choice of zinc salt should be guided by empirical data on absorption, alongside other formulation considerations such as solubility, stability, and sensory properties. Future research should continue to explore the bioavailability of novel zinc formulations and further elucidate the molecular mechanisms governing zinc transport to optimize its therapeutic and nutritional benefits.
References
- 1. mdpi.com [mdpi.com]
- 2. article.imrpress.com [article.imrpress.com]
- 3. A bioavailability study comparing two oral formulations containing zinc (Zn bis-glycinate vs. Zn gluconate) after a single administration to twelve healthy female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative absorption of zinc picolinate, zinc citrate and zinc gluconate in humans | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Bioavailability of zinc from zinc-histidine complexes. I. Comparison with zinc sulfate in healthy men. | Semantic Scholar [semanticscholar.org]
- 7. Bioavailability of zinc from zinc-histidine complexes. I. Comparison with zinc sulfate in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ANALYTICAL METHODS - Toxicological Profile for Zinc - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Crucial Interplay: A Technical Guide to Zinc Gluconate and its Influence on Zinc Finger Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc finger proteins (ZFPs) represent one of the most abundant and functionally diverse superfamilies of proteins in eukaryotic genomes.[1] Their roles are extensive, spanning gene transcription, DNA repair, cell proliferation, and apoptosis.[2][3] The structural integrity and function of these proteins are critically dependent on the coordination of zinc ions.[4][5] Zinc gluconate, a widely utilized zinc salt in supplementation, is noted for its high bioavailability, making it an effective vehicle for delivering zinc to cellular systems.[6][7][8][9] This technical guide provides an in-depth exploration of the effect of zinc, as supplied by zinc gluconate, on the structure, function, and regulation of zinc finger proteins. We will delve into the quantitative aspects of zinc binding, detailed experimental methodologies for studying these interactions, and the modulation of key signaling pathways by zinc availability.
Zinc Finger Proteins: Structure and Dependence on Zinc
Zinc finger motifs are small protein domains characterized by the coordination of one or more zinc ions, which stabilizes their fold.[4] The most common class, the Cys2His2 zinc finger, features a consensus sequence where two cysteine and two histidine residues tetrahedrally coordinate a single zinc ion.[10] This coordination is essential for maintaining the ββα fold (a two-stranded antiparallel β-sheet and an α-helix) that allows for sequence-specific DNA binding.[10] The removal of zinc leads to the unfolding of the domain and a loss of DNA-binding capability, highlighting the indispensable structural role of this metal ion.[11]
The stability of the zinc-ZFP complex is a key determinant of its function. The affinity of zinc for these domains is remarkably high, underscoring the cell's prioritization of maintaining ZFP integrity.
Data Presentation: Quantitative Analysis of Zinc Binding to Zinc Finger Proteins
The following table summarizes key quantitative data related to the interaction of zinc with various zinc finger proteins.
| Zinc Finger Protein/Peptide | Zinc Coordination | Apparent Dissociation Constant (Kd) | Thermodynamic Parameters (at pH 7.4) | Experimental Method | Reference |
| Sp1 (finger 3) | Cys2His2 | - | ΔH = -23.5 to -28.0 kcal/mol | Isothermal Titration Calorimetry (ITC) | [12][13] |
| Myelin transcription factor 1 (MyT1-2) | Cys2HisCys | - | - | Isothermal Titration Calorimetry (ITC) | [2] |
| Glucocorticoid receptor (GR-2) | Cys4 | - | - | Isothermal Titration Calorimetry (ITC) | [2] |
| Zap1 (ZF1/ZF2) | Cys2His2 | 5.3 ± 2.2 nM and 0.3 ± 0.1 nM | - | Fluorescence Competition Assay (Fura-2) | [14] |
| Zap1 (ZF3/ZF4) | Cys2His2 | 3.0 ± 1.7 nM and 0.2 ± 0.0 nM | - | Fluorescence Competition Assay (Fura-2) | [14] |
| Transcription Factor IIIA (TFIIIA) | Cys2His2 | Average Kd ≈ 10⁻⁷ M | - | Ligand Competition Assay | [15] |
| Wilms' tumor suppressor protein (WT1-4) | Cys2His2 | 133 fM (limiting Kd) | ΔG of Zn(II) binding ≥ -17.6 kcal/mol | Fluorescence Spectroscopy | [16] |
| Metal-responsive transcription factor 1 (MTF-1) | Cys2His2 | 31 ± 14 pM (collective) | - | Metal Ion Affinity Assay | [17] |
| DOF5.8-ZF | Cys2His2 | 2.5 ± 1 µM (with double-motif probe) | - | Microscale Thermophoresis | [18] |
| DOF3.4-ZF | Cys2His2 | 2.3 ± 1 µM (with double-motif probe) | - | Microscale Thermophoresis | [18] |
Zinc Gluconate: Bioavailability and Cellular Uptake
Zinc gluconate is a salt of zinc with gluconic acid. It is favored in supplements due to its high solubility and bioavailability.[6][8][9] Studies have shown that the fractional absorption of zinc from zinc gluconate is comparable to that of zinc citrate (B86180) and significantly higher than that from zinc oxide.[6][19]
Data Presentation: Bioavailability of Zinc Gluconate
| Study Population | Zinc Compound | Dosage | Fractional Absorption | Key Findings | Reference |
| Healthy Adults | Zinc Gluconate | 10 mg | 60.9% | Comparable absorption to zinc citrate, superior to zinc oxide. | [6][19] |
| Healthy Adults | Zinc Citrate | 10 mg | 61.3% | Comparable absorption to zinc gluconate. | [6][19] |
| Healthy Adults | Zinc Oxide | 10 mg | 49.9% | Significantly lower absorption than zinc gluconate and citrate. | [6][19] |
| Healthy Male Volunteers | Zinc Gluconate | Single dose | Higher initial blood concentration but greater fecal loss compared to zinc-enriched yeast. | Zinc-enriched yeast showed a more positive net zinc balance over 48 hours. | [20][21][22] |
Once absorbed, zinc is transported into cells via a network of zinc transporters, primarily from the ZIP and ZnT families.[23] The influx of zinc into the cytosol can rapidly influence the folding and activity of zinc finger proteins.
Experimental Protocols for Studying Zinc-ZFP Interactions
To investigate the intricate relationship between zinc and zinc finger proteins, a variety of biophysical and biochemical techniques are employed.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand (zinc) to a macromolecule (ZFP), allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the purified apo-zinc finger protein (typically 20-100 µM) in a suitable buffer (e.g., HEPES or Tris) at a specific pH. The buffer should have a low ionization enthalpy to minimize heat changes from buffer protonation/deprotonation.
-
Prepare a concentrated solution of zinc gluconate or zinc chloride (typically 1-2 mM) in the same buffer.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter and the zinc solution into the injection syringe.
-
Perform a series of small, sequential injections of the zinc solution into the protein solution while monitoring the heat released or absorbed.
-
A control experiment involving the injection of the zinc solution into the buffer alone should be performed to account for the heat of dilution.
-
-
Data Analysis:
-
The raw data, a series of heat-flow peaks, is integrated to obtain the heat change per injection.
-
The resulting binding isotherm is then fitted to a suitable binding model (e.g., a single-site binding model) to extract the thermodynamic parameters (Kd, ΔH, and n).
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to study the DNA-binding activity of zinc finger proteins and how it is affected by zinc availability.
Methodology:
-
Probe Preparation:
-
Binding Reaction:
-
Incubate the labeled DNA probe with the purified zinc finger protein in a binding buffer. The buffer should contain components to minimize non-specific binding, such as a non-specific competitor DNA (e.g., poly(dI-dC)).[25]
-
To study the effect of zinc, the binding reaction can be performed in the presence of varying concentrations of zinc gluconate or a zinc chelator like EDTA. Caution must be exercised with EDTA as it can strip zinc from the protein.[26]
-
-
Electrophoresis:
-
Resolve the binding reactions on a native polyacrylamide gel. The gel is run under non-denaturing conditions to preserve the protein-DNA complexes.[27]
-
-
Detection:
-
Visualize the labeled DNA by autoradiography or fluorescence imaging. A "shift" in the mobility of the labeled probe indicates the formation of a protein-DNA complex.[27]
-
X-ray Crystallography
This technique provides high-resolution structural information of zinc finger proteins in complex with their DNA targets.
Methodology:
-
Complex Formation and Purification:
-
Express and purify the zinc finger protein.
-
Synthesize and purify the target DNA oligonucleotide.
-
Mix the protein and DNA in a stoichiometric ratio to form the complex. The buffer should contain zinc acetate (B1210297) or another zinc salt to ensure the zinc finger domains are properly folded.[28]
-
-
Crystallization:
-
Screen a wide range of crystallization conditions (precipitants, pH, temperature, and additives) using techniques like hanging-drop or sitting-drop vapor diffusion to obtain protein-DNA co-crystals.[29]
-
-
Data Collection and Structure Determination:
-
Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.
-
Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of zinc finger proteins in solution and for studying their dynamics and interactions.[30][31]
Methodology:
-
Sample Preparation:
-
Express and purify the zinc finger protein, often with isotopic labeling (¹⁵N and/or ¹³C) to enhance the NMR signal.
-
Reconstitute the apo-protein with zinc.
-
-
NMR Experiments:
-
Acquire a series of multidimensional NMR spectra (e.g., ¹H-¹⁵N HSQC, NOESY, TOCSY) to assign the chemical shifts of the protein's nuclei.
-
-
Structure Calculation:
Zinc-Mediated Regulation of Signaling Pathways
The availability of zinc, which can be modulated by supplementation with zinc gluconate, has a profound impact on various signaling pathways where zinc finger proteins act as key regulators.
The p53 Pathway
The tumor suppressor protein p53, often referred to as the "guardian of the genome," is a zinc finger protein that plays a critical role in cell cycle arrest, apoptosis, and DNA repair.[4] The DNA-binding domain of p53 requires a coordinated zinc ion for its proper conformation and function.[4][11] Zinc deficiency can lead to misfolding of p53 and loss of its DNA-binding activity, thereby impairing its tumor-suppressive functions.[5][34] Conversely, restoring zinc levels can potentially rescue the function of some p53 mutants.[1]
Caption: Zinc-dependent regulation of the p53 signaling pathway.
The NF-κB Pathway
Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor involved in inflammatory and immune responses. Zinc has a complex and modulatory role in the NF-κB signaling pathway. It can inhibit NF-κB activation by upregulating the expression of A20, a zinc finger protein that acts as a negative regulator of the pathway.[8] Zinc transporters also play a role in modulating NF-κB signaling.[35][36]
Caption: Modulatory effect of zinc on the NF-κB signaling pathway.
The Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway is essential for embryonic development and tissue homeostasis. Aberrant activation of this pathway is linked to various cancers. Studies have shown that zinc deficiency can lead to a downregulation of the Wnt/β-catenin signaling pathway, impairing the proliferation of neural stem cells.[37] This suggests that adequate zinc levels are necessary for the proper functioning of this critical pathway.
Caption: Zinc's role in maintaining Wnt/β-catenin signaling.
Conclusion
The structural and functional integrity of a vast array of zinc finger proteins is unequivocally dependent on the availability of zinc. Zinc gluconate, with its demonstrated high bioavailability, serves as an effective means of providing this essential micronutrient to the cellular environment. A thorough understanding of the quantitative biophysical interactions between zinc and ZFPs, facilitated by the detailed experimental protocols outlined herein, is paramount for researchers in molecular biology and drug development. Furthermore, the elucidation of how zinc levels modulate critical signaling pathways, such as those involving p53, NF-κB, and β-catenin, opens new avenues for therapeutic interventions in a multitude of diseases, including cancer and inflammatory disorders. This guide provides a comprehensive technical foundation for further exploration into the multifaceted roles of zinc and zinc finger proteins in cellular health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermodynamics of Zn2+ binding to Cys2His2 and Cys2HisCys zinc fingers and a Cys4 transcription factor site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Molecular & Structural Role of Zinc in Cancer – an exploration of Zn dyshomeostasis and Zn as a critical architectural feature of the p53 protein – Metals, Metalloproteins and Disease [metals.blogs.wesleyan.edu]
- 5. The effect of zinc and the role of p53 in copper-induced cellular stress responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Comparative Absorption and Bioavailability of Various Chemical Forms of Zinc in Humans: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant and anti-inflammatory effects of zinc. Zinc-dependent NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. nsm.buffalo.edu [nsm.buffalo.edu]
- 11. Zinc shapes the folding landscape of p53 and establishes a pathway for reactivating structurally diverse cancer mutants | eLife [elifesciences.org]
- 12. Zinc binding of a Cys2His2-type zinc finger protein is enhanced by the interaction with DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Zinc binding of a Cys2His2-type zinc finger protein is enhanced by the interaction with DNA - Repository of the Academy's Library [real.mtak.hu]
- 14. Zinc fingers can act as Zn2+ sensors to regulate transcriptional activation domain function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Zn-, Cd-, and Pb-transcription factor IIIA: properties, DNA binding, and comparison with TFIIIA-finger 3 metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of the Zn(II) binding properties of the human Wilms' tumor suppressor protein C-terminal zinc finger peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Metal ion affinities of the zinc finger domains of the metal responsive element-binding transcription factor-1 (MTF1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Expression, purification and DNA-binding properties of zinc finger domains of DOF proteins from Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Zinc Absorption by Young Adults from Supplemental Zinc Citrate Is Comparable with That from Zinc Gluconate and Higher than from Zinc Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Clinical evaluation of the bioavailability of zinc-enriched yeast and zinc gluconate in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. deepdyve.com [deepdyve.com]
- 22. researchgate.net [researchgate.net]
- 23. Overview of the zinc absorption mechanism for improving zinc nutrition [jstage.jst.go.jp]
- 24. Protocols for protein-DNA binding analysis of a zinc finger transcription factor bound to its cognate promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ELECTROPHORETIC MOBILITY SHIFT ASSAY OF ZINC FINGER PROTEINS: COMPETITION FOR ZN2+ BOUND TO SP1 IN PROTOCOLS INCLUDING EDTA - PMC [pmc.ncbi.nlm.nih.gov]
- 27. licorbio.com [licorbio.com]
- 28. Crystallization and preliminary X-ray crystallographic analysis of Aart, a designed six-finger zinc-finger peptide, bound to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Crystallization of Zinc Finger Proteins Bound to DNA | Springer Nature Experiments [experiments.springernature.com]
- 30. Zinc finger structure determination by NMR: Why zinc fingers can be a handful - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Two-dimensional NMR studies of the zinc finger motif: solution structures and dynamics of mutant ZFY domains containing aromatic substitutions in the hydrophobic core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. (Open Access) Zinc finger structure determination by NMR: Why zinc fingers can be a handful (2022) | David Neuhaus | 22 Citations [scispace.com]
- 33. researchgate.net [researchgate.net]
- 34. Low intracellular zinc induces oxidative DNA damage, disrupts p53, NFκB, and AP1 DNA binding, and affects DNA repair in a rat glioma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Zinc homeostasis and signaling in health and diseases: Zinc signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Zinc homeostasis regulates caspase activity and inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 37. The downregulation of Wnt/β-catenin signaling pathway is associated with zinc deficiency-induced proliferative deficit of C17.2 neural stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the History of Zinc Gluconate in Nutritional Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc, a vital trace element, plays a crucial role in a myriad of physiological processes, from enzymatic function and immune response to gene expression and cellular signaling. The journey to understanding its significance in human nutrition is a compelling narrative of scientific inquiry, with zinc gluconate emerging as a key player in both research and therapeutic applications. This technical guide provides an in-depth exploration of the history of zinc gluconate in nutritional research, detailing key discoveries, experimental methodologies, and the biochemical pathways it influences.
The Dawn of Zinc in Nutrition: From Obscurity to Essentiality
While the use of zinc compounds dates back to ancient times, its recognition as an essential nutrient is a relatively recent development. The initial focus of mineral nutrition research was on more visibly impactful elements. However, pioneering work in the mid-20th century began to shed light on the critical role of zinc.
A pivotal moment in this journey was the work of Dr. Ananda S. Prasad, who in the 1960s, identified a syndrome of severe growth retardation and hypogonadism in young men in Iran and Egypt.[1] Their diets, primarily consisting of unleavened bread high in phytates, were found to be deficient in bioavailable zinc.[2] Prasad's subsequent supplementation trials, which led to dramatic improvements in growth and sexual development, firmly established zinc as an essential nutrient for humans.[3] This groundbreaking research paved the way for the establishment of the first Recommended Dietary Allowance (RDA) for zinc by the U.S. National Academy of Sciences in 1974.
The Emergence of Zinc Gluconate: A Bioavailable Solution
As the importance of zinc became evident, the focus shifted to developing effective supplementation strategies. This led to the exploration of various zinc salts, with the goal of maximizing bioavailability and minimizing gastrointestinal side effects. The concept of using chelated minerals to improve absorption gained traction in the mid-20th century for animal feed and subsequently for human nutrition. Chelating a mineral with an organic molecule, such as an amino acid or an organic acid, can protect it from interacting with dietary inhibitors like phytates and improve its uptake in the intestine.
Zinc gluconate, the zinc salt of gluconic acid, emerged as a popular choice for supplementation due to its good solubility and high bioavailability. Gluconic acid is an organic acid naturally derived from glucose. The synthesis of zinc gluconate typically involves the reaction of a zinc source, such as zinc oxide or zinc carbonate, with gluconic acid. Studies have shown that zinc gluconate is better absorbed than some other forms, such as zinc oxide.
Key Historical Experiments and Protocols
The following sections detail the methodologies of key historical studies that have shaped our understanding of zinc and the use of zinc gluconate.
Early Zinc Deficiency and Supplementation Studies (Dr. Ananda Prasad)
Dr. Prasad's seminal work in the Middle East provided the first conclusive evidence of zinc deficiency in humans. While the exact form of zinc used in the very initial studies is not always specified as zinc gluconate, his later and more controlled studies often utilized specific zinc salts.
Experimental Protocol: Human Model of Zinc Deficiency
-
Objective: To induce and study the effects of marginal zinc deficiency in human volunteers.
-
Study Design: A controlled metabolic study.
-
Participants: Healthy adult male volunteers.
-
Dietary Intervention:
-
Baseline/Stabilization Phase: Participants consumed a hospital diet with adequate animal protein, providing approximately 12 mg of zinc daily for 4 weeks.
-
Zinc-Deficient Phase: Participants were switched to a soy-protein-based experimental diet providing a low zinc intake of 3.0-5.0 mg per day for 28 weeks.
-
Repletion Phase: Following the depletion phase, volunteers received supplemental zinc. In some studies, this was provided as 27 mg of supplemental zinc in cookies.
-
-
Biochemical and Clinical Monitoring:
-
Regular monitoring of plasma zinc levels.
-
Assessment of immune function markers, such as plasma active thymulin and interleukin-2 (B1167480) (IL-2) gene expression in stimulated lymphocytes.
-
Clinical evaluation for signs and symptoms of zinc deficiency.
-
-
Analytical Methods for Zinc Measurement:
-
Early studies relied on Atomic Absorption Spectrometry (AAS) for the determination of zinc concentrations in plasma, serum, and food samples. This method involves atomizing the sample in a flame or graphite (B72142) furnace and measuring the absorption of light at a specific wavelength characteristic of zinc.
-
Later studies also employed Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) , which offer higher sensitivity and the ability to measure multiple elements simultaneously.
-
Clinical Trials of Zinc Gluconate for the Common Cold
The first randomized, double-blind, placebo-controlled trial on zinc lozenges for the common cold was conducted by George Eby and colleagues, prompted by an observation of rapid cold recovery in his daughter who had taken a zinc gluconate tablet. This sparked a wave of research into the efficacy of zinc, particularly zinc gluconate, for this indication.
Experimental Protocol: Zinc Gluconate Lozenges for the Common Cold (Representative Study)
-
Objective: To evaluate the efficacy of zinc gluconate lozenges in reducing the duration and severity of common cold symptoms.
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: Young adults with recent onset of common cold symptoms.
-
Intervention:
-
Treatment Group: Received lozenges containing zinc gluconate (e.g., 13.3 mg or 23 mg of elemental zinc per lozenge).
-
Placebo Group: Received identical-looking and tasting lozenges without zinc.
-
-
Administration: Participants were instructed to dissolve one lozenge in their mouth every 2 hours while awake, starting within 24-48 hours of symptom onset.
-
Outcome Measures:
-
Symptom severity was recorded daily by participants in a diary using a rating scale.
-
The primary endpoint was the number of days until the resolution of all cold symptoms.
-
-
Key Findings: Several studies reported a significant reduction in the duration of cold symptoms in the zinc gluconate group compared to the placebo group. However, results across studies have been variable, with some showing no significant effect. The formulation of the lozenge was found to be critical, as chelating agents like citric acid could inactivate the zinc.
Quantitative Data from Key Studies
The following tables summarize quantitative data from representative studies on zinc gluconate.
| Study Focus | Zinc Salt | Dosage of Elemental Zinc | Duration | Key Outcome | Reference |
| Elderly Infections | Zinc Gluconate | 45 mg/day | 12 months | Significant reduction in the incidence of infections. | |
| Common Cold | Zinc Gluconate | 13.3 mg per lozenge (multiple daily) | Until symptom resolution | Reduced duration of illness by 1 day in an experimental cold study. | |
| Common Cold | Zinc Gluconate | 23 mg per lozenge (8 times/day) | 5-7 days | No significant reduction in severity or duration of cold symptoms in experimentally induced colds. | |
| Common Cold | Zinc Gluconate | Not specified | Until symptom resolution | Reduced duration of cold symptoms by approximately 4.9 days vs. 6.1 days for placebo. |
| Study Focus | Zinc Salt Comparison | Key Bioavailability Finding | Reference |
| Bioavailability | Zinc Gluconate vs. Zinc Oxide | Zinc gluconate was better absorbed than zinc oxide. | |
| Bioavailability | Zinc Gluconate vs. Zinc Acetate (for common cold) | No significant difference in efficacy between the two salts. |
Signaling Pathways and Experimental Workflows
Zinc plays a critical role as a signaling molecule, influencing numerous intracellular pathways. The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by zinc and a typical experimental workflow for a zinc supplementation study.
Zinc Homeostasis and Transport
The intracellular concentration of zinc is tightly regulated by a network of transporters and binding proteins. Zinc transporters of the ZIP (Zrt-, Irt-like Protein) family increase cytosolic zinc levels by transporting it into the cell or out of organelles, while ZnT (Zinc Transporter) family members decrease cytosolic zinc by transporting it out of the cell or into organelles. Metallothioneins are cysteine-rich proteins that bind zinc, acting as a buffer and regulating its availability.
Caption: Cellular zinc homeostasis is maintained by ZIP and ZnT transporters and metallothioneins.
Zinc's Role in NF-κB Signaling
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. Zinc has been shown to inhibit NF-κB activation, thereby exerting anti-inflammatory effects. One mechanism involves the induction of A20, a zinc-finger protein that inhibits key signaling components in the NF-κB pathway.
Caption: Zinc inhibits NF-κB signaling, in part by inducing the inhibitory protein A20.
Zinc's Influence on T-Cell Activation
Zinc is essential for T-cell function. Upon T-cell receptor (TCR) activation, there is an influx of zinc into the T-cell, which acts as a second messenger. This zinc signal is crucial for downstream signaling cascades, such as the ERK pathway, leading to T-cell proliferation and cytokine production.
Caption: Zinc acts as a second messenger in T-cell activation, promoting proliferation.
Experimental Workflow for a Zinc Supplementation Clinical Trial
References
Preliminary Studies on the Therapeutic Potential of Zinc Gluconate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc, an essential trace element, plays a pivotal role in numerous physiological processes, including immune function, cell division, and protein synthesis. Its therapeutic potential has been explored in various contexts, with zinc gluconate emerging as a prominent salt due to its favorable bioavailability. This technical guide provides an in-depth overview of preliminary studies investigating the therapeutic applications of zinc gluconate, with a focus on its use in the treatment of the common cold and dermatological conditions such as acne vulgaris. The guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
Therapeutic Applications and Efficacy
The Common Cold
Multiple randomized, double-blind, placebo-controlled clinical trials have investigated the efficacy of zinc gluconate lozenges in reducing the duration and severity of the common cold. While the exact mechanism remains to be fully elucidated, it is hypothesized that zinc ions may inhibit rhinovirus replication and modulate the inflammatory response in the upper respiratory tract.
Table 1: Summary of Clinical Trials on Zinc Gluconate for the Common Cold
| Study (Year) | Number of Participants | Zinc Gluconate Dosage | Placebo | Key Findings |
| Godfrey JC, et al. (1992)[1] | 73 | Lozenges with glycine, releasing 93% of contained zinc | Placebo | Median cold duration was 4.3 days in the zinc group vs. 9.2 days in the placebo group when treatment started within one day of symptom onset.[1] |
| Mossad SB, et al. (1996)[2] | 100 | 13.3 mg zinc per lozenge, every 2 hours while awake | 5% calcium lactate (B86563) pentahydrate lozenges | Median time to symptom resolution was 4.4 days in the zinc group compared to 7.6 days in the placebo group.[2] |
| Eby GA, et al. (1984)[3] | 65 | 23 mg zinc per lozenge, every 2 wakeful hours | Matched placebo | 86% of zinc-treated subjects were asymptomatic after 7 days, compared to 46% of placebo-treated subjects.[3] |
| Weismann K, et al. (1990)[4] | 130 | 4.5 mg zinc per lozenge, every 1-1.5 waking hours | Placebo | No statistically significant difference in duration or severity of the common cold was observed.[4] |
| Turner RB & Cetnarowski WE (2000)[5] | 273 (experimental colds) | 13.3 mg zinc per lozenge | Placebo | Median illness duration was 2.5 days in the zinc group vs. 3.5 days in the placebo group.[5] |
Dermatological Conditions: Acne Vulgaris
Zinc gluconate has demonstrated therapeutic potential in the management of inflammatory acne. Its proposed mechanisms of action include anti-inflammatory effects, regulation of sebum production, and antibacterial activity against Cutibacterium acnes.
Table 2: Summary of Clinical Trials on Zinc Gluconate for Acne Vulgaris
| Study (Year) | Number of Participants | Zinc Gluconate Dosage | Placebo/Comparator | Key Findings |
| Dreno B, et al. (1989)[6] | Not specified | 200 mg/day (30 mg elemental zinc) | Placebo | Statistically significant reduction in the inflammatory score in the zinc group compared to placebo.[6] |
| Lim MC, et al. (Ongoing)[7][8] | 23 | 200g/capsule once daily for 60 days | Placebo | Aims to assess efficacy based on inflammatory score and Global Acne Grading System (GAGS) score.[7][8] |
Experimental Protocols
Clinical Trial Protocol: Common Cold
-
Study Design: Randomized, double-blind, placebo-controlled trial.[2]
-
Inclusion Criteria: Healthy adults who developed common cold symptoms within 24 hours of enrollment.[2]
-
Intervention: Zinc gluconate lozenges (e.g., 13.3 mg elemental zinc) or a matched placebo (e.g., 5% calcium lactate pentahydrate) administered every 2 hours while awake.[2] The composition of the lozenge is critical, as binding agents like citric acid, sorbitol, and mannitol (B672) can reduce the bioavailability of free zinc ions.[6]
-
Outcome Measures: Daily subjective symptom scores for cough, headache, hoarseness, muscle ache, nasal drainage, nasal congestion, scratchy throat, sore throat, and sneezing, rated on a severity scale (e.g., 0=absent, 1=mild, 2=moderate, 3=severe).[2] The Jackson Cold Scale is a commonly used tool for this purpose.[1][9]
Clinical Trial Protocol: Acne Vulgaris
-
Study Design: Randomized, double-blind, placebo-controlled trial.[7][8]
-
Inclusion Criteria: Adults (e.g., 18-27 years old) with moderate to severe acne vulgaris, often defined by a Global Acne Grading System (GAGS) score of at least 19.[7]
-
Intervention: Oral zinc gluconate supplementation (e.g., 200 mg/day) or placebo for a defined period (e.g., 60 days).[6][7]
-
Outcome Measures: Assessment of acne severity using the Global Acne Grading System (GAGS) at baseline and subsequent follow-up points.[7][8] The GAGS assesses six locations on the face, chest, and back, with scores based on the most severe lesion type present.[4][8][10]
In Vitro Protocol: NF-κB Inhibition Assay
-
Cell Culture: Human cell lines such as HeLa or human umbilical vein endothelial cells (HUVECs) are cultured in appropriate media.
-
Treatment: Cells are pre-treated with zinc gluconate at various concentrations before stimulation with an inflammatory agent like Tumor Necrosis Factor-alpha (TNF-α).
-
Western Blot Analysis:
-
After treatment, cells are lysed to extract total protein.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phosphorylated and total IκBα, and NF-κB p65.
-
Following incubation with a secondary antibody, protein bands are visualized using a chemiluminescence detection system. A decrease in the ratio of phosphorylated to total IκBα indicates inhibition of the NF-κB pathway.[11]
-
In Vitro Protocol: Antiviral Plaque Reduction Assay
-
Cell and Virus Culture: A confluent monolayer of susceptible host cells (e.g., HeLa cells for rhinovirus) is prepared in well plates.[5] A stock of the target virus (e.g., rhinovirus) is serially diluted.
-
Infection and Treatment: The cell monolayers are infected with the virus dilutions in the presence or absence of varying concentrations of zinc gluconate.[5]
-
Overlay and Incubation: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose) to restrict virus spread. Plates are incubated for a period sufficient for plaque formation (typically 3-5 days).[5][12]
-
Plaque Visualization and Quantification: The cell monolayers are fixed and stained (e.g., with crystal violet), and the plaques (zones of cell death) are counted. The concentration of zinc gluconate that reduces the plaque number by 50% (IC50) is determined.[12][13]
Signaling Pathways and Mechanisms of Action
Anti-inflammatory Effects: Inhibition of NF-κB Signaling
Zinc has been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory cytokines. Zinc can inhibit the activation of the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitory protein IκBα. This prevents the degradation of IκBα and the subsequent translocation of NF-κB into the nucleus, thereby downregulating the expression of inflammatory genes.
Antiviral Effects: Inhibition of Viral Replication
Preliminary evidence suggests that zinc can interfere with the replication of certain viruses, including rhinoviruses. One proposed mechanism is the inhibition of viral polyprotein processing. Many viruses produce long polyproteins that must be cleaved by viral proteases into individual functional proteins. Zinc ions may inhibit the activity of these proteases, thereby preventing the formation of mature viral proteins and halting the replication cycle. Another potential mechanism is the inhibition of viral RNA-dependent RNA polymerase, an enzyme essential for replicating the viral genome.
Metabolic Regulation: AMPK Signaling Pathway
Recent studies have indicated that zinc may also play a role in cellular energy metabolism through the activation of AMP-activated protein kinase (AMPK). AMPK is a key energy sensor that is activated in response to low cellular energy levels. While the precise mechanism of zinc-mediated AMPK activation is still under investigation, it is thought to involve upstream kinases such as Liver Kinase B1 (LKB1). Activated AMPK can then phosphorylate a variety of downstream targets to restore cellular energy homeostasis.
Conclusion
Preliminary studies provide compelling evidence for the therapeutic potential of zinc gluconate in various clinical applications, most notably in ameliorating the symptoms of the common cold and managing inflammatory acne. The underlying mechanisms appear to be multifactorial, involving anti-inflammatory, antiviral, and metabolic regulatory effects. The data presented in this guide underscore the need for further research to fully elucidate the molecular mechanisms of action, optimize dosing regimens, and expand the therapeutic applications of zinc gluconate. The detailed experimental protocols provided herein can serve as a valuable resource for researchers and drug development professionals in designing future preclinical and clinical investigations.
References
- 1. Assessment of Infection and Colds - The Common Cold Project - Carnegie Mellon University [cmu.edu]
- 2. Reduction in duration of common colds by zinc gluconate lozenges in a double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Wisconsin Upper Respiratory Symptom Survey is responsive, reliable, and valid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review of the Acne Grading Scale in 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zinc inhibits rhinovirus replication | Virology Blog [virology.ws]
- 6. Zinc gluconate and the common cold: review of randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Symptom Severity Patterns in Experimental Common Colds and Their Usefulness in Timing Onset of Illness in Natural Colds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Global Acne Grading System (GAGS) – oneSkin.com [oneskin.com]
- 9. Website [eprovide.mapi-trust.org]
- 10. saiashirwad.com [saiashirwad.com]
- 11. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
The Pivotal Role of Zinc Gluconate in Enzymatic Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the critical role of zinc, supplied through compounds like zinc gluconate, in enzymatic reactions. Zinc is an essential trace element, indispensable for the catalytic activity and structural integrity of a vast number of enzymes. This document details the biochemical functions of zinc, presents quantitative data on enzyme kinetics, outlines key experimental protocols, and visualizes its involvement in crucial signaling pathways.
The Dual Roles of Zinc in Enzyme Function
Zinc's significance in enzymology stems from its versatile coordination chemistry and its status as a Lewis acid. It participates in enzymatic reactions in two primary capacities: catalytic and structural.[1] Zinc gluconate serves as a bioavailable source of the zinc ion (Zn²⁺), which is the biologically active form required by enzymes.
Catalytic Role: In the active site of enzymes, a zinc ion can directly participate in the catalytic mechanism.[2] It often functions by activating a water molecule, lowering its pKa to generate a potent nucleophile (a zinc-bound hydroxide (B78521) ion) at physiological pH. This zinc-hydroxide mechanism is central to the function of many hydrolases. The zinc ion can also stabilize the negative charge of transition states during a reaction, thereby lowering the activation energy.[3]
Structural Role: Zinc ions are also crucial for maintaining the three-dimensional structure and stability of many proteins.[1] In "zinc finger" domains, for instance, a zinc ion is coordinated by cysteine and/or histidine residues, creating a stable structural motif essential for DNA binding and protein-protein interactions.[4] In some enzymes, a structural zinc site is distinct from the catalytic site and is vital for maintaining the overall protein conformation necessary for activity.[5]
Key Zinc-Dependent Enzymes: A Closer Look
Zinc is a cofactor for over 300 enzymes, spanning all six major enzyme classes.[2] This section focuses on three prominent examples: carbonic anhydrase, alcohol dehydrogenase, and matrix metalloproteinases.
Carbonic Anhydrase
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. This reaction is fundamental to processes such as respiration and pH homeostasis. The catalytic activity of CAs is critically dependent on a Zn²⁺ ion in the active site.
The zinc ion in carbonic anhydrase is coordinated by three histidine residues and a water molecule.[6] It acts as a Lewis acid, facilitating the deprotonation of the bound water to form a zinc-bound hydroxide ion, which then acts as a nucleophile to attack carbon dioxide.
Table 1: Kinetic Parameters of Human Carbonic Anhydrase Isoforms
| Isoform | kcat (s⁻¹) | Km (mM) for CO₂ | kcat/Km (M⁻¹s⁻¹) | Zinc Binding Affinity (Kd) |
| CA I | 2 x 10⁵ | 12 | 1.7 x 10⁷ | ~1.2 x 10⁻¹² M (Ka) |
| CA II | 1 x 10⁶ | 10 | 1 x 10⁸ | ~2 x 10⁻⁹ M (Ka) |
| CA IX | 5.5 x 10⁷ M⁻¹s⁻¹ | - | 5.5 x 10⁷ | - |
Data sourced from multiple studies.[7][8][9] Note that for CA IX, the catalytic efficiency is provided.
Alcohol Dehydrogenase
Alcohol dehydrogenase (ADH) is a zinc-dependent enzyme that catalyzes the reversible oxidation of alcohols to aldehydes or ketones, with the concomitant reduction of NAD⁺ to NADH.[5] It plays a crucial role in alcohol metabolism.[10] Many ADHs contain two zinc ions per subunit: a catalytic zinc ion located in the active site and a structural zinc ion that stabilizes the protein's quaternary structure.[5]
Table 2: Influence of Zinc on Yeast Alcohol Dehydrogenase (YADH) Kinetics
| Substrate | Zinc Status | Vmax (relative units) | Km (mM) |
| Ethanol (B145695) | Zinc-sufficient | 100 | 13 |
| Ethanol | Zinc-deficient | Decreased | - |
| Various | Zinc-replete | - | - |
Qualitative and quantitative data are based on several sources.[11][12][13]
Matrix Metalloproteinases (MMPs)
Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[14] They are crucial for processes like tissue remodeling, wound healing, and angiogenesis.[14] The catalytic activity of MMPs relies on a zinc ion in their active site.[14]
Table 3: Kinetic Parameters of Selected Matrix Metalloproteinases
| MMP | Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
| MMP-1 | Collagen | 0.11 | - | - |
| MMP-2 | Gelatin | - | - | - |
| MMP-9 | Gelatin | - | - | - |
Kinetic data for MMPs are often substrate- and condition-dependent.[2][15][16]
Experimental Protocols
Carbonic Anhydrase Activity Assay (pH-stat method)
This protocol measures the rate of CO₂ hydration by monitoring the change in pH.
Materials:
-
Purified carbonic anhydrase
-
CO₂-saturated water
-
Reaction buffer (e.g., 20 mM Tris-HCl, pH 8.3)
-
pH meter with a microelectrode
-
Stirred, temperature-controlled reaction vessel
Procedure:
-
Equilibrate the reaction vessel containing the reaction buffer to the desired temperature (e.g., 4°C).
-
Add a known amount of purified carbonic anhydrase to the buffer and allow it to equilibrate.
-
Initiate the reaction by adding a specific volume of ice-cold, CO₂-saturated water.
-
Monitor the decrease in pH over time using the pH meter.
-
The initial rate of the reaction is determined from the linear portion of the pH versus time curve.
-
Enzyme activity is typically expressed in Wilbur-Anderson units, where one unit is defined as (T₀ - T) / T, with T₀ being the time for the uncatalyzed reaction and T being the time for the enzyme-catalyzed reaction to cause a specific pH drop.
Alcohol Dehydrogenase Activity Assay (Spectrophotometric Method)
This assay measures the rate of NAD⁺ reduction to NADH by monitoring the increase in absorbance at 340 nm.
Materials:
-
Purified alcohol dehydrogenase
-
Substrate (e.g., ethanol)
-
NAD⁺ solution
-
Reaction buffer (e.g., 50 mM glycine-NaOH, pH 9.0)
-
Spectrophotometer
Procedure:
-
In a quartz cuvette, combine the reaction buffer, NAD⁺ solution, and substrate solution.
-
Place the cuvette in the spectrophotometer and zero the absorbance at 340 nm.
-
Initiate the reaction by adding a known amount of alcohol dehydrogenase to the cuvette and mix quickly.
-
Record the increase in absorbance at 340 nm over time.
-
The initial reaction velocity (V₀) is calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
To determine kinetic parameters (Km and Vmax), the assay is repeated with varying substrate concentrations.[17]
Matrix Metalloproteinase Activity Assay (Fluorogenic Peptide Substrate)
This assay utilizes a fluorogenic peptide substrate that is cleaved by MMPs, resulting in an increase in fluorescence.
Materials:
-
Purified or recombinant MMP
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Activate the pro-MMP to its active form according to the manufacturer's instructions (often using APMA).
-
In a microplate well, add the assay buffer and the activated MMP.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Immediately begin monitoring the increase in fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm for the example substrate).
-
The initial reaction rate is determined from the linear portion of the fluorescence versus time curve.
-
A standard curve using a known concentration of the fluorescent product can be used to convert the rate of fluorescence increase to the rate of substrate cleavage.
Zinc in Signaling Pathways
Zinc ions are now recognized as important signaling molecules, capable of modulating the activity of various proteins involved in signal transduction pathways.[5]
Insulin (B600854) Signaling Pathway
Zinc plays a multifaceted role in insulin signaling. It is essential for the proper synthesis, storage, and secretion of insulin in pancreatic β-cells.[3] Furthermore, zinc can mimic the effects of insulin by activating key components of the insulin signaling cascade in target tissues like skeletal muscle and adipocytes.[10] Zinc has been shown to inhibit protein tyrosine phosphatases (PTPs), such as PTP1B, which are negative regulators of the insulin receptor.[18] By inhibiting PTP1B, zinc enhances insulin receptor phosphorylation and downstream signaling.[18]
Caption: Zinc's role in the insulin signaling pathway.
NF-κB Signaling Pathway
The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a master regulator of the inflammatory response. Zinc has been shown to modulate NF-κB signaling, often in an inhibitory manner.[1] One mechanism involves the zinc-finger protein A20, which is a negative regulator of NF-κB activation.[5] Zinc can induce the expression of A20, thereby dampening the inflammatory response.[5]
Caption: Zinc's modulatory role in NF-κB signaling.
Experimental Workflow: Assessing the Impact of Zinc Supplementation
The following workflow outlines a general approach to investigate the effects of zinc supplementation (e.g., with zinc gluconate) on the activity of a specific zinc-dependent enzyme in a cellular model.
References
- 1. Antioxidant and anti-inflammatory effects of zinc. Zinc-dependent NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calprotectin inhibits matrix metalloproteinases by sequestration of zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. static.igem.wiki [static.igem.wiki]
- 5. Antioxidant and anti-inflammatory effects of zinc. Zinc-dependent NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of zinc-dependent enzymes by metal carrier proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Zinc in Catalytic Activity of Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural and Kinetic Study of the Extended Active Site for Proton Transfer in Human Carbonic Anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Revisiting Zinc Coordination in Human Carbonic Anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Zinc stimulates glucose oxidation and glycemic control by modulating the insulin signaling pathway in human and mouse skeletal muscle cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Effects of zinc deficiency on ethanol metabolism and alcohol and aldehyde dehydrogenase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Zn2+ influx activates ERK and Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Zinc Coordination Geometry and Ligand Binding Affinity: The Structural and Kinetic Analysis of the Second-Shell Serine 228 Residue and the Methionine 180 Residue of the Aminopeptidase from Vibrio proteolyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Technical Guide to Zinc Homeostasis and the Influence of Zinc Gluconate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zinc is an essential trace element vital for a vast array of physiological processes. Its intracellular concentration is meticulously regulated through a complex network of transporters and binding proteins, a system known as zinc homeostasis. Disruptions in this delicate balance are implicated in numerous disease states, making the modulation of zinc levels a key area of therapeutic interest. Zinc gluconate, a widely used zinc salt, serves as a tool to influence cellular zinc status. This technical guide provides an in-depth exploration of the core mechanisms of zinc homeostasis and a detailed analysis of the effects of zinc gluconate. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to support researchers and professionals in drug development.
Introduction to Zinc Homeostasis
Cellular zinc homeostasis is primarily maintained by the coordinated action of three main protein families:
-
Zinc Transporters (ZnT/SLC30A family): These transporters are responsible for effluxing zinc from the cytoplasm, either out of the cell or into intracellular organelles, thereby lowering cytosolic zinc concentrations. There are 10 known members of the ZnT family in humans.[1]
-
Zrt- and Irt-like Proteins (ZIP/SLC39A family): In contrast to ZnT transporters, the 14 members of the ZIP family increase cytosolic zinc levels by transporting it into the cytoplasm from the extracellular space or from within intracellular compartments.[1]
-
Metallothioneins (MTs): These are small, cysteine-rich proteins that act as a crucial intracellular zinc buffer system. They can bind and release zinc ions, playing a significant role in zinc storage, detoxification, and signal transduction.
The interplay between these protein families ensures that the concentration of free zinc in the cytosol is tightly controlled, typically in the picomolar to nanomolar range. This precise regulation is critical, as zinc ions also function as intracellular second messengers in various signaling pathways.
Zinc Gluconate: Properties and Bioavailability
Zinc gluconate is the zinc salt of gluconic acid, with the chemical formula C12H22O14Zn. It is favored in many applications due to its high solubility in water, which contributes to its efficient absorption in the gastrointestinal tract.[2][3] Its bioavailability is generally considered to be superior to that of inorganic zinc salts like zinc oxide.
Chemical and Physical Properties of Zinc Gluconate
| Property | Description |
| Appearance | White to off-white crystalline or granular powder. |
| Solubility | Good solubility in water; practically insoluble in alcohol.[3] |
| Taste | Nearly neutral, slightly astringent.[3][4] |
| Molecular Weight | Approximately 455.68 g/mol .[4] |
Bioavailability and Absorption
The absorption of zinc from zinc gluconate occurs primarily in the small intestine. The high water solubility of zinc gluconate facilitates the release of zinc ions for uptake by intestinal enterocytes. Studies have shown that the fractional absorption of zinc from zinc gluconate is significantly higher than from zinc oxide.
Quantitative Data on the Effects of Zinc Gluconate
The following tables summarize quantitative data from various studies on the impact of zinc and zinc gluconate on key markers of zinc homeostasis.
Table 1: Effect of Zinc Supplementation on Plasma Zinc Levels
| Zinc Salt | Dose | Duration | Study Population | Change in Plasma Zinc | Reference |
| Zinc Gluconate | 30 mg/day | 3 months | Elderly with low serum zinc | Improved serum zinc levels | [5] |
| Zinc Gluconate | 50 mg/day | 15 days | Healthy adults | Significant increase within 6 days | [3] |
| Zinc Gluconate vs. Zinc Oxide | 10 mg elemental zinc | Crossover study | Healthy adults | Fractional absorption: 60.9% (gluconate) vs. 49.9% (oxide) | [6] |
Table 2: Effect of Zinc Supplementation on Metallothionein (B12644479) (MT) Levels
| Zinc Salt | Dose | Duration | Cell/Tissue Type | Change in MT Levels | Reference |
| Zinc Gluconate | 50 mg/day | 15 days | Monocytes | Significant increase in MT mRNA within 6 days | [3] |
| Zinc Supplementation | 50 mg/day | 30 days | Erythrocytes | Increased MT levels | [7] |
| Zinc Treatment | 5-15 µg/ml | In vitro | Proximal tubular cells | Progressive increase in MT expression | [8] |
| Zinc Gluconate | 26 mg BID | 14 days | Human duodenal biopsies | Upregulation of MT1A, 1B, 1G, and 1M transcripts (2.8 to 13.7-fold) | [9] |
Table 3: In Vitro Effects of Zinc Gluconate on Zinc Transporter Expression in Caco-2 Cells
| Treatment (50 µM Zinc equivalent) | Gene/Protein | Change in Expression | Time Point | Reference |
| Zinc Gluconate | ZIP4 (mRNA) | No significant change vs. control | Not specified | [2] |
| Zinc Gluconate | ZnT1 (mRNA) | Trend towards up-regulation | Not specified | [2] |
| Zinc Gluconate | ZnT1 (total protein) | Significant decrease | 120 min | [2] |
| Zinc Gluconate | ZnT1 (cell surface protein) | Significant increase | 120 min | [2] |
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key aspects of zinc homeostasis and the influence of zinc gluconate.
Diagram 1: Cellular Zinc Homeostasis
References
- 1. Induction of metallothionein expression by supplementation of zinc induces resistance against platinum-based treatment in malignant pleural mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Competitive reverse transcriptase-polymerase chain reaction shows that dietary zinc supplementation in humans increases monocyte metallothionein mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Erythrocyte metallothionein as an index of zinc status in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zinc supplementation of young men alters metallothionein, zinc transporter, and cytokine gene expression in leukocyte populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Zinc supplementation of young men alters metallothionein, zinc transporter, and cytokine gene expression in leukocyte populations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Erythrocyte metallothionein response to dietary zinc in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. preprints.org [preprints.org]
Zinc Gluconate: A Technical Guide to its Discovery and Initial Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery and initial characterization of zinc gluconate. It details the early synthesis methods, physical and chemical properties, and the foundational biological and therapeutic investigations of this widely used zinc salt. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering a historical and technical perspective on the compound's origins.
Introduction: The Emergence of Zinc in Human Health
The journey to understanding the importance of zinc in human health was a gradual one. While zinc alloys were used by ancient civilizations, its essential role for living organisms was first identified in 1869 for the growth of the fungus Aspergillus niger.[1] It wasn't until 1934 that zinc was proven essential for the growth of rats, and its necessity for human health was formally recognized in 1963.[2][3] This recognition spurred interest in developing bioavailable forms of zinc for supplementation and therapeutic use. Among the various organic salts of zinc, zinc gluconate emerged as a promising candidate due to its solubility and stability.
Discovery and Initial Synthesis
The synthesis of zinc gluconate is predicated on the availability of gluconic acid, which was first produced via microbial fermentation in the early 20th century.[4] While the precise first synthesis of zinc gluconate is not definitively documented in a single seminal paper, its preparation follows the general principles of reacting a zinc salt or oxide with gluconic acid. Early methods for producing metallic gluconates date back to the early 20th century, with industrial-scale production of gluconic acid being pioneered in the 1920s.[4]
Early Synthetic Approaches
Initial laboratory-scale and later industrial preparations of zinc gluconate involved the straightforward neutralization of gluconic acid with a zinc source. The common methods included:
-
Reaction with Zinc Carbonate: This method involves the reaction of gluconic acid with a slurry of basic zinc carbonate. The reaction proceeds with the evolution of carbon dioxide.
-
Reaction with Zinc Oxide: A common and direct method where zinc oxide is reacted with an aqueous solution of gluconic acid.
-
Reaction with Zinc Sulfate (B86663): In this method, zinc sulfate is reacted with gluconic acid, often followed by a neutralization step to remove the resulting sulfuric acid.
These early methods laid the groundwork for the more refined and controlled manufacturing processes used today.
Initial Chemical and Physical Characterization
The initial characterization of zinc gluconate focused on its fundamental physical and chemical properties, which are crucial for its application in pharmaceutical formulations.
Physical Properties
Early observations and subsequent measurements established the following key physical properties of zinc gluconate:
| Property | Observation/Value |
| Appearance | White to off-white crystalline or granular powder. |
| Molecular Formula | C₁₂H₂₂O₁₄Zn |
| Molecular Weight | 455.68 g/mol |
| Solubility | Soluble in water, practically insoluble in ethanol. |
| Melting Point | Approximately 172-175 °C (with decomposition). |
| Taste | Slightly astringent. |
Chemical Properties
Zinc gluconate is the zinc salt of gluconic acid, with the zinc ion (Zn²⁺) chelated by two gluconate molecules. This structure contributes to its stability and bioavailability.
Experimental Protocols for Synthesis
The following protocols are based on early and established methods for the synthesis of zinc gluconate, providing a foundation for laboratory-scale preparation.
Synthesis from Zinc Carbonate
This protocol describes the synthesis of zinc gluconate from gluconic acid and basic zinc carbonate.
Materials:
-
Gluconic acid solution (50% w/w)
-
Basic zinc carbonate (Zn₅(CO₃)₂(OH)₆)
-
Deionized water
-
Ethanol
Procedure:
-
A calculated amount of basic zinc carbonate is suspended in deionized water to form a slurry.
-
The gluconic acid solution is slowly added to the zinc carbonate slurry with constant stirring. The reaction is characterized by the effervescence of carbon dioxide.
-
The mixture is gently heated (50-60 °C) and stirred until the reaction is complete and a clear solution is obtained.
-
The solution is filtered to remove any unreacted starting material.
-
The filtrate is concentrated under reduced pressure to induce crystallization.
-
The crystals are collected by filtration, washed with cold ethanol, and dried under vacuum.
References
- 1. Zinc Biochemistry: From a Single Zinc Enzyme to a Key Element of Life - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Zinc for Human Health and Biomarkers of Zinc Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zinc and its importance for human health: An integrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy ZINC gluconate | 4468-02-4 [smolecule.com]
Methodological & Application
Application Notes and Protocols: Preparation of Zinc Gluconate Stock Solutions for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zinc is an essential trace element crucial for a myriad of cellular processes, including enzyme function, DNA synthesis, and immune responses. In cell culture, zinc gluconate is often used as a source of zinc to study its effects on cellular signaling, proliferation, and viability.[1] Proper preparation of zinc gluconate stock solutions is critical to ensure experimental reproducibility and accuracy. These application notes provide a detailed protocol for the preparation, sterilization, and storage of zinc gluconate stock solutions for use in cell culture applications.
Materials and Reagents
-
Zinc Gluconate (powder, USP grade)
-
Cell culture-grade water (e.g., WFI, Milli-Q) or Dimethyl Sulfoxide (DMSO, cell culture grade)
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile serological pipettes
-
0.22 µm sterile syringe filters
-
Sterile syringes
-
Laminar flow hood
-
Analytical balance
-
Vortex mixer
-
Water bath or incubator (optional, for aiding dissolution)
Quantitative Data Summary
The working concentration of zinc gluconate can vary significantly depending on the cell type and the specific experimental goals. Below is a summary of concentrations reported in various studies. It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
| Parameter | Concentration Range | Cell Line Example(s) | Application Context | Reference(s) |
| Zinc Supplementation | 25 µM | THP-1 (monocytes), RD (rhabdomyosarcoma) | Studying effects of zinc sufficiency on cell cycle and viability. | [2] |
| Modulation of Signaling | 1 µg/mL | LPS-treated skin explants | Investigating the increase in mRNA expression of PPAR-α. | |
| Cytotoxicity Threshold | > 100 µM | Raji cells (B-lymphocyte-like) | Determining the concentration at which zinc induces cell death. | [3] |
| Cytotoxicity Induction | 100 µM - 200 µM | Odora cells (olfactory neuronal) | Investigating molecular mechanisms of zinc-induced toxicity. | [4] |
| Inhibition of Cell Viability | 100 µM and 300 µM | N2α cells (neuroblastoma) | Assessing the effect of increasing zinc concentrations on cell viability. | [5] |
Experimental Protocol: Preparation of a 100 mM Zinc Gluconate Stock Solution in Water
This protocol describes the preparation of a 100 mM zinc gluconate stock solution using water as the solvent. Water is the preferred solvent for many cell culture applications to avoid potential solvent-induced cellular effects.
4.1. Calculation of Mass
-
Determine the required volume of the stock solution (e.g., 10 mL).
-
The molecular weight of zinc gluconate (anhydrous) is 455.68 g/mol .
-
Use the following formula to calculate the mass of zinc gluconate powder needed: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Mass (g) = 0.1 mol/L x 0.01 L x 455.68 g/mol = 0.4557 g Therefore, 455.7 mg of zinc gluconate is needed to make 10 mL of a 100 mM stock solution.
4.2. Dissolution Procedure
-
Under a laminar flow hood, weigh out the calculated amount of zinc gluconate powder using sterile weighing paper or a sterile microcentrifuge tube.
-
Transfer the powder to a sterile 50 mL conical tube.
-
Add a small volume of cell culture-grade water (e.g., 5 mL) to the tube.
-
Vortex the solution vigorously for 1-2 minutes to dissolve the powder. Gentle warming in a water bath (37°C) can aid dissolution if necessary.
-
Once the powder is fully dissolved, add water to reach the final desired volume (10 mL).
-
Vortex briefly to ensure homogeneity. The pH of a 1% solution should be between 5.5 and 7.5.[6]
4.3. Sterilization
-
Draw the zinc gluconate solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter-sterilize the solution into a new sterile conical tube. This is a critical step to prevent microbial contamination of cell cultures.
4.4. Aliquoting and Storage
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. This minimizes the risk of contamination and avoids repeated freeze-thaw cycles.
-
Label the aliquots clearly with the name of the compound, concentration, and date of preparation.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Note on using DMSO as a solvent: If zinc gluconate is insoluble in water at the desired concentration for your specific experiment, DMSO can be used. However, it is important to note that DMSO can have its own effects on cells.[7][8] The final concentration of DMSO in the cell culture medium should typically be kept below 0.1% to minimize these effects. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Visualization of Zinc-Regulated Signaling
Zinc ions are known to modulate various intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascade. The following diagram illustrates a simplified workflow of preparing the zinc gluconate stock solution and its potential application in studying a zinc-regulated signaling pathway.
Caption: Workflow for zinc gluconate stock solution preparation and its application in studying the MAPK signaling pathway.
The diagram above illustrates the key steps in preparing a zinc gluconate stock solution and a simplified representation of how zinc can influence the MAPK signaling pathway. Zinc has been shown to activate or inhibit upstream components like Ras and to activate p38, leading to downstream effects on transcription factors and cellular responses.[9][10]
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling zinc gluconate powder and solutions.
-
Handle the powder in a manner that minimizes dust generation.
-
Consult the Safety Data Sheet (SDS) for zinc gluconate for detailed safety information.
-
Dispose of waste according to institutional and local regulations.
References
- 1. Production Methods Of Zinc Gluconate (CAS 4468-02-4): A Comprehensive Guide [blitchem.com]
- 2. Effects of zinc status on cell cycle and viability: An in vitro study in monocytes (THP-1) and muscle (Rhabdomyosarcoma) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijt.arakmu.ac.ir [ijt.arakmu.ac.ir]
- 4. Mechanistic studies of the toxicity of zinc gluconate in the olfactory neuronal cell line Odora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. digicollections.net [digicollections.net]
- 7. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Zn2+ influx activates ERK and Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Zinc differentially regulates mitogen-activated protein kinases in human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Wound Healing Assays Using Zinc Gluconate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc is an essential trace element crucial for numerous physiological processes, including wound healing. It acts as a cofactor for over 300 enzymes and is involved in cell proliferation, migration, and immune function, all of which are critical stages of wound repair.[1][2][3] Zinc gluconate, a salt of zinc, is often used in supplements and topical treatments to promote healing. In vitro wound healing assays are valuable tools for investigating the cellular and molecular mechanisms by which compounds like zinc gluconate influence the healing process. These assays, primarily the scratch (or migration) assay and cell proliferation assays, allow for the controlled study of keratinocyte and fibroblast behavior, the two predominant cell types in skin repair.[4][5] This document provides detailed protocols for utilizing zinc gluconate in these assays and an overview of the signaling pathways involved.
Data Presentation
The following tables summarize the quantitative effects of zinc gluconate on fibroblast and keratinocyte proliferation and migration as reported in various in vitro studies.
Table 1: Effect of Zinc Gluconate on Fibroblast Proliferation
| Cell Type | Zinc Gluconate Concentration (µg/mL) | Assay | Duration | Result |
| Human Fibroblasts (CRL2522) | 0.01 | XTT Assay | 48 hours | ~50.5% increase in proliferation |
| Human Fibroblasts (CRL2522) | 0.001 | XTT Assay | 6 days | ~65.1% increase in proliferation |
Table 2: Effect of Zinc Gluconate on Keratinocyte Migration
| Cell Type | Zinc Gluconate Concentration (µg/mL) | Assay | Duration | Result |
| Normal Human Keratinocytes | 1.8 | Scratch Assay | 24 hours | Near complete wound closure |
| HaCaT Cells | 1.8 | Modified Boyden Chamber | Not Specified | Increased migration |
Experimental Protocols
Preparation of Zinc Gluconate Stock Solution
-
Weighing and Dissolving: Accurately weigh a desired amount of zinc gluconate powder. Dissolve it in sterile, deionized water or a suitable buffer like Phosphate-Buffered Saline (PBS) to create a concentrated stock solution (e.g., 1 mg/mL).
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile container.
-
Storage: Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium to the final desired concentrations (e.g., 0.001, 0.01, 0.1, 1.8 µg/mL) immediately before each experiment.
Scratch Wound Healing Assay
This assay measures collective cell migration.
Materials:
-
Human Dermal Fibroblasts (HDFs) or Human Keratinocytes (e.g., HaCaT)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
Zinc Gluconate
-
6-well or 12-well tissue culture plates
-
200 µL or 1000 µL pipette tips
-
Phosphate-Buffered Saline (PBS)
-
Inverted microscope with a camera
Protocol:
-
Cell Seeding: Seed fibroblasts or keratinocytes into 6-well or 12-well plates at a density that will form a confluent monolayer within 24-48 hours. For fibroblasts, a recommended density is approximately 50,000 cells/cm², and for keratinocytes, around 30,000 cells/cm².
-
Cell Starvation (Optional): Once the cells reach confluency, replace the growth medium with serum-free medium and incubate for 12-24 hours. This step helps to minimize cell proliferation, ensuring that wound closure is primarily due to migration.
-
Creating the Scratch: Using a sterile 200 µL or 1000 µL pipette tip, create a straight "scratch" or cell-free gap in the center of the cell monolayer. Apply firm, consistent pressure to ensure the removal of cells.
-
Washing: Gently wash the wells twice with PBS to remove any detached cells and debris.
-
Treatment: Replace the PBS with fresh culture medium (with or without serum, depending on the experimental design) containing different concentrations of zinc gluconate. Include a vehicle control (medium without zinc gluconate).
-
Image Acquisition: Immediately after adding the treatment, capture images of the scratch at designated points (mark the plate for consistent imaging) using an inverted microscope at 4x or 10x magnification. This is the 0-hour time point.
-
Incubation: Return the plate to the incubator (37°C, 5% CO₂).
-
Time-Lapse Imaging: Capture images of the same marked areas at regular intervals (e.g., 6, 12, 24, and 48 hours) until the scratch in the control wells is nearly closed.
-
Data Analysis:
-
Measure the area of the cell-free gap at each time point for each treatment condition using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure using the following formula: % Wound Closure = [ (Initial Area - Area at time X) / Initial Area ] * 100
-
Cell Proliferation Assay (MTT/XTT)
This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Human Dermal Fibroblasts or Human Keratinocytes
-
Complete cell culture medium
-
Zinc Gluconate
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent
-
Solubilization solution (e.g., DMSO or SDS-HCl for MTT)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed fibroblasts or keratinocytes into a 96-well plate at a low density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubation: Allow the cells to adhere and grow for 24 hours at 37°C, 5% CO₂.
-
Treatment: Replace the medium with fresh medium containing various concentrations of zinc gluconate. Include a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).
-
Addition of Reagent:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
For XTT: Add 50 µL of the XTT reagent to each well and incubate for 2-4 hours at 37°C.
-
-
Solubilization (for MTT only): Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Read the absorbance of the wells using a microplate reader at the appropriate wavelength (around 570 nm for MTT and 450 nm for XTT).
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Express the results as a percentage of the vehicle control to determine the relative cell proliferation.
-
Signaling Pathways and Visualization
Zinc gluconate is known to influence key signaling pathways involved in wound healing, including the Transforming Growth Factor-beta (TGF-β)/SMAD pathway, which is crucial for extracellular matrix deposition, and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, which plays a significant role in cell migration and proliferation.
Experimental Workflow Diagram
Caption: Experimental workflow for in vitro wound healing assays.
TGF-β/SMAD Signaling Pathway
Caption: Simplified TGF-β/SMAD signaling pathway in wound healing.
MAPK/ERK Signaling Pathway
Caption: Simplified MAPK/ERK signaling pathway in cell proliferation and migration.
References
Application Notes and Protocols: Animal Model Dosage Considerations for Zinc Gluconate Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zinc gluconate is a widely used zinc salt in nutritional supplements and therapeutic research due to its good bioavailability.[1][2] As an essential trace element, zinc is integral to numerous physiological functions, including enzymatic activity, immune responses, and neuronal signaling.[1] Animal models are indispensable for elucidating the mechanisms of action and determining the safety and efficacy of zinc gluconate for various applications. This document provides detailed application notes and protocols for researchers utilizing animal models in zinc gluconate studies, with a focus on dosage considerations.
Data Presentation: Zinc Gluconate Dosage in Animal Models
The following tables summarize quantitative data from various studies on zinc gluconate dosage in different animal models.
Table 1: Acute Toxicity of Zinc Gluconate in Mice
| Animal Model | Route of Administration | LD₅₀ (mg/kg) | 95% Confidence Interval (mg/kg) | Key Findings & Citation |
| C57BL/6J Mice | Intravenous (tail vein) | 39.6 | 31.8 - 49.3 | Doses of 70.0 mg/kg resulted in 100% mortality, while no deaths occurred at 24.0 mg/kg.[3] |
Table 2: Sub-lethal and Therapeutic Dosages of Zinc Gluconate in Rodents
| Animal Model | Route of Administration | Dosage (mg/kg) | Duration | Key Findings & Citation |
| C57BL/6J Mice | Intravenous | 5.13 - 30.78 | 3 days | Showed a protective effect against intestinal mucosal barrier injury.[4] |
| C57BL/6J Mice | Intravenous | 1/8 LD₅₀ to 3/4 LD₅₀ (approx. 4.95 to 29.7 mg/kg) | 3 injections over 7 days | No significant histological abnormalities in the liver, kidney, or spleen. Serum zinc levels showed a dose-dependent increase.[3] |
| C57BL/6J Mice | Intraperitoneal | 30 | 3 days | No toxic side effects observed. Increased G-CSF expression via the NF-κB pathway, promoting neuronal survival after spinal cord injury.[1] |
| Rats | Intraperitoneal | 1 - 2 | 7 days | No serious adverse effects were observed.[1][5] |
| Rats | Intraperitoneal | 4 | 7 days | Resulted in clinical adverse effects, including local intolerance and growth underdevelopment.[5] |
| Rats | Oral Gavage | 4 | Single dose | Used to study pharmacokinetics and bioavailability.[2][6] |
| Rats | Oral Gavage | 10 | 14 days | Provided protection against ethanol (B145695) and rifampicin-induced hepato-nephrotoxicity.[7] |
Table 3: Dosages for Specific Applications
| Animal Model | Application | Route of Administration | Dosage (mg/kg) | Key Findings & Citation |
| Dogs | Integumentary Disease (Syndrome I) | Oral | 5 | Recommended daily dose for zinc-responsive dermatosis.[8] |
| Adult Dogs | Chemical Sterilization | Intratesticular | Not specified in mg/kg, but a solution was prepared | Resulted in loss of sperm-producing tissue without affecting testosterone (B1683101) levels.[9] |
Experimental Protocols
Preparation of Zinc Gluconate Solution for Injection
This protocol is based on the methodology described for intravenous administration in mice.[1]
Materials:
-
Zinc Gluconate (Zn(C₆H₁₁O₇)₂) powder
-
Ultrapure sterile water
-
0.22 µm sterile filter
-
Sterile vials for storage
Procedure:
-
Prepare a stock solution by dissolving zinc gluconate in ultrapure sterile water to a desired concentration (e.g., 9.11 mg/mL).[1]
-
Ensure complete dissolution of the powder.
-
Sterilize the stock solution by passing it through a 0.22 µm filter into a sterile vial.
-
Store the stock solution in the dark at 4°C.
-
For experimental use, dilute the stock solution with sterile saline or ultrapure water to achieve the desired final concentrations for different dosage groups. Ensure that the final volume for injection is consistent across all animal groups.
Acute Toxicity (LD₅₀) Determination in Mice
This protocol outlines the determination of the median lethal dose (LD₅₀) of zinc gluconate administered intravenously.[3]
Animal Model:
-
C57BL/6J mice, male, 4–6 weeks old.[1]
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Determine a range of doses expected to cause 0% to 100% mortality based on preliminary studies or literature. For zinc gluconate, this range was found to be between 24.0 mg/kg and 70.0 mg/kg.[1]
-
Divide the mice into groups and administer a single dose of the prepared zinc gluconate solution via tail vein injection. Include a control group receiving saline.
-
Observe the animals continuously for the first few hours and then periodically for up to 7 days.
-
Record the number of mortalities in each group within a specified timeframe (e.g., 24 hours).
-
Calculate the LD₅₀ and its 95% confidence interval using a recognized statistical method, such as the modified Karber's method.[1]
Sub-lethal Dose Safety Assessment
This protocol details the evaluation of the safety of sub-lethal doses of zinc gluconate.[3]
Animal Model:
-
C57BL/6J mice.
Procedure:
-
Based on the determined LD₅₀, select several sub-lethal doses (SLDs), for example, 1/8 LD₅₀, 1/4 LD₅₀, 1/2 LD₅₀, and 3/4 LD₅₀.[1]
-
Administer the selected doses of zinc gluconate (e.g., via intravenous injection) to different groups of mice. A common regimen is three injections over a seven-day period.
-
Monitor the animals daily for any clinical signs of toxicity, and record body weight changes throughout the study period.[1]
-
At the end of the monitoring period (e.g., 48 hours after the last injection), collect blood samples for serum zinc level analysis.
-
Euthanize the animals and harvest major organs (liver, kidney, spleen) for histological analysis.
-
Fix the organs in 4% paraformaldehyde, process for paraffin (B1166041) embedding, section, and stain with Hematoxylin and Eosin (H&E) to evaluate for any pathological changes.[3]
Oral Administration Study in Rats
This protocol is for assessing the effects of orally administered zinc gluconate.[7]
Animal Model:
Procedure:
-
Prepare the zinc gluconate solution in the appropriate vehicle (e.g., distilled water).
-
Administer the solution daily via oral gavage at the desired dose (e.g., 10 mg/kg/day).[7]
-
Include control groups receiving the vehicle only and experimental groups receiving the compound(s) inducing the condition to be studied (e.g., ethanol and rifampicin (B610482) for hepato-nephrotoxicity).[7]
-
Carry out the administration for the specified duration (e.g., 14 days).[7]
-
At the end of the treatment period, collect blood for biochemical analysis (e.g., liver enzymes, creatinine) and tissues for further analysis.
Signaling Pathways and Visualizations
Zinc gluconate has been shown to modulate several key signaling pathways. The following diagrams illustrate these pathways.
Caption: General experimental workflow for zinc gluconate animal studies.
Caption: NF-κB signaling pathway activation by zinc gluconate.
Caption: PI3K pathway modulation by zinc gluconate for neuroprotection.
Caption: Zinc gluconate suppresses the TLR4/NF-κB pathway to preserve intestinal barrier integrity.[10]
Caption: Zinc promotes functional recovery after spinal cord injury via the AMPK signaling pathway.[11]
References
- 1. Determination of the median lethal dose of zinc gluconate in mice and safety evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Biodistribution of Zinc-Enriched Yeast in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Toxic effects of iterative intraperitoneal administration of zinc gluconate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the Oral Absorption, Distribution, Excretion, and Bioavailability of Zinc Sulfate, Zinc Gluconate, and Zinc-Enriched Yeast in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journal.adre.ro [journal.adre.ro]
- 8. Vitamins and Minerals for Integumentary Disease in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Protective effect of zinc gluconate on intestinal mucosal barrier injury in antibiotics and LPS-induced mice [frontiersin.org]
- 11. Zinc Regulates Glucose Metabolism of the Spinal Cord and Neurons and Promotes Functional Recovery after Spinal Cord Injury through the AMPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Protein Expression After Zinc Gluconate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc is an essential trace element that functions as a critical cofactor for numerous enzymes and transcription factors, and more recently has been recognized as a signaling molecule in its own right.[1][2] Zinc signals, often in the form of transient changes in intracellular zinc concentration, can modulate various cellular signaling pathways, thereby influencing cell fate and function.[1] Zinc gluconate, a popular dietary supplement, serves as a readily bioavailable source of zinc for in vitro and in vivo studies.
Western blotting is a powerful and widely used technique to detect and quantify the expression levels of specific proteins in complex biological samples. This document provides detailed application notes and protocols for the analysis of protein expression by Western blot following the treatment of cells with zinc gluconate. These guidelines are intended for researchers in academia and industry who are investigating the cellular and molecular effects of zinc supplementation.
Data Presentation: Quantitative Analysis of Protein Expression
Following Western blot analysis, densitometric quantification of protein bands is crucial for determining the relative changes in protein expression. The data should be normalized to a reliable loading control to account for variations in protein loading and transfer. The results can be presented in a tabular format for clear comparison between different treatment conditions.
Table 1: Densitometric Analysis of Apoptosis-Related Proteins in KK-1 Cells Treated with Zinc Gluconate (GZn)
| Target Protein | Treatment Group | Densitometry (Arbitrary Units) | Normalized Expression (Fold Change vs. Control) | Standard Deviation | p-value |
| Bax | Control (Vehicle) | 1.35 | 1.00 | 0.12 | - |
| GZn (50 µM) | 0.81 | 0.60 | 0.09 | <0.05 | |
| GZn (100 µM) | 0.54 | 0.40 | 0.07 | <0.01 | |
| Caspase-9 | Control (Vehicle) | 1.82 | 1.00 | 0.15 | - |
| GZn (50 µM) | 1.18 | 0.65 | 0.11 | <0.05 | |
| GZn (100 µM) | 0.73 | 0.40 | 0.08 | <0.01 |
Data adapted from a study on the effects of zinc on ovarian granular cells. The values presented are hypothetical and for illustrative purposes.
Table 2: Analysis of Tight Junction Proteins in Intestinal Mucosal Cells after Zinc Gluconate Treatment
| Target Protein | Treatment Group | Densitometry (Arbitrary Units) | Normalized Expression (Fold Change vs. Control) | Standard Deviation | p-value |
| Claudin-1 | Control (Vehicle) | 0.95 | 1.00 | 0.10 | - |
| Zinc Gluconate | 1.52 | 1.60 | 0.18 | <0.05 | |
| ZO-1 | Control (Vehicle) | 1.10 | 1.00 | 0.13 | - |
| Zinc Gluconate | 1.76 | 1.60 | 0.21 | <0.05 |
This table illustrates the potential upregulating effect of zinc gluconate on tight junction proteins, which is crucial for intestinal barrier function.
Experimental Protocols
Cell Culture and Zinc Gluconate Treatment
This protocol outlines the general steps for treating cultured cells with zinc gluconate. Optimization of cell density, zinc gluconate concentration, and treatment duration is essential for each cell line and experimental goal.
-
Cell Seeding: Plate the desired cell line in appropriate culture dishes (e.g., 6-well plates or 10 cm dishes). Seed the cells at a density that allows them to reach 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells in their recommended growth medium, typically supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Zinc Gluconate Stock Solution: Prepare a sterile stock solution of zinc gluconate in nuclease-free water or an appropriate buffer. The concentration of the stock solution should be significantly higher than the final treatment concentrations to minimize the volume of vehicle added to the cell cultures.
-
Treatment: When cells reach the desired confluency, replace the old medium with fresh medium containing the desired final concentration of zinc gluconate. A vehicle control (e.g., water or the buffer used to dissolve the zinc gluconate) should be included in parallel.
-
Incubation: Incubate the cells for the predetermined treatment duration (e.g., 6, 12, 24, or 48 hours).
Protein Extraction (Cell Lysis)
This protocol describes the extraction of total protein from cultured cells for subsequent Western blot analysis.
-
Cell Washing: Place the cell culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Addition: Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer or NP-40 buffer) containing freshly added protease and phosphatase inhibitors. A common volume is 100 µl per well of a 6-well plate.
-
Cell Lysis: Scrape the adherent cells off the plate using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube. For suspension cells, pellet the cells by centrifugation and resuspend in lysis buffer.
-
Incubation and Agitation: Incubate the lysate on ice for 30 minutes with periodic vortexing to ensure complete lysis.
-
Centrifugation: Centrifuge the lysate at approximately 12,000 rpm for 20 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
Protein Concentration Measurement
Accurate determination of protein concentration is critical for loading equal amounts of protein for each sample in the Western blot.
-
Protein Assay: Use a standard protein assay method such as the Bicinchoninic Acid (BCA) assay or the Bradford assay to determine the protein concentration of each lysate.
-
Standard Curve: Prepare a standard curve using a known concentration of a standard protein, such as bovine serum albumin (BSA).
-
Measurement: Measure the absorbance of the standards and samples using a spectrophotometer according to the manufacturer's instructions.
-
Calculation: Determine the protein concentration of the samples by comparing their absorbance to the standard curve.
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration using lysis buffer.
Western Blotting
This protocol provides a general procedure for Western blotting.
-
Sample Preparation for Gel Loading:
-
Take a calculated volume of each lysate containing the desired amount of protein (typically 20-30 µg).
-
Add an equal volume of 2X Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):
-
Load the denatured protein samples and a molecular weight marker into the wells of an SDS-PAGE gel.
-
Run the gel in 1X running buffer at a constant voltage until the dye front reaches the bottom of the gel. The percentage of acrylamide (B121943) in the gel should be chosen based on the molecular weight of the target protein.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
-
This can be done using a wet or semi-dry transfer system. Ensure good contact between the gel and the membrane and avoid air bubbles.
-
-
Blocking:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation. This step prevents non-specific binding of the antibodies.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation. The optimal antibody concentration should be determined empirically.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation. The secondary antibody should be specific for the host species of the primary antibody.
-
-
Washing:
-
Repeat the washing step as described above to remove unbound secondary antibody.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
-
Data Analysis and Normalization:
-
Quantify the band intensities using densitometry software.
-
Normalize the signal of the target protein to a loading control (e.g., β-actin, GAPDH, or total protein stain).
-
Calculate the fold change in protein expression relative to the control group.
-
Visualizations
Experimental Workflow
Caption: Workflow for Western Blot Analysis of Zinc Gluconate-Treated Cells.
Zinc-Modulated Signaling Pathways
Zinc ions can influence multiple signaling cascades. The following diagram illustrates a simplified overview of how zinc may affect the NF-κB and MAPK/ERK signaling pathways, which are known to be involved in inflammation, cell proliferation, and survival.
Caption: Potential Modulation of NF-κB and MAPK/ERK Pathways by Zinc.
References
Application of zinc gluconate in studying zinc signaling pathways.
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Zinc, an essential trace element, plays a pivotal role as a signaling molecule in a myriad of cellular processes. Its homeostasis is tightly regulated by a complex network of transporters and binding proteins. Zinc gluconate, a well-tolerated and bioavailable salt of zinc, serves as a valuable tool for researchers studying zinc-dependent signaling pathways. By providing a readily available source of zinc ions (Zn²⁺), zinc gluconate allows for the controlled modulation of intracellular and extracellular zinc concentrations, thereby enabling the elucidation of its downstream effects on cellular function.
This document provides detailed protocols for utilizing zinc gluconate to investigate key signaling cascades, including the PI3K/Akt/mTOR and MAPK pathways. Furthermore, it outlines methodologies to assess the impact of zinc on intestinal barrier function and to study the expression of zinc transporters, offering a comprehensive guide for researchers in cell biology, pharmacology, and drug development.
Key Signaling Pathways Modulated by Zinc:
-
PI3K/Akt/mTOR Pathway: Zinc has been shown to activate the PI3K/Akt/mTOR signaling cascade, which is crucial for cell growth, proliferation, and survival.[1] Zinc can stimulate the phosphorylation of Akt and its downstream target mTOR, contributing to its protective effects on intestinal barrier function.[1]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which regulates a wide range of cellular responses including inflammation and apoptosis, is also influenced by zinc. Zinc can differentially regulate MAPK family members, such as p38 and ERK1/2, depending on the cell type and context.[2] For instance, zinc supplementation has been shown to reduce allergic responses by modulating the activation of the p38 MAPK pathway.[3]
-
Intestinal Barrier Function: Zinc plays a critical role in maintaining the integrity of the intestinal epithelial barrier. It can enhance transepithelial electrical resistance (TEER) and modulate the expression of tight junction proteins, such as ZO-1, occludin, and claudins.[1][4]
-
Zinc Transporters (ZIP and ZnT): The cellular influx and efflux of zinc are mediated by ZIP (Zrt- and Irt-like protein) and ZnT (zinc transporter) families of proteins, respectively.[5][6] Studying the regulation of these transporters is fundamental to understanding zinc homeostasis.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of zinc on various cellular parameters.
Table 1: Effect of Zinc on Intestinal Epithelial Barrier Function in Caco-2 Cells
| Parameter | Zinc Concentration (µM) | Treatment Duration | Observed Effect | Reference |
| Cell Growth | 50, 100 | 6, 12, 24 h | Increased cell growth | [1] |
| TEER | 100 | 6-24 h | Significantly elevated | [1] |
| Tight Junction Permeability | 100 | 24 h | Reduced | [1] |
| ZO-1 Expression | 100 | 24 h | Upregulated | [1] |
| Phospho-Akt | 100 | Not specified | Stimulated phosphorylation | [1] |
| Phospho-mTOR | 100 | Not specified | Stimulated phosphorylation | [1] |
Table 2: Effect of Zinc Gluconate on Intestinal Mucosal Barrier in a Mouse Model
| Parameter | Zinc Gluconate Dose | Treatment Duration | Observed Effect | Reference |
| Body Weight | High dose | 12, 14 days | Significant increase compared to model group | [4] |
| Diarrhea Score | All doses | 14 days | Significantly lower than model group | [4] |
| TLR4 Protein Expression | Medium, High doses | Not specified | Significantly lower than model group | [4] |
| Tight Junction Protein Expression (ZO-1, Occludin, Claudin-1, JAM-A) | All doses | Not specified | Upregulated compared to model group | [4] |
Experimental Protocols
Protocol 1: Investigation of PI3K/Akt/mTOR Pathway Activation in Cell Culture
This protocol describes how to assess the activation of the PI3K/Akt/mTOR pathway in response to zinc gluconate treatment using Western blotting.
1. Cell Culture and Treatment: a. Plate cells (e.g., Caco-2, H9c2) in appropriate culture vessels and grow to 70-80% confluency. b. Prepare a stock solution of zinc gluconate in sterile water. c. Treat cells with desired concentrations of zinc gluconate (e.g., 50-100 µM) for various time points (e.g., 15 min, 30 min, 1h, 6h, 24h). Include an untreated control.
2. Cell Lysis and Protein Extraction: a. After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant containing the protein lysate.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
4. Western Blotting: a. Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-mTOR, and total mTOR overnight at 4°C. e. Wash the membrane three times with TBST. f. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again three times with TBST. h. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. i. Quantify band intensities using densitometry software. Normalize phosphorylated protein levels to total protein levels.
Protocol 2: Assessment of Intestinal Barrier Function using Caco-2 Cell Monolayers
This protocol details the measurement of transepithelial electrical resistance (TEER) to assess the integrity of the intestinal barrier.
1. Caco-2 Cell Culture on Transwells: a. Seed Caco-2 cells onto permeable Transwell inserts in a multi-well plate. b. Culture the cells for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
2. Zinc Gluconate Treatment: a. After 21 days, replace the culture medium with fresh medium containing various concentrations of zinc gluconate (e.g., 0, 50, 100 µM).
3. TEER Measurement: a. Use a voltohmmeter with "chopstick" electrodes (e.g., Millicell-ERS). b. Equilibrate the electrodes in the culture medium before measurement. c. Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment of the Transwell insert. d. Record the resistance reading at specified time points (e.g., 6, 12, 24 hours) after zinc gluconate treatment. e. Subtract the resistance of a blank Transwell insert (without cells) from the measured resistance of the cell monolayers. f. Calculate the TEER in Ω·cm² by multiplying the resistance by the surface area of the Transwell membrane.
Protocol 3: Analysis of Zinc Transporter Expression
This protocol outlines the investigation of ZIP and ZnT transporter expression in response to zinc gluconate.
1. Cell or Tissue Preparation: a. Culture cells or obtain tissue samples from animal models treated with zinc gluconate as described in previous protocols.
2. RNA Extraction and Quantitative Real-Time PCR (qRT-PCR): a. Extract total RNA from cells or tissues using a suitable RNA isolation kit. b. Synthesize cDNA from the extracted RNA using a reverse transcription kit. c. Perform qRT-PCR using specific primers for the ZIP and ZnT transporters of interest and a housekeeping gene for normalization (e.g., GAPDH, β-actin). d. Analyze the relative gene expression using the ΔΔCt method.
3. Western Blotting for Transporter Proteins: a. Prepare protein lysates from cells or tissues as described in Protocol 1. b. Perform Western blotting as detailed in Protocol 1, using primary antibodies specific for the target ZIP and ZnT proteins. c. Use a loading control antibody (e.g., GAPDH, β-actin) for normalization. d. Quantify the relative protein expression levels using densitometry.
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway activated by zinc.
References
- 1. Zinc differentially regulates mitogen-activated protein kinases in human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effect of zinc gluconate on intestinal mucosal barrier injury in antibiotics and LPS-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Remodeling of Tight Junctions and Enhancement of Barrier Integrity of the CACO-2 Intestinal Epithelial Cell Layer by Micronutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of mitogen-activated protein kinase activation and interactions with regulators and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurements of transepithelial electrical resistance (TEER) are affected by junctional length in immature epithelial monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current understanding of ZIP and ZnT zinc transporters in human health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Cellular Uptake of Zinc from Zinc Gluconate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the cellular uptake of zinc from zinc gluconate. The methodologies described herein are essential for preclinical research and the development of zinc-based therapeutics and supplements.
Introduction
Zinc is a vital trace element, playing critical roles as a structural component of numerous proteins and as a cofactor for over 300 enzymes involved in a myriad of physiological processes.[1][2] Its homeostasis is tightly regulated through a complex network of transporters and binding proteins.[3] Zinc gluconate is a widely used and bioavailable form of zinc in dietary supplements.[4][5] Understanding the kinetics and mechanisms of its cellular uptake is crucial for determining efficacy and optimizing dosage.
This document outlines several robust methods for quantifying the cellular uptake of zinc, ranging from the measurement of total intracellular zinc to the real-time imaging of labile zinc pools.
Part 1: Quantitative Analysis of Total Intracellular Zinc
The total intracellular zinc concentration, which includes both tightly bound and labile zinc, can be accurately determined using elemental analysis techniques. The two most common and reliable methods are Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Graphite Furnace Atomic Absorption Spectroscopy (GF-AAS)
GF-AAS is a highly sensitive and cost-effective method for quantifying trace metals in biological samples.[6][7][8] It offers low detection limits and requires only small sample volumes, making it ideal for cellular analysis.[6][9]
Protocol: Quantification of Total Cellular Zinc using GF-AAS
-
Cell Culture and Treatment:
-
Plate cells (e.g., Caco-2, HepG2, or a cell line relevant to the research question) in 6-well plates and culture to desired confluency.
-
Wash cells twice with phosphate-buffered saline (PBS) to remove residual medium.
-
Incubate cells with varying concentrations of zinc gluconate in serum-free medium for a specified time course (e.g., 1, 4, 24 hours). Include an untreated control group.
-
-
Cell Harvesting and Lysis:
-
After incubation, wash cells three times with ice-cold PBS to remove extracellular zinc.
-
Harvest cells by scraping or using a cell lifter in 1 mL of ice-cold PBS.
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 100-500 µL of a lysis buffer (e.g., RIPA buffer) or high-purity deionized water.
-
Lyse the cells by sonication or repeated freeze-thaw cycles.
-
-
Sample Preparation for GF-AAS:
-
Take an aliquot of the cell lysate for protein quantification (e.g., using a BCA assay) to normalize the zinc content.
-
Digest the remaining lysate by adding an equal volume of concentrated nitric acid (trace metal grade). Safety Precaution: Nitric acid is highly corrosive and should be handled with appropriate personal protective equipment in a fume hood.[6]
-
Heat the samples at 80-95°C for 1-2 hours or until the solution is clear.
-
Dilute the digested samples with high-purity deionized water to fall within the linear range of the GF-AAS instrument.
-
-
GF-AAS Analysis:
-
Prepare a series of zinc standards of known concentrations.[10]
-
Set up the GF-AAS instrument according to the manufacturer's instructions for zinc analysis (wavelength of 213.9 nm).[8]
-
Analyze the prepared samples and standards.
-
Calculate the zinc concentration in each sample based on the standard curve and normalize it to the protein content (e.g., in µg zinc/mg protein).
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
ICP-MS is an exceptionally sensitive and specific technique for elemental analysis, capable of detecting zinc at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[11][12] It is considered a gold-standard method for trace metal quantification.[12] Single-cell ICP-MS is an emerging technique that can even quantify the metal content within individual cells.[13][14]
Protocol: Quantification of Total Cellular Zinc using ICP-MS
-
Steps 1 & 2 (Cell Culture and Harvesting): Follow the same procedure as described for GF-AAS (Section 1.1).
-
Step 3 (Sample Preparation for ICP-MS):
-
Take an aliquot for protein quantification.
-
Digest the cell lysate with concentrated nitric acid (trace metal grade) as described for GF-AAS. The use of a microwave digester can expedite this process.
-
Dilute the digested samples with high-purity deionized water containing an internal standard (e.g., yttrium) to correct for matrix effects and instrumental drift.
-
-
Step 4 (ICP-MS Analysis):
-
Prepare zinc standards containing the same concentration of the internal standard as the samples.
-
Analyze the samples and standards using an ICP-MS instrument.
-
Calculate the zinc concentration, normalize to protein content, and express the results appropriately.
-
Data Presentation: Total Zinc Uptake
The results from GF-AAS or ICP-MS experiments can be summarized in a table for clear comparison.
| Treatment Group | Zinc Concentration (µg/mg protein) ± SD | Fold Change vs. Control |
| Control (Untreated) | Baseline Value | 1.0 |
| 50 µM Zinc Gluconate | Value ± SD | Calculated Value |
| 100 µM Zinc Gluconate | Value ± SD | Calculated Value |
| 200 µM Zinc Gluconate | Value ± SD | Calculated Value |
Part 2: Analysis of Labile Intracellular Zinc
Labile zinc refers to the pool of weakly bound or free zinc ions that are accessible to chelators and play a role in cellular signaling.[15][16] Fluorescent probes are the primary tools for visualizing and quantifying this dynamic pool in living cells.[17][18]
Fluorescent Zinc Probes
A variety of fluorescent sensors are available, such as FluoZin-3 and Zinpyr derivatives, which exhibit an increase in fluorescence upon binding to zinc.[19][20] These probes are cell-permeable (often as AM esters) and allow for real-time measurements using fluorescence microscopy, flow cytometry, or a microplate reader.[17][19]
Protocol: Measurement of Labile Zinc using FluoZin-3 AM
-
Cell Culture and Plating:
-
Plate cells on glass-bottom dishes (for microscopy), 96-well black plates (for plate reader), or in appropriate flasks (for flow cytometry).
-
Allow cells to adhere and grow overnight.
-
-
Probe Loading:
-
Prepare a working solution of FluoZin-3 AM (typically 1-5 µM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Remove the culture medium, wash cells once with the buffer.
-
Incubate cells with the FluoZin-3 AM working solution for 30-60 minutes at 37°C, protected from light.
-
-
Treatment with Zinc Gluconate:
-
Wash the cells twice with buffer to remove excess probe.
-
Add the buffer containing the desired concentrations of zinc gluconate to the cells.
-
-
Fluorescence Measurement:
-
Microscopy: Image the cells using a fluorescence microscope with appropriate filters for FluoZin-3 (Excitation/Emission ~494/518 nm).
-
Plate Reader: Measure the fluorescence intensity using a microplate reader at the specified wavelengths.[21]
-
Flow Cytometry: Harvest the cells, resuspend them in buffer, and analyze the fluorescence on a flow cytometer.[20]
-
-
Controls and Calibration (Optional):
-
To estimate the actual concentration of labile zinc, calibration can be performed.
-
Minimum Fluorescence (Fmin): Treat a set of loaded cells with a cell-permeable zinc chelator like TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine) to deplete intracellular labile zinc.[15]
-
Maximum Fluorescence (Fmax): Treat another set of loaded cells with a high concentration of zinc in the presence of an ionophore (e.g., pyrithione) to saturate the probe.[15]
-
The zinc concentration can be estimated using the equation: [Zn²⁺] = K_d × [(F - F_min) / (F_max - F)], where K_d is the dissociation constant of the probe.[20]
-
Data Presentation: Labile Zinc Fluctuation
| Treatment Group | Mean Fluorescence Intensity (Arbitrary Units) ± SD |
| Control (Untreated) | Baseline Value ± SD |
| 50 µM Zinc Gluconate | Value ± SD |
| 100 µM Zinc Gluconate | Value ± SD |
| TPEN (Negative Control) | Value ± SD |
| Zinc + Pyrithione (Positive Control) | Value ± SD |
Part 3: Visualization of Workflows and Pathways
Diagrams created using the DOT language provide clear visual representations of experimental processes and biological relationships.
Caption: Experimental workflow for assessing cellular zinc uptake.
Caption: Key pathways in cellular zinc homeostasis.
References
- 1. Intracellular zinc homeostasis and zinc signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zinc Transporters, Mechanisms of Action and Therapeutic Utility: Implications for Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular zinc metabolism and zinc signaling: from biological functions to diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the Potential Relative Bioaccessibility of Zinc Supplements—In Vitro Studies [mdpi.com]
- 5. Zinc Absorption by Young Adults from Supplemental Zinc Citrate Is Comparable with That from Zinc Gluconate and Higher than from Zinc Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: Atomic Absorbance Spectroscopy to Measure Intracellular Zinc Pools in Mammalian Cells [jove.com]
- 7. Atomic Absorbance Spectroscopy to Measure Intracellular Zinc Pools in Mammalian Cells [pubmed.ncbi.nlm.nih.gov]
- 8. Atomic Absorbance Spectroscopy to Measure Intracellular Zinc Pools in Mammalian Cells [jove.com]
- 9. youtube.com [youtube.com]
- 10. nemi.gov [nemi.gov]
- 11. Zinc Testing Methods, An Overview of Common Analytical Techniques - Olympian Water Testing, LLC [olympianwatertesting.com]
- 12. Quantification of Zinc by ICP-MS in drug product and API â Vitas Analytical Services [vitas.no]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Techniques for measuring cellular zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Subcellular localised small molecule fluorescent probes to image mobile Zn 2+ - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04568C [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. thermofisher.com [thermofisher.com]
- 20. mdpi.com [mdpi.com]
- 21. Intracellular Zinc | AAT Bioquest [aatbio.com]
Application Notes: Zinc Gluconate as a Supplement in Serum-Free Media
References
- 1. Functions of zinc in signaling, proliferation and differentiation of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of zinc on epithelial barrier properties and viability in a human and a porcine intestinal cell culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Zinc supplementation increases protein titer of recombinant CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular zinc homeostasis and zinc signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Zinc homeostasis and signaling in health and diseases: Zinc signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functions of zinc in signaling, proliferation and differentiation of mammalian cells - ProQuest [proquest.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effects of zinc status on cell cycle and viability: An in vitro study in monocytes (THP-1) and muscle (Rhabdomyosarcoma) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of zinc upon human and murine cell viability and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ruipugroup.com [ruipugroup.com]
- 14. Free zinc ions outside a narrow concentration range are toxic to a variety of cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Use of Zinc Gluconate in Topical Dermatological Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of zinc gluconate in topical dermatological research, including its mechanisms of action, and detailed protocols for in vitro and in vivo studies.
Introduction to Topical Zinc Gluconate in Dermatology
Zinc is an essential trace element crucial for various physiological functions, including immune response, cell proliferation, and tissue repair.[1] In dermatology, zinc salts, particularly zinc gluconate, have garnered attention for their therapeutic potential in a range of skin conditions.[2][3] Zinc gluconate offers a favorable safety profile and exhibits multifaceted properties beneficial for skin health, including anti-inflammatory, antioxidant, and antimicrobial effects.[2][4]
Topical application of zinc gluconate is being explored for its role in wound healing, management of inflammatory skin conditions like acne vulgaris and hidradenitis suppurativa, and for its potential in anti-aging formulations. These notes will delve into the scientific basis for these applications and provide standardized protocols for researchers to investigate further the efficacy and mechanisms of topical zinc gluconate.
Key Mechanisms of Action
Zinc gluconate exerts its dermatological effects through several key mechanisms:
-
Anti-inflammatory Properties: Zinc gluconate can modulate the inflammatory response by inhibiting the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). It is also suggested that zinc can inhibit the nuclear factor κB (NF-κB) signaling pathway.
-
Antioxidant Activity: It acts as a cofactor for the antioxidant enzyme superoxide (B77818) dismutase (SOD) and can inhibit the formation of free radicals, thereby protecting the skin from oxidative stress induced by factors like UV radiation.
-
Antimicrobial Effects: Zinc gluconate has demonstrated antibacterial properties, notably against Cutibacterium acnes, a bacterium implicated in acne. The proposed mechanism involves the substitution of magnesium ions essential for bacterial enzymatic reactions.
-
Regulation of Sebum Production: By inhibiting the enzyme 5-α-reductase, zinc gluconate can reduce the conversion of testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT), a hormone that increases sebum production.
-
Promotion of Wound Healing: Zinc stimulates the production of keratinocytes and fibroblasts, which are essential for synthesizing new tissue to heal wounds. It also plays a role in re-epithelialization and may decrease the rate of collagen breakdown in granulation tissue.
Data Presentation: Summary of Quantitative Data
The following tables summarize quantitative data from various studies on the effects of zinc gluconate.
Table 1: Effect of Zinc Gluconate on Inflammatory Acne
| Study Type | Dosage/Concentration | Duration | Key Findings | Reference |
| Double-blind trial | 200 mg/day oral zinc gluconate (30 mg elemental zinc) | 2 months | Statistically significant reduction in inflammatory score compared to placebo (p < 0.02). | |
| Retrospective evaluation | 90 mg/day oral zinc gluconate with 2% topical triclosan | 3 months | Significant improvement in modified Hidradenitis Suppurativa Score (p<0.0001) and Dermatology Life Quality Index (p=0.0386). | |
| Exploratory study | 0.2% zinc gluconate in a cleansing gel with 2% salicylic (B10762653) acid | 84 days | 60% global reduction in both inflammatory and non-inflammatory lesions. | |
| In vivo study | 30 mg/day oral zinc gluconate | 2 months | Significant reduction in the number of inflammatory lesions and a decrease in C. acnes strains resistant to erythromycin. |
Table 2: In Vitro Effects of Zinc Gluconate on Skin Cells
| Cell Type | Concentration | Duration | Effect | Reference |
| Human Keratinocytes | 0.1 to 0.001 µg/mL | 1 & 4 days | Increased cell proliferation. | |
| Human Fibroblasts | 0.001 µg/mL | 6 days | 65.1% increase in cell proliferation (p < 0.001). | |
| Human Keratinocytes | 1.8 µg/mL | 48 hours | Induction of integrins α2, α3, αV, and α6, which are involved in cell mobility during wound healing. |
Table 3: In Vivo Wound Healing Studies with Topical Zinc
| Animal Model | Treatment | Duration | Outcome | Reference |
| Wistar Rats | Topical zinc gluconate in carrier solution | 21 days | Healed similarly to other topical treatments (except corticosteroids) with no significant difference in bacterial load. | |
| Mice | Topical zinc gluconate once a day | 10 days | Gross evidence of complete wound healing. |
Experimental Protocols
Protocol for In Vitro Skin Permeation Study
This protocol is designed to assess the percutaneous absorption and cutaneous bioavailability of zinc gluconate from a topical formulation using a Franz diffusion cell setup.
Materials:
-
Franz-type static diffusion cells
-
Human or animal skin membranes (e.g., full-thickness, dermatomed, or epidermal membranes)
-
Receptor fluid (e.g., 0.9% NaCl solution or buffered isotonic saline, pH ~7.4)
-
Magnetic stirrer
-
Water bath maintained at 33°C
-
Topical formulation containing zinc gluconate
-
Analytical equipment for zinc quantification (e.g., Atomic Absorption Spectrometry)
Procedure:
-
Membrane Preparation: Prepare the skin membranes and mount them in the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Cell Assembly: Fill the receptor compartment with the receptor fluid, ensuring no air bubbles are trapped beneath the skin membrane.
-
Equilibration: Allow the system to equilibrate for a set period, maintaining the temperature at 33°C.
-
Application of Formulation: Apply a precise amount of the zinc gluconate formulation (e.g., 16 mg/cm²) to the outer surface of the skin.
-
Sampling: At predetermined time intervals (e.g., 2, 4, 12, 24, 48, and 72 hours), collect the entire receptor solution and replace it with fresh, pre-warmed receptor fluid.
-
Analysis: Quantify the concentration of zinc in the collected receptor fluid samples using a validated analytical method.
-
Data Calculation: Calculate the cumulative amount of zinc permeated per unit area (µg/cm²) and the flux (permeation rate) at steady-state (µg/cm²/h).
Workflow for In Vitro Skin Permeation Study
Protocol for Keratinocyte Proliferation Assay
This protocol measures the effect of zinc gluconate on the proliferation of human keratinocytes, a key process in wound healing and skin regeneration.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
Cell culture medium and supplements
-
Zinc gluconate stock solution
-
96-well cell culture plates
-
Cell proliferation assay kit (e.g., MTT, XTT, or BrdU)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed keratinocytes into 96-well plates at a predetermined density (e.g., 10⁴ cells/well) and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of zinc gluconate (e.g., 0.001 to 10 µg/mL). Include a vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours).
-
Proliferation Assay:
-
For MTT/XTT assay: Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions. Then, add the solubilization solution and measure the absorbance at the appropriate wavelength.
-
For BrdU assay: Add the BrdU label to the cells and incubate. After incubation, fix the cells, add the anti-BrdU antibody, followed by the substrate, and measure the absorbance.
-
-
Data Analysis: Calculate the percentage of cell proliferation relative to the control group.
Experimental Workflow for Keratinocyte Proliferation Assay
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Zinc Gluconate Precipitation in Cell Culture Media
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and resolving issues related to zinc gluconate precipitation in cell culture media.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is my zinc gluconate precipitating after being added to my cell culture medium?
A1: Zinc gluconate precipitation is most often caused by chemical interactions within the complex environment of cell culture medium. The primary factors include:
-
pH: Zinc gluconate is stable in acidic to neutral solutions but becomes significantly less stable in alkaline conditions (pH > 8).[1][2] Standard cell culture media is buffered around a physiological pH of 7.2-7.4, which can be a critical range. If the pH rises, zinc ions (Zn²⁺) can react with hydroxide (B78521) ions (OH⁻) to form insoluble zinc hydroxide (Zn(OH)₂).[1]
-
Interaction with Media Components: Basal media are rich in phosphate (B84403) and bicarbonate ions. Zinc ions can react with these to form poorly soluble precipitates like zinc phosphate (Zn₃(PO₄)₂) and zinc carbonate (ZnCO₃).[2][3] This is a very common cause of precipitation, especially in serum-free formulations.[2]
-
High Concentration: Adding too high a concentration of zinc gluconate can exceed its solubility limit in the media, leading to precipitation. This can also occur if media evaporates during incubation, which increases the concentration of all solutes.
-
Improper Preparation: Preparing concentrated zinc stock solutions in phosphate-buffered saline (PBS) instead of pure water will cause immediate precipitation of zinc phosphate.[4]
Q2: What is the fine white powder or cloudiness I see in my media?
A2: The visible precipitate is typically an insoluble zinc salt. Most commonly, it is zinc phosphate or zinc hydroxide.[1][4] These precipitates can be harmful to cells by depleting essential nutrients from the media and creating a toxic environment.[2]
Q3: Can I still use my cell culture medium if a precipitate has formed?
A3: It is strongly advised not to use media in which a precipitate has formed. The formation of a precipitate means the concentration of bioavailable zinc is unknown and likely much lower than intended.[4] Furthermore, the particulate matter can interfere with cell attachment and growth, and may be phagocytosed by cells, leading to cytotoxicity.
Q4: How does the presence of serum affect zinc gluconate precipitation?
A4: Serum contains proteins, primarily albumin, that bind to zinc ions.[5] This binding buffers the concentration of free zinc ions in the medium, making them less available to react with phosphate or hydroxide ions, thereby preventing precipitation.[4][5] Precipitation issues are far more common in serum-free or low-serum media where these binding proteins are absent.[2]
Q5: Are there alternatives to zinc gluconate for supplementing cell culture?
A5: Yes, other organic zinc salts can be used and may offer different solubility or bioavailability profiles. Common alternatives include zinc citrate (B86180), zinc glycinate (B8599266), and zinc picolinate.[6][[“]][8] Studies have shown that zinc citrate is as well absorbed as zinc gluconate.[6] Zinc glycinate has been reported to have even higher bioavailability in some contexts.[8]
Section 2: Data Presentation
Table 1: Physicochemical Properties of Zinc Gluconate
| Property | Value | Source(s) |
| Chemical Formula | C₁₂H₂₂O₁₄Zn | [9] |
| Molecular Weight | 455.68 g/mol | [9] |
| Appearance | White to off-white crystalline powder or granules | [9][10] |
| Zinc Content | Approx. 14% | [11] |
| Solubility in Water | High (approx. 55-65 g/100 mL at 25°C) | [1] |
| Solubility in Ethanol | Very slightly soluble to practically insoluble | [10] |
| pH of 1-5% Solution | Approx. 5.5 - 7.5 (mildly acidic) | [1][9][10] |
Table 2: Common Zinc Concentrations in Cell Culture Media
| Medium Type | Typical Basal Zinc Concentration | Notes | Source(s) |
| DMEM/F-12 (50:50) | 1.5 nM | A common base for CHO cell media. | |
| Ham's F-12 & derivatives | 3 nM | ||
| Williams E | 0.7 pM | Designed for liver cells. | |
| MCDB 131 | 1 pM | ||
| Experimental Supplementation (CHO cells) | Up to 87 µM (25 mg/L Zinc Sulphate) | High levels used to boost recombinant protein production. | [12] |
Section 3: Troubleshooting Guide & Experimental Protocols
Troubleshooting Precipitation Events
The following workflow provides a logical sequence for diagnosing the cause of zinc gluconate precipitation.
Caption: A troubleshooting workflow for diagnosing zinc precipitation.
Protocol 1: Preparation of a Sterile 100 mM Zinc Gluconate Stock Solution
This protocol outlines the correct procedure for preparing a concentrated stock solution to minimize the risk of precipitation.
Materials:
-
Zinc Gluconate powder (anhydrous, MW: 455.68 g/mol )
-
Ultrapure, sterile water (e.g., cell culture grade, WFI)
-
Sterile 50 mL conical tube
-
Calibrated analytical balance
-
Sterile 0.22 µm syringe filter
Methodology:
-
Calculation: To make a 100 mM (0.1 M) solution, you need 45.57 mg of zinc gluconate per mL of water. For 20 mL of stock solution, weigh out 911.4 mg (0.9114 g) of zinc gluconate powder.
-
Weighing: Aseptically weigh the calculated amount of zinc gluconate powder and transfer it to the sterile 50 mL conical tube.
-
Dissolution: Add approximately 15 mL of sterile, room temperature ultrapure water to the tube. Vortex vigorously until the powder is completely dissolved. Do NOT use PBS or any other buffered solution.[4]
-
Volume Adjustment: Once fully dissolved, bring the final volume to 20 mL with sterile ultrapure water.
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new, sterile conical tube.
-
Storage: Label the tube clearly with "100 mM Zinc Gluconate," the preparation date, and your initials. Store aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Supplementing Cell Culture Medium with Zinc Gluconate
This protocol describes the best practice for adding the zinc stock solution to your final medium.
Materials:
-
Prepared 100 mM Zinc Gluconate stock solution (from Protocol 1)
-
Basal cell culture medium (e.g., DMEM/F-12)
-
Serum and other supplements (if applicable)
-
Sterile serological pipettes
Methodology:
-
Prepare Complete Medium: Prepare your final volume of cell culture medium by adding all other components first (e.g., serum, L-glutamine, antibiotics).
-
Warm Medium: Warm the complete medium to its working temperature (typically 37°C).[13]
-
Calculate Dilution: Determine the volume of stock solution needed. For example, to make 500 mL of medium with a final zinc concentration of 50 µM:
-
V₁ = ( C₂ × V₂ ) / C₁
-
V₁ = (50 µM × 500 mL) / 100,000 µM (100 mM)
-
V₁ = 25,000 / 100,000 = 0.25 mL = 250 µL
-
-
Add Zinc Stock: While gently swirling the warmed, complete medium, slowly add the 250 µL of zinc gluconate stock solution. Pipette the stock into the middle of the liquid rather than onto the side of the bottle.
-
Mix and Use: Mix the final supplemented medium gently by inverting the bottle a few times. Do not shake vigorously. The medium is now ready for use.
Section 4: Key Mechanisms and Visualizations
Chemical Interactions Leading to Precipitation
Free zinc ions (Zn²⁺) are highly reactive with anions commonly found in cell culture media, especially under physiological or slightly alkaline pH conditions. The diagram below illustrates the primary precipitation reactions.
Caption: Primary chemical reactions causing zinc precipitation in media.
Simplified Zinc Signaling Pathway
Zinc is not only a structural component of proteins but also acts as a signaling molecule. Its intracellular concentration is tightly regulated and influences key cellular processes like gene expression.
Caption: Simplified overview of zinc uptake and its role in signaling.
References
- 1. ruipugroup.com [ruipugroup.com]
- 2. Cell Culture Academy [procellsystem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The biochemical effects of extracellular Zn(2+) and other metal ions are severely affected by their speciation in cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the Potential Relative Bioaccessibility of Zinc Supplements—In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. mdpi.com [mdpi.com]
- 9. Chemical structure and physical properties of Zinc Gluconate Factory Sell Top Quality [biolyphar.com]
- 10. Zinc Gluconate Pure USP BP Ph Eur EP Reagent, with SDS [mubychem.com]
- 11. lohmann-minerals.com [lohmann-minerals.com]
- 12. Zinc supplementation increases protein titer of recombinant CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cellculturecompany.com [cellculturecompany.com]
Technical Support Center: Optimizing Zinc Gluconate in Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with zinc gluconate in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the typical effective concentration range for zinc gluconate in cell viability assays?
The optimal concentration of zinc gluconate is highly cell-type dependent and exposure time-dependent.[1] Generally, concentrations below 100 µM have little to no effect on the viability of many cell lines, including Raji cells, when incubated for up to 72 hours.[2] However, concentrations exceeding 100 µM can induce dose-dependent cytotoxicity.[2] For some cell lines, such as U-937 and human monocytes, even 1.0 mM of zinc can lead to a significant decrease in viability.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: How does the salt form (gluconate) affect the experiment compared to other zinc salts?
Different zinc salts can exhibit varying levels of cytotoxicity.[3] A study comparing seven different zinc salts found that zinc gluconate falls into a category of moderate cytotoxicity, alongside zinc-orotate, zinc-acetate, and zinc-chloride.[3] The counterion can influence the uptake of zinc into the cells, which may correlate with its toxicity.[3] When comparing results across studies, it is important to consider the specific zinc salt used.
Q3: How long should I incubate cells with zinc gluconate?
The incubation time is a critical parameter. The cytotoxic effects of zinc gluconate are time-dependent.[4] For instance, in Odora olfactory neuronal cells, no significant cytotoxicity was observed for exposures under 3 hours, but as the incubation time increased, the concentration required to cause cell death (LC50) decreased.[4] A typical starting point for incubation is 24 to 48 hours, but the optimal time should be determined empirically for your experimental setup.
Q4: Can zinc gluconate interfere with the MTT assay?
While not extensively reported, it is good practice to include a control well with zinc gluconate in cell-free media to test for any direct reaction with the MTT reagent that could lead to false-positive results. The MTT assay measures metabolic activity, and high concentrations of zinc can impact mitochondrial function, which is the basis of the MTT reduction to formazan (B1609692).[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | 1. Uneven cell seeding. 2. Incomplete dissolution of zinc gluconate. 3. Pipetting errors. | 1. Ensure a single-cell suspension before seeding and mix gently between plating. 2. Prepare a fresh, concentrated stock solution of zinc gluconate in sterile water or an appropriate buffer and ensure it is fully dissolved before diluting in culture media.[6] 3. Use calibrated pipettes and be consistent with pipetting technique. |
| Unexpectedly high cell death at low concentrations | 1. Cell line is particularly sensitive to zinc. 2. Contamination of the zinc gluconate stock or culture media. 3. Synergistic effects with other components in the media. | 1. Perform a wider range dose-response curve, starting from very low (e.g., 1 µM) concentrations. 2. Use sterile, high-purity zinc gluconate and filter-sterilize the stock solution. Prepare fresh media for each experiment. 3. Review the composition of your culture medium and supplements. |
| No observable effect even at high concentrations | 1. Cell line is resistant to zinc toxicity. 2. Zinc gluconate has precipitated out of solution. 3. Incorrect assay endpoint or incubation time. | 1. Confirm the viability of your cell line with a known positive control for cytotoxicity. 2. Visually inspect the culture wells for any precipitate. Consider the solubility of zinc gluconate in your specific culture medium. 3. Increase the incubation time and/or the concentration range. |
| Inconsistent results across different experiments | 1. Variation in cell passage number or health. 2. Inconsistent preparation of zinc gluconate solutions. 3. Fluctuations in incubator conditions (CO2, temperature, humidity). | 1. Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. 2. Prepare a large batch of zinc gluconate stock solution for a series of experiments, aliquot, and store appropriately. 3. Ensure your incubator is properly calibrated and maintained. |
Quantitative Data Summary
Table 1: Effect of Zinc Concentration on Cell Viability in Various Cell Lines
| Cell Line | Zinc Compound | Concentration | Incubation Time | Percent Viability (%) | Reference |
| U-937 | Zinc | 0.05 - 0.1 mM | 3-11 days | ~90% | [1] |
| U-937 | Zinc | 1.0 mM | 3-11 days | ~80% | [1] |
| Human Monocytes | Zinc | 0.05 - 0.1 mM | 3-11 days | ~90% | [1] |
| Human Monocytes | Zinc | 1.0 mM | 3-11 days | ~50% | [1] |
| Raji | Zinc | < 100 µM | 12-72 hours | No significant effect | [2] |
| Raji | Zinc | 200 µM | 48 hours | 52% | [2] |
| NIH-3T3 | Zinc Sulfate | 80 µM | 48 hours | 96.78% | [7] |
| MDA-MB-231 | Zinc Sulfate | 80 µM | 48 hours | 89.78% | [7] |
| MCF-7 | Zinc Sulfate | 80 µM | 48 hours | 90.32% | [7] |
| Neuroblastoma (N2α) | Zinc | 100 µM | 4 hours | Significantly decreased | [8] |
Experimental Protocols
Protocol: MTT Assay for Cell Viability with Zinc Gluconate
This protocol is a standard method for assessing cell viability based on the mitochondrial reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[5][9]
Materials:
-
Zinc Gluconate
-
Cell line of interest
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Zinc Gluconate Treatment:
-
Prepare a stock solution of zinc gluconate in sterile water and filter-sterilize.
-
Perform serial dilutions of the zinc gluconate stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of zinc gluconate. Include vehicle control wells (medium without zinc gluconate).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[9]
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
-
Formazan Solubilization:
-
Data Acquisition:
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium with MTT and solubilization solution, but no cells) from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Visualizations
Diagrams of Signaling Pathways and Workflows
Caption: Experimental workflow for a cell viability assay with zinc gluconate.
Caption: Simplified signaling pathways of zinc-induced cytotoxicity.
References
- 1. Effect of zinc upon human and murine cell viability and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijt.arakmu.ac.ir [ijt.arakmu.ac.ir]
- 3. Comparative in vitro toxicity of seven zinc-salts towards neuronal PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic studies of the toxicity of zinc gluconate in the olfactory neuronal cell line Odora - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. Determination of the median lethal dose of zinc gluconate in mice and safety evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Zinc Gluconate Interference in Biochemical Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on identifying, understanding, and mitigating interferences caused by zinc gluconate in common biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is zinc gluconate and why is it a concern in our assays?
Zinc gluconate is a salt of zinc and gluconic acid. The zinc ion (Zn²⁺) is the active component that can interfere with various biochemical assays. Zinc is an essential cofactor for many enzymes, but its presence in samples, often from supplements or formulations being tested, can lead to inaccurate results by either inhibiting or, less commonly, enhancing enzyme activity, interfering with reagent chemistry, or precipitating proteins.
Q2: At what concentrations does zinc typically start to interfere with assays?
Interference from zinc can be observed at concentrations as low as the nanomolar range for sensitive enzymes. For other assays, micromolar concentrations may be required to see a significant effect. It is crucial to determine the inhibitory concentration (IC50) or the lowest concentration causing interference for your specific assay and conditions.
Q3: How can I determine if zinc gluconate is interfering with my assay?
To investigate potential interference, you can perform a spike and recovery experiment. Add known concentrations of zinc gluconate to your sample and a control matrix. If the recovery of your analyte of interest is significantly different from 100%, it indicates interference. Additionally, running a dilution series of your sample can help identify interference; non-linear results upon dilution often suggest the presence of an interfering substance.
Troubleshooting Guides
Issue 1: Unexpected Enzyme Inhibition or Activation
Symptoms:
-
Lower or higher than expected enzyme activity in samples containing zinc gluconate.
-
Non-linear reaction kinetics.
-
High variability between replicate wells.
Possible Causes:
-
Direct Enzyme Inhibition: Zinc ions can bind to the active site of an enzyme, competing with the substrate (competitive inhibition), or to an allosteric site, changing the enzyme's conformation and reducing its activity (non-competitive inhibition). Enzymes with catalytic residues like cysteine, histidine, aspartate, and glutamate (B1630785) are particularly susceptible.
-
Enzyme Activation: In some cases, zinc can act as a necessary cofactor for metalloenzymes, and its presence in the sample could enhance the activity of an enzyme that is not fully saturated with its metal cofactor.
Troubleshooting Steps:
-
Confirm Interference: Run a dose-response curve with zinc gluconate in your assay buffer to determine the IC50 or the concentration at which activation occurs.
-
Chelation: Add a chelating agent like EDTA (Ethylenediaminetetraacetic acid) to your reaction buffer. EDTA will bind to the zinc ions, preventing them from interacting with the enzyme. Be cautious, as EDTA can also chelate other essential metal cofactors.
-
Sample Dilution: Dilute the sample to reduce the zinc gluconate concentration to a non-interfering level. Ensure your analyte of interest remains within the detection range of the assay.
-
Assay Modification: If possible, switch to an assay that is less sensitive to zinc interference.
Issue 2: Inaccurate Protein Quantification
Symptoms:
-
Overestimation or underestimation of protein concentration in samples containing zinc gluconate.
-
Precipitate formation in the assay wells.
Possible Causes:
-
Interference with Dye-Binding Assays (e.g., Bradford): While less common for zinc itself, high concentrations of salts can sometimes affect the binding of Coomassie dye to proteins. More significantly, the gluconate portion or other components of a formulation might interfere.
-
Interference with Copper-Based Assays (e.g., BCA, Lowry): Zinc ions generally do not directly interfere with the copper reduction step. However, other components in a zinc gluconate formulation or the high ionic strength of the sample might interfere with the reaction. Additionally, substances that can reduce Cu²⁺ to Cu¹⁺ will interfere with the BCA assay.
Troubleshooting Steps:
-
Choose a Compatible Assay: If you suspect interference, consider switching to a different protein quantification method. For example, a fluorescent dye-based assay might be less susceptible to the specific interferences in your sample.
-
Sample Preparation:
-
Protein Precipitation: Use a method like trichloroacetic acid (TCA) or acetone (B3395972) precipitation to isolate the protein from the interfering zinc gluconate. After precipitation, the protein pellet is washed and then resolubilized in a buffer compatible with your protein assay.
-
Buffer Exchange: Use a desalting column or dialysis to exchange the sample buffer with one that does not contain interfering substances.
-
-
Standard Curve Matching: Prepare your protein standards in the same buffer matrix as your samples, including a non-interfering concentration of zinc gluconate if dilution is used.
Issue 3: Erroneous Results in Immunoassays (e.g., ELISA)
Symptoms:
-
Falsely high or low signals.
-
Poor reproducibility.
-
High background noise.
Possible Causes:
-
Enzyme Conjugate Inhibition: If the ELISA utilizes an enzyme conjugate (e.g., Horseradish Peroxidase - HRP, Alkaline Phosphatase - AP), zinc ions can inhibit the enzyme's activity, leading to a lower signal.
-
Protein Aggregation: High concentrations of zinc can cause aggregation of antibodies or other proteins in the assay, leading to non-specific binding and erratic results.
-
Matrix Effects: The overall composition of the sample containing zinc gluconate can alter the ionic strength or pH of the assay buffer, affecting antibody-antigen binding.
Troubleshooting Steps:
-
Sample Dilution: This is often the most effective first step to reduce the concentration of interfering substances.
-
Wash Steps: Increase the number and stringency of wash steps to remove non-specifically bound components.
-
Chelation: Cautiously introduce a chelating agent like EDTA into the sample diluent. Test this with and without the sample to ensure it doesn't negatively impact the assay's performance.
-
Assay Buffer Optimization: Adjust the pH or salt concentration of your assay buffers to minimize matrix effects.
Quantitative Data Summary
The following table summarizes the concentrations at which zinc has been observed to interfere with specific enzymes. Note that the exact inhibitory concentrations can vary depending on the specific assay conditions (e.g., pH, temperature, substrate concentration).
| Enzyme Class | Specific Enzyme | Observed Effect | Inhibitory Concentration (IC50) | Reference |
| Hydrolases | Caspase-3 | Inhibition | < 10 nM | |
| Hydrolases | Protein Tyrosine Phosphatases | Inhibition | Nanomolar range | |
| Oxidoreductases | Aldehyde Dehydrogenases | Inhibition | Nanomolar range | |
| Transferases | Ca²⁺-ATPase | Inhibition | Kᵢ of 80 pM | |
| Lyases | Fructose 1,6-diphosphatase | Inhibition | Low nanomolar range |
Experimental Protocols
Protocol 1: Determining Zinc Gluconate Interference by Spike and Recovery
Objective: To determine if zinc gluconate interferes with the assay and to quantify the extent of this interference.
Materials:
-
Your biochemical assay kit and reagents.
-
Sample containing the analyte of interest.
-
Control matrix (sample buffer or a sample known to be free of the analyte and zinc gluconate).
-
Zinc gluconate stock solution of known concentration.
Methodology:
-
Prepare a series of zinc gluconate dilutions in the control matrix.
-
Spike a known concentration of your analyte into each of the zinc gluconate dilutions and into a control matrix sample without zinc gluconate.
-
Also, prepare a set of samples with the zinc gluconate dilutions but without the spiked analyte to assess the effect of zinc gluconate on the assay background.
-
Run all samples in your assay according to the standard protocol.
-
Calculate the percent recovery of the analyte at each zinc gluconate concentration using the following formula:
% Recovery = [(Measured Concentration in Spiked Sample - Measured Concentration in Unspiked Sample) / Known Spiked Concentration] x 100
Interpretation:
-
A recovery close to 100% indicates no interference.
-
A recovery significantly lower or higher than 100% indicates interference.
Protocol 2: Mitigating Zinc Interference using EDTA
Objective: To remove zinc ion interference by chelation.
Materials:
-
Sample containing zinc gluconate.
-
EDTA stock solution (e.g., 0.5 M, pH 8.0).
-
Your biochemical assay reagents.
Methodology:
-
Determine the final concentration of EDTA needed. This should be in molar excess of the estimated zinc concentration in your sample. A typical starting point is a final concentration of 1-5 mM EDTA.
-
Add the calculated volume of EDTA stock solution to your sample and/or assay buffer.
-
Incubate for a short period (e.g., 5-10 minutes) at room temperature to allow for chelation.
-
Proceed with your standard assay protocol.
-
Important Control: Run a control with EDTA added to a sample without zinc gluconate to ensure that EDTA itself does not interfere with the assay (e.g., by chelating essential metal cofactors of an enzyme).
Visualizations
Caption: Troubleshooting workflow for zinc gluconate interference.
Addressing reproducibility issues in zinc gluconate experiments.
Technical Support Center: Zinc Gluconate Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address reproducibility issues in experiments involving zinc gluconate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing zinc gluconate powder and stock solutions to ensure stability?
A1: Zinc gluconate powder should be stored in a cool, dry, and well-ventilated place, protected from light.[1][2] The typical shelf life under these conditions is around 24 months.[3] Stock solutions, especially those prepared in ultrapure sterile water, should be filter-sterilized (0.22 μm filter) and stored in the dark at 4°C.[4] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[5]
Q2: What are the key factors that can affect the bioavailability of zinc gluconate in my experiments?
A2: Several factors can influence the bioavailability of zinc gluconate. In cell culture, the presence of chelating agents like EDTA can reduce zinc availability. Dietary components can also play a significant role; for instance, phytates found in plant-based sources can form insoluble complexes with zinc, thereby reducing its absorption. Conversely, certain amino acids and proteins can enhance zinc solubility and uptake. The chemical form of zinc is also crucial, with organic forms like gluconate generally showing higher bioavailability than inorganic forms like zinc oxide.
Q3: At what pH is zinc gluconate most stable in aqueous solutions?
A3: Zinc gluconate is most stable in acidic to neutral conditions, typically within a pH range of 5.5 to 7.0. In alkaline conditions (pH > 8), its stability decreases significantly, leading to the precipitation of zinc hydroxide.
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness in Zinc Gluconate Solutions
Q: I prepared a zinc gluconate stock solution in Phosphate Buffered Saline (PBS), and it turned cloudy. What is the cause, and how can I fix it?
A: The cloudiness is likely due to the precipitation of zinc phosphate. Zinc salts, including zinc gluconate, have low solubility in phosphate-containing buffers like PBS.
-
Solution:
-
Use a different solvent: Prepare stock solutions of zinc gluconate in ultrapure water instead of PBS.
-
pH adjustment: Ensure the pH of your final culture medium is within the optimal range for zinc gluconate stability (pH 5.5-7.0).
-
Sterile filtration: If you are adding a concentrated zinc gluconate solution to a phosphate-containing medium, be aware that sterile filtration after mixing can remove the precipitated zinc, leading to an overestimation of the actual zinc concentration in your experiment. It is advisable to add the zinc gluconate solution to the medium just before use.
-
Issue 2: Inconsistent or Unexpected Cell Viability Results
Q: My cell viability has significantly decreased after treatment with zinc gluconate, even at concentrations reported to be safe. What could be the reason for this cytotoxicity?
A: Unintended cytotoxicity can arise from several factors related to zinc concentration and cellular response.
-
Possible Causes and Solutions:
-
High concentrations of free zinc: Even though zinc is an essential mineral, high intracellular concentrations can be toxic and may induce apoptosis or necrosis. Review the final concentration of zinc in your experiment and compare it with published data for your specific cell line.
-
Induction of Apoptosis: Zinc is a known modulator of apoptosis. It can directly inhibit caspases, key enzymes in the apoptotic pathway. However, zinc deficiency can also trigger apoptosis. The effect of zinc on apoptosis is cell-type specific and depends on the cellular context. Consider performing an apoptosis assay (e.g., caspase activity assay) to determine if this is the mechanism of cell death.
-
Incorrect stock solution concentration: As mentioned in the previous troubleshooting point, precipitation can lower the effective concentration of zinc. Conversely, errors in calculation can lead to unintentionally high concentrations. It is crucial to accurately determine the zinc concentration in your prepared solutions.
-
Issue 3: Low or Variable Zinc Quantification
Q: I am quantifying the amount of zinc in my biological samples using Atomic Absorption Spectrophotometry (AAS), but the results are inconsistent. How can I improve the reproducibility of my measurements?
A: Inconsistent results in zinc quantification can often be traced back to sample preparation and the analytical method itself.
-
Recommendations for Reproducible Quantification:
-
Proper Sample Preparation: For intracellular zinc measurement, ensure complete cell lysis and homogenization. A common method involves acid digestion of the samples (e.g., with nitric acid) before analysis.
-
Use of a Standard Curve: Always prepare a standard curve with known zinc concentrations to accurately determine the zinc concentration in your samples. The absorbance measured should fall within the linear range of your standard curve.
-
Method Selection: Graphite Furnace Atomic Absorption Spectroscopy (GF-AAS) is a highly sensitive method for determining zinc concentrations in biological samples and can detect both free and complexed zinc.
-
Blank Controls: Include appropriate blank controls (e.g., medium only) to account for background absorbance.
-
Data Presentation
Table 1: Solubility of Zinc Gluconate in Different Solvents
| Solvent | Solubility ( g/100 mL at 25°C) | Reference |
| Water | 10 | |
| Ethanol | Practically Insoluble |
Table 2: Factors Influencing Zinc Gluconate Bioavailability
| Factor | Effect on Bioavailability | Mechanism | References |
| Phytates | Decreases | Forms insoluble complexes with zinc in the gastrointestinal tract. | |
| Calcium | Can decrease (in the presence of phytate) | Forms insoluble complexes with zinc and phytate. | |
| Amino Acids | Increases | Form soluble complexes with zinc, enhancing its absorption. | |
| Iron | Can decrease | High doses of non-heme iron can competitively inhibit zinc absorption. |
Experimental Protocols
Protocol 1: Preparation of Zinc Gluconate Stock Solution for Cell Culture
-
Weigh the desired amount of zinc gluconate powder in a sterile container.
-
Add sterile, ultrapure water to dissolve the powder. For example, to prepare a 100 mM stock solution, dissolve the appropriate amount of zinc gluconate in water.
-
Gently warm the solution if necessary to aid dissolution, but do not boil.
-
Once fully dissolved, filter-sterilize the solution using a 0.22 μm syringe filter.
-
Aliquot the stock solution into sterile tubes and store at 4°C for short-term use or -20°C for long-term storage, protected from light.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of zinc gluconate from your stock solution in a serum-free medium.
-
Remove the culture medium from the wells and replace it with the medium containing different concentrations of zinc gluconate. Include untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Following incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of detergent reagent (solubilization solution) to each well to dissolve the formazan (B1609692) crystals.
-
Incubate at room temperature in the dark for at least 2 hours, with occasional shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 3: Quantification of Intracellular Zinc by Atomic Absorption Spectrophotometry (AAS)
This protocol provides a general workflow for preparing cell samples for AAS analysis.
-
After experimental treatment, wash the cells with ice-cold PBS to remove any extracellular zinc.
-
Harvest the cells by scraping or trypsinization.
-
Centrifuge the cell suspension to obtain a cell pellet.
-
Wash the cell pellet again with PBS.
-
Lyse the cells using a suitable lysis buffer or through sonication.
-
Perform acid digestion of the cell lysate by adding concentrated nitric acid and heating the samples. This step is crucial for mineralizing the organic matter.
-
Dilute the digested samples with ultrapure water to a final volume suitable for AAS analysis.
-
Prepare a series of zinc standards of known concentrations to generate a standard curve.
-
Analyze the samples and standards using an AAS instrument at a wavelength of 213.9 nm for zinc.
-
Calculate the zinc concentration in the samples by comparing their absorbance to the standard curve.
Mandatory Visualization
Caption: Workflow for in-vitro assessment of zinc bioavailability.
Caption: Zinc's role in key apoptotic signaling pathways.
References
- 1. ruipugroup.com [ruipugroup.com]
- 2. Zinc Gluconate in Food & Nutrition - C12H22O14Zn - Knowde [periodical.knowde.com]
- 3. What is the shelf life of Zinc Gluconate Powder? - Dietary Ingredients Supplier Canada | Green Jeeva [greenjeeva.ca]
- 4. Determination of the median lethal dose of zinc gluconate in mice and safety evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Stability of zinc gluconate solutions under different storage conditions.
Technical Support Center: Stability of Zinc Gluconate Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of zinc gluconate solutions under various storage conditions. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of zinc gluconate solutions?
A1: The main factors influencing the stability of zinc gluconate solutions are pH, temperature, and exposure to light. Zinc gluconate is most stable in acidic to neutral conditions (pH 4-7).[1][2] At alkaline pH, precipitation of zinc hydroxide (B78521) can occur, reducing the solution's effectiveness.[1][2] High temperatures can lead to decomposition, and the solution is also sensitive to light, which may cause photochemical reactions.[1]
Q2: What is the recommended pH range for storing zinc gluconate solutions?
A2: To ensure stability and prevent precipitation, zinc gluconate solutions should be maintained within a pH range of 4 to 7.
Q3: How should I store my zinc gluconate solutions to prevent degradation?
A3: Zinc gluconate solutions should be stored in a cool, dark place. It is advisable to use tightly sealed containers to protect them from atmospheric moisture, as zinc gluconate is hygroscopic.
Q4: Can I autoclave a zinc gluconate solution?
A4: While zinc gluconate has good thermal stability at room temperature, it may decompose at high temperatures. Heating above 200°C can cause it to lose crystal water and decompose into zinc oxide, carbon dioxide, and water. Therefore, autoclaving is not recommended without specific stability studies for your formulation.
Q5: I observed a precipitate in my zinc gluconate solution. What could be the cause?
A5: Precipitation in a zinc gluconate solution is often due to an increase in pH above 7, leading to the formation of insoluble zinc hydroxide. It can also occur if the solution is mixed with incompatible substances, such as phosphates, which can form insoluble zinc phosphate (B84403).
Q6: Are there any known incompatibilities with other substances?
A6: Yes, zinc gluconate can interact with other substances. Coexisting with metal ions like iron and copper can lead to ion exchange reactions. It can also react with strong oxidants and reducing agents. Additionally, certain excipients or other active pharmaceutical ingredients in a formulation can affect its stability.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with zinc gluconate solutions.
Issue 1: Precipitation in the Solution
-
Symptom: A white, cloudy precipitate forms in the zinc gluconate solution.
-
Potential Causes:
-
High pH: The pH of the solution may have risen above 7, causing the formation of zinc hydroxide.
-
Incompatible Additives: The solution may have been mixed with substances that form insoluble salts with zinc, such as phosphates.
-
Concentration Exceeds Solubility: The concentration of zinc gluconate may be too high for the storage temperature, leading to crystallization.
-
-
Troubleshooting Steps:
-
Check the pH: Measure the pH of the solution. If it is above 7, adjust it to the 4-7 range using a suitable acidic buffer.
-
Review Formulation: Identify all components in the solution. If phosphates or other potentially incompatible ions are present, consider using a chelating agent like citrate (B86180) or EDTA to form soluble complexes.
-
Adjust Concentration/Temperature: If crystallization is suspected, gently warm the solution to see if the precipitate dissolves. If it does, consider diluting the solution or storing it at a slightly higher temperature.
-
Issue 2: Discoloration of the Solution
-
Symptom: The initially clear and colorless solution develops a yellow or brownish tint.
-
Potential Causes:
-
Light Exposure: The solution may have been exposed to light, leading to photodegradation.
-
Oxidation: The gluconate moiety may have been oxidized.
-
Interaction with Contaminants: Trace metal ion contaminants (e.g., iron) can cause discoloration.
-
-
Troubleshooting Steps:
-
Protect from Light: Store the solution in amber-colored containers or in a dark environment.
-
Use High-Purity Ingredients: Ensure that all components of the solution are of high purity to minimize metal ion contamination.
-
Consider Antioxidants: For long-term storage, the addition of a suitable antioxidant may be beneficial, but its compatibility must be tested.
-
Issue 3: Loss of Potency/Inconsistent Assay Results
-
Symptom: Analytical tests show a lower than expected concentration of zinc gluconate.
-
Potential Causes:
-
Chemical Degradation: The zinc gluconate may have degraded due to improper storage conditions (high temperature, high pH, or light exposure).
-
Precipitation: A portion of the zinc gluconate may have precipitated out of the solution, leading to a lower concentration in the supernatant.
-
Adsorption to Container: Zinc gluconate may adsorb to the surface of the storage container, particularly with certain types of plastics.
-
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the solution has been stored at the correct temperature, pH, and protected from light.
-
Check for Precipitate: Visually inspect the solution for any precipitate. If present, refer to the troubleshooting guide for precipitation.
-
Evaluate Container Material: Consider using a different type of container material (e.g., glass instead of plastic) to minimize adsorption.
-
Data Presentation: Stability of Zinc Gluconate Solutions
Table 1: Effect of pH on the Stability of Zinc Gluconate Solutions
| pH Range | Stability | Observations |
| < 4 | Generally Stable | May be slightly less stable than in the optimal range. |
| 4 - 7 | Optimal Stability | Solution remains clear and stable. |
| > 7 | Unstable | Risk of zinc hydroxide precipitation increases with pH. |
Table 2: Effect of Temperature on the Stability of Zinc Gluconate Solutions
| Temperature | Stability | Observations |
| Refrigerated (2-8°C) | High Stability | Recommended for long-term storage. |
| Room Temperature (20-25°C) | Good Stability | Generally stable for shorter durations. |
| Elevated Temperature (>40°C) | Decreased Stability | Increased risk of degradation. |
| High Temperature (>200°C) | Unstable | Decomposition occurs. |
Table 3: Effect of Light Exposure on the Stability of Zinc Gluconate Solutions
| Light Condition | Stability | Observations |
| Protected from Light | Good Stability | Recommended storage condition. |
| Exposed to UV/Visible Light | Decreased Stability | Potential for photochemical reactions and degradation. |
Experimental Protocols
The following are representative protocols for key experiments related to the stability testing of zinc gluconate solutions.
Protocol 1: Stability-Indicating HPLC Method for Zinc Gluconate
This protocol is a synthesized representation based on common practices for the analysis of metal gluconates.
-
Objective: To quantify the concentration of zinc gluconate in a solution and to separate it from its potential degradation products.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a phosphate buffer (e.g., 0.05 M KH₂PO₄ adjusted to pH 3.0) and a suitable organic solvent like acetonitrile. The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 210 nm.
-
Injection Volume: 20 µL.
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of zinc gluconate reference standard in the mobile phase. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dilute the zinc gluconate solution sample with the mobile phase to a concentration within the calibration range.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of zinc gluconate in the sample from the calibration curve.
-
-
Forced Degradation Study: To validate the stability-indicating nature of the method, a forced degradation study should be performed.
-
Acid/Base Hydrolysis: Expose the zinc gluconate solution to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions, followed by neutralization.
-
Oxidative Degradation: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Heat the solution at an elevated temperature (e.g., 80°C).
-
Photodegradation: Expose the solution to UV light.
-
Analyze the stressed samples using the HPLC method to ensure that the degradation products are well-separated from the parent zinc gluconate peak.
-
Protocol 2: Titrimetric Assay of Zinc Gluconate
This protocol is based on the complexometric titration method described in pharmacopeias.
-
Objective: To determine the concentration of zinc in a zinc gluconate solution.
-
Reagents:
-
0.05 M Edetate Disodium (EDTA) solution (volumetric standard).
-
Ammonia-Ammonium Chloride Buffer.
-
Eriochrome Black T indicator.
-
-
Procedure:
-
Sample Preparation: Accurately measure a volume of the zinc gluconate solution containing a known approximate amount of zinc gluconate and dissolve it in 100 mL of water.
-
Buffering: Add 5 mL of ammonia-ammonium chloride buffer to the solution.
-
Indication: Add a few drops of Eriochrome Black T indicator.
-
Titration: Titrate the solution with 0.05 M EDTA solution until the color changes to a deep blue.
-
Calculation: Calculate the amount of zinc gluconate in the sample based on the volume of EDTA solution consumed.
-
Visualizations
References
Technical Support Center: Preventing Zinc Gluconate-Induced Cytotoxicity In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent and manage zinc gluconate-induced cytotoxicity in your in vitro experiments.
Troubleshooting Guides
Issue 1: Unexpectedly High Cell Death After Zinc Gluconate Treatment
Q1: We observed massive, rapid cell death even at low concentrations of zinc gluconate. What could be the cause?
A1: Several factors can contribute to higher-than-expected cytotoxicity. Consider the following:
-
Free Zinc Concentration: The concentration of free zinc ions (Zn²⁺) is the primary driver of toxicity. The composition of your cell culture medium significantly impacts this. Serum-free media lack proteins like albumin that buffer zinc, leading to higher free Zn²⁺ levels and magnified toxic effects.[1]
-
Media Composition: Phosphate-buffered saline (PBS) can cause precipitation of zinc salts, altering the effective concentration. It is crucial to ensure the solubility of zinc gluconate in your specific medium.[1]
-
Cell Type Sensitivity: Different cell lines exhibit varying sensitivity to zinc. For instance, neuronal cells can be particularly vulnerable.[2][3] The mechanism of cell death can also vary, ranging from apoptosis and pyroptosis to necrosis, depending on the cell type and zinc concentration.[2]
-
Contaminating Ions: The presence of other ions can influence zinc uptake. For example, transferrin can intensify the cytotoxic action of zinc in serum-free medium.
Troubleshooting Steps:
-
Verify Medium Composition: If using serum-free medium, consider adding bovine serum albumin (BSA) to buffer zinc ions. Compare results with experiments conducted in serum-containing medium.
-
Measure Free Zinc: Use fluorescent probes like FluoZin-3 to measure the actual concentration of free zinc ions in your prepared media.
-
Perform a Dose-Response Curve: Establish the precise LC50 (Lethal Concentration, 50%) for your specific cell line and experimental duration. Cytotoxicity is time and concentration-dependent.
-
Check for Precipitates: Visually inspect your zinc gluconate-containing media for any signs of precipitation before adding it to the cells.
Issue 2: Inconsistent or Irreproducible Cytotoxicity Results
Q2: Our results for zinc gluconate cytotoxicity vary significantly between experiments. How can we improve reproducibility?
A2: Inconsistency often stems from subtle variations in experimental setup.
-
Reagent Preparation: Ensure consistent preparation of your zinc gluconate stock solution. The choice of solvent (e.g., water vs. PBS) can affect solubility and stability.
-
Incubation Time: The toxic effects of zinc gluconate increase with longer incubation times. Strictly control the duration of exposure in all experiments.
-
Cell Plating Density: The initial number of cells plated can influence their susceptibility to toxic insults. Maintain a consistent plating density across all experiments.
-
Handling of Reagents: Avoid using equipment or buffers that may introduce chelating substances (like EDTA) or other divalent cations (like copper or iron), which can interfere with zinc availability and toxicity.
Troubleshooting Steps:
-
Standardize Protocols: Create and adhere to a detailed, standardized protocol for solution preparation, cell plating, treatment, and assay procedures.
-
Control Exposure Time: Use a precise timer for the addition and removal of zinc gluconate-containing media.
-
Monitor Cell Health: Ensure cells are healthy and in the logarithmic growth phase before starting an experiment.
-
Use High-Purity Reagents: Utilize high-purity water and analytical-grade reagents to avoid contamination.
Frequently Asked Questions (FAQs)
Q3: What are the primary mechanisms of zinc gluconate-induced cytotoxicity?
A3: Zinc gluconate-induced cytotoxicity is multifactorial and cell-type dependent. Key mechanisms include:
-
Oxidative Stress: Excess intracellular zinc can lead to the generation of reactive oxygen species (ROS) and nitric oxide, causing oxidative damage to cellular components.
-
ATP Depletion: Zinc can interfere with glycolytic enzymes and the mitochondrial electron transport chain, leading to a persistent depletion of ATP.
-
Signaling Pathway Activation: The Stress-Activated Protein Kinase/c-Jun Amino-Terminal Kinase (SAPK/JNK) signaling pathway is a crucial mediator of zinc-induced neuronal cell death.
-
Programmed Cell Death: Depending on the cell line and context, zinc can induce different forms of programmed cell death.
-
Pyroptosis: In olfactory neuronal cells, zinc gluconate has been shown to induce pyroptosis, an inflammatory form of cell death mediated by the NLRP3 inflammasome and caspase-1, rather than classical apoptosis.
-
Apoptosis: In other cell types, excess zinc can trigger apoptosis through the activation of caspases. Conversely, zinc is also known to be an inhibitor of caspases, and zinc depletion can induce apoptosis.
-
Q4: How can I pharmacologically prevent or reduce zinc gluconate cytotoxicity in my cell culture?
A4: Several strategies can be employed:
-
Use of Antioxidants: Supplementing your culture medium with antioxidants can counteract the oxidative stress induced by zinc.
-
N-Acetylcysteine (NAC): A precursor to the antioxidant glutathione, NAC can help mitigate oxidative damage. It also has metal-chelating properties.
-
Vitamin E Analogues (e.g., Trolox): These have been shown to almost completely block slowly triggered zinc neurotoxicity, indicating a primary role for free radical injury.
-
-
Application of Chelating Agents: Chelators bind free zinc ions, reducing their bioavailability and toxicity.
-
EDTA: Adding a chelating agent like EDTA to the medium can reduce zinc cytotoxicity.
-
Note of Caution: Use cell-impermeant chelators like NTA (nitrilotriacetic acid) for extracellular chelation. Cell-permeant chelators like TPEN can also induce apoptosis by depleting essential intracellular zinc.
-
-
Inhibition of Signaling Pathways: If a specific pathway is identified as a key mediator of toxicity in your cell model, its inhibition can be protective.
-
JNK Inhibitors (e.g., SP600125): This inhibitor has been shown to significantly suppress neuronal cell death induced by zinc.
-
-
Competitive Ion Inhibition: The entry of zinc into cells can be reduced by increasing the concentration of other divalent cations that share the same transport channels.
-
Iron (Fe²⁺) or Calcium (Ca²⁺): Increasing the concentration of either Fe²⁺ or Ca²⁺ (but not Mg²⁺) can suppress zinc cytotoxicity.
-
Q5: What is the role of caspases in zinc-induced cell death?
A5: The role of caspases is complex and appears contradictory.
-
Pro-Apoptotic Role: In some contexts, excess zinc leads to the activation of caspases (like caspase-3) and subsequent apoptosis. This can be part of the JNK signaling pathway or triggered by mitochondrial stress.
-
Anti-Apoptotic Role: Zinc is also a direct inhibitor of caspases, particularly caspase-3, -6, -7, and -8. Normal intracellular zinc levels may keep these enzymes in an inactive state. Therefore, a depletion of intracellular zinc (e.g., by using a cell-permeant chelator like TPEN) can also trigger caspase activation and apoptosis. This dual role means that maintaining zinc homeostasis is critical for cell survival.
Data Summary Tables
Table 1: Cytotoxicity of Zinc Gluconate (ZG) in Odora Cells
| Incubation Time (hours) | LC50 Value (µM) |
| < 3 | No significant cytotoxicity |
| 12 | ~150 µM (estimated) |
| 24 | ~150 µM (estimated) |
| (Data adapted from a study on the Odora olfactory neuronal cell line) |
Table 2: Concentrations of Protective Agents Used in In Vitro Studies
| Agent | Class | Cell Line | Concentration Used | Protective Effect Observed |
| N-Acetylcysteine (NAC) | Antioxidant, Chelator | Odora Cells | 200 µM | Partial protection against ZG-induced cytotoxicity. |
| Apocynin | NADPH Oxidase Inhibitor | Odora Cells | 100 µM, 400 µM | Partial protection against ZG-induced cytotoxicity. |
| L-NAME | Nitric Oxide Synthase Inhibitor | Odora Cells | 100 µM | Partial protection against ZG-induced cytotoxicity. |
| SP600125 | SAPK/JNK Inhibitor | GT1-7 Neuronal Cells | Not specified | Significantly suppressed neuronal cell death. |
| Trolox | Antioxidant | Mouse Cortical Cultures | Not specified | Almost completely blocked zinc neurotoxicity. |
| EDTA | Chelating Agent | B16, HeLa, I-221 Cells | Not specified | Reduced zinc cytotoxicity. |
| Fe²⁺ or Ca²⁺ | Competitive Inhibitor | B16, HeLa, I-221 Cells | Not specified | Suppressed zinc cytotoxicity. |
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using Crystal Violet Assay
This protocol is used to quantify cell viability following exposure to zinc gluconate.
-
Cell Plating: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of zinc gluconate. Include appropriate vehicle controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 12, 24 hours).
-
Fixation: Gently wash the cells with PBS. Add 100 µL of 4% paraformaldehyde to each well and incubate for 15 minutes at room temperature to fix the cells.
-
Staining: Remove the fixative and wash the plate with water. Add 100 µL of 0.1% crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
Washing: Gently wash the plate with water multiple times until the water runs clear. Air dry the plate completely.
-
Solubilization: Add 100 µL of 10% acetic acid to each well to solubilize the stain.
-
Measurement: Read the absorbance at 590 nm using a microplate reader. Cell viability is proportional to the absorbance.
Protocol 2: Western Blot for SAPK/JNK Pathway Activation
This protocol detects the activation of the JNK signaling pathway by measuring the phosphorylation of key proteins.
-
Cell Treatment and Lysis: Treat cells with zinc gluconate for the desired time. Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-SAPK/JNK and total SAPK/JNK overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The ratio of phospho-SAPK/JNK to total SAPK/JNK indicates pathway activation.
Visualizations
Caption: Signaling pathways in zinc gluconate-induced cytotoxicity.
Caption: Workflow for testing agents to prevent cytotoxicity.
Caption: Factors influencing and preventing cytotoxicity.
References
Technical Support Center: Measuring Intracellular Zinc After Gluconate Treatment
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when measuring intracellular zinc, particularly when using zinc gluconate as the treatment.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using zinc gluconate to study intracellular zinc levels?
The primary challenge is not typically direct interference of gluconate with intracellular fluorescent probes, but rather its potential to act as a weak extracellular chelator. This can affect the bioavailability of zinc ions in the culture medium, influencing the rate and amount of zinc uptake by the cells. This is similar to how citrate (B86180) has been shown to reduce zinc uptake after zinc treatment[1]. Therefore, the effective concentration of free zinc available to the cells may be lower than the total concentration of zinc gluconate added.
Q2: How do I choose the right fluorescent probe for my experiment?
Probe selection is critical and depends on the expected concentration of labile zinc and the experimental setup. Probes have different dissociation constants (Kd), indicating the zinc concentration at which they are half-saturated[2].
-
For lower zinc concentrations (pM to low nM range): High-affinity probes like FluoZin-3 (Kd ~15 nM) are suitable[3].
-
For higher zinc concentrations (µM range), such as in vesicles: Lower-affinity probes may be more appropriate to avoid saturation[2][4].
-
For ratiometric measurements: FRET-based genetically encoded sensors can be used to normalize for variations in probe concentration or cell path length[5][6].
Q3: Can other metal ions in my sample interfere with zinc measurements?
Yes. Most fluorescent "zinc" probes are not perfectly specific and can bind to other transition metals like copper (Cu²⁺), iron (Fe²⁺), and manganese (Mn²⁺)[7][8]. This can lead to signal quenching or enhancement that is not related to zinc. It is crucial to use appropriate controls, such as a strong, cell-permeable zinc chelator like N,N,N′,N′-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN), to confirm the zinc-specificity of the signal[2][9][10].
Q4: What are the essential controls for any intracellular zinc measurement experiment?
To ensure data validity, the following controls are essential:
-
Negative Control (Baseline): Cells loaded with the fluorescent probe but not treated with zinc gluconate. This establishes the baseline intracellular zinc level.
-
Positive Control (Maximum Signal): Cells treated with a zinc ionophore (e.g., pyrithione) and a saturating concentration of zinc to determine the maximum fluorescence signal (Fmax)[5][11].
-
Zinc-Depleted Control (Minimum Signal): Cells treated with a strong zinc chelator like TPEN to measure the minimum fluorescence signal (Fmin) in the absence of labile zinc[10][11].
-
Vehicle Control: Cells treated with gluconate alone (e.g., sodium gluconate) to check for any effects of the gluconate ion itself on cell health or fluorescence.
Troubleshooting Guide
This guide addresses common issues encountered during intracellular zinc measurement using fluorescent probes.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Weak Fluorescence Signal | 1. Insufficient probe loading or de-esterification. 2. Low expression of zinc transporters or low zinc uptake. 3. Gluconate is chelating extracellular zinc, reducing bioavailability. 4. Incorrect filter set or instrument settings. 5. Intracellular target is not accessible.[12][13] | 1. Optimize probe concentration and incubation time (typically 20-60 min at 37°C). Ensure cells are washed to remove excess probe.[9] 2. Verify cell health and transporter expression. Use a positive control with a zinc ionophore to confirm the probe is responsive.[9] 3. Increase zinc gluconate concentration or incubation time. Use a different zinc salt (e.g., ZnCl₂) as a control to compare uptake efficiency. 4. Check instrument specifications and ensure excitation/emission wavelengths match the probe's properties. 5. For internal staining, ensure adequate cell permeabilization.[12][13] |
| High Background Fluorescence | 1. Incomplete removal of extracellular probe. 2. Cell autofluorescence. 3. Contamination of buffers or media with zinc. | 1. Wash cells 2-3 times with a zinc-free buffer (e.g., HBSS) after probe loading.[9] 2. Measure the fluorescence of unstained cells and subtract this value from your measurements. 3. Use high-purity, metal-free reagents and glassware. Consider treating buffers with a chelating resin like Chelex.[11] |
| Signal is Not Reversible with TPEN | 1. The signal is not from zinc. The probe may be binding to other transition metals.[7][8] 2. The probe has formed a stable ternary complex with zinc and a protein.[5] 3. Insufficient TPEN concentration or incubation time. | 1. Review literature for potential interferences with your chosen probe. Use alternative methods like ICP-MS for validation. 2. This is a known challenge with some small molecule probes. Consider using genetically encoded FRET sensors which may be less prone to this issue.[5] 3. Optimize TPEN concentration (typically 50-100 µM) and ensure sufficient incubation time to chelate intracellular zinc. |
| Cell Death or Morphological Changes | 1. Zinc toxicity from excessive intracellular accumulation. 2. Probe cytotoxicity at high concentrations. 3. Phototoxicity from excessive light exposure during imaging. | 1. Perform a dose-response curve to find the optimal zinc gluconate concentration that increases intracellular zinc without causing toxicity. 2. Lower the probe concentration or reduce the loading time. 3. Minimize light exposure by using neutral density filters, reducing laser power, or decreasing exposure time. |
Quantitative Data Tables
Table 1: Properties of Common Fluorescent Zinc Probes
This table summarizes key characteristics of commonly used fluorescent indicators for intracellular zinc.
| Probe | Kd for Zn²⁺ | Excitation (nm) | Emission (nm) | Key Features |
| FluoZin-3 | ~15 nM[3] | ~495[14] | ~516[14] | High affinity, large fluorescence increase, minimal Ca²⁺ interference.[3] |
| Zinpyr-1 (ZP1) | ~0.7 nM | ~515 | ~525 | Very high affinity, suitable for detecting resting zinc levels. |
| Newport Green | ~1 µM | ~505[14] | ~535[14] | Lower affinity, suitable for higher zinc concentrations. |
| Mag-Fura-5 | ~27 nM[10] | 340 / 380 | ~510 | Ratiometric dye, but has some affinity for Ca²⁺ and Mg²⁺.[10] |
Table 2: Representative Data on the Effect of an Extracellular Chelator on Zinc Uptake
This table illustrates how a weak extracellular chelator, such as gluconate or citrate, might affect the measured intracellular zinc signal. Data is hypothetical but based on observed effects[1].
| Treatment Condition | Normalized Fluorescence Intensity (Mean ± SEM) | Interpretation |
| Control (No Treatment) | 100 ± 5 | Baseline intracellular zinc. |
| 50 µM Zinc Chloride | 250 ± 15 | Significant increase in intracellular zinc. |
| 50 µM Zinc Gluconate | 190 ± 12 | Increase in intracellular zinc, but less than with ZnCl₂, suggesting reduced bioavailability. |
| 50 µM Gluconate alone | 102 ± 6 | Gluconate alone has no significant effect on baseline zinc. |
| 50 µM Zinc Gluconate + TPEN | 110 ± 8 | Signal returns to near-baseline, confirming it was zinc-dependent. |
Visual Guides and Protocols
Experimental Workflow for Intracellular Zinc Measurement
The following diagram outlines the standard procedure for measuring changes in intracellular zinc using a fluorescent probe.
Caption: A typical workflow for live-cell imaging of intracellular zinc.
Troubleshooting Decision Tree
Use this decision tree to diagnose and solve common experimental problems.
Caption: A decision tree for troubleshooting common zinc measurement issues.
Effect of Gluconate on Zinc Bioavailability
This diagram illustrates the potential mechanism by which gluconate can influence cellular zinc uptake.
Caption: Gluconate may chelate extracellular zinc, reducing its uptake.
Detailed Experimental Protocol
Protocol: Measurement of Intracellular Labile Zinc using FluoZin-3 AM
This protocol provides a method for measuring changes in intracellular labile zinc in cultured cells using the fluorescent probe FluoZin-3, acetoxymethyl (AM) ester.
Materials:
-
Adherent cells cultured on 96-well black, clear-bottom plates or glass coverslips.
-
FluoZin-3 AM (Thermo Fisher, F24195)
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) or other suitable zinc-free physiological buffer.
-
Zinc Gluconate (treatment)
-
TPEN (N,N,N′,N′-tetrakis(2-pyridylmethyl)ethylenediamine) (negative control)
-
Zinc Chloride (ZnCl₂) and Pyrithione (positive control)
-
Pluronic F-127 (optional, aids probe solubilization)
Procedure:
-
Cell Preparation:
-
Seed cells at an appropriate density in a 96-well plate or on coverslips and culture overnight to allow for adherence. Aim for 70-80% confluency on the day of the experiment.
-
-
Preparation of Reagents:
-
FluoZin-3 AM Stock Solution: Prepare a 1 mM stock solution of FluoZin-3 AM in anhydrous DMSO. Aliquot and store at -20°C, protected from light[14].
-
Loading Buffer: On the day of the experiment, prepare the loading buffer by diluting the FluoZin-3 AM stock solution into zinc-free HBSS to a final concentration of 1-5 µM. (Optional: Add Pluronic F-127 to a final concentration of 0.02% to prevent dye aggregation).
-
Treatment Solutions: Prepare 2x concentrated solutions of zinc gluconate and controls in HBSS.
-
-
Probe Loading:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with warm HBSS.
-
Add the FluoZin-3 AM loading buffer to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
After incubation, aspirate the loading buffer and wash the cells gently two to three times with warm HBSS to remove any extracellular probe[9]. Add back 100 µL of HBSS to each well.
-
-
Baseline Fluorescence Measurement:
-
Measure the baseline fluorescence of the cells using a fluorescence microplate reader, flow cytometer, or microscope. For FluoZin-3, use an excitation wavelength of ~495 nm and an emission wavelength of ~516 nm[14].
-
-
Treatment and Measurement:
-
Add 100 µL of the 2x concentrated treatment solutions (Zinc Gluconate, TPEN, etc.) to the appropriate wells.
-
Immediately begin kinetic measurements of fluorescence intensity every 1-2 minutes for a duration of 30-60 minutes. Alternatively, for endpoint assays, incubate for a predetermined time (e.g., 30 minutes) before reading the final fluorescence.
-
-
Data Analysis:
-
Background Subtraction: Subtract the average fluorescence from wells containing no cells (buffer only) or from unstained cells.
-
Normalization: Normalize the fluorescence data. A common method is to represent the change in fluorescence as (F - F₀) / F₀, where F is the fluorescence at a given time point and F₀ is the initial baseline fluorescence.
-
Controls: Compare the response in zinc gluconate-treated cells to the negative control (buffer), vehicle control (gluconate alone), and positive/negative controls (Zinc + ionophore for Fmax, TPEN for Fmin)[5][10].
-
References
- 1. researchgate.net [researchgate.net]
- 2. Tools and techniques for illuminating the cell biology of zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent Indicators for Zn2+ and Other Metal Ions—Section 19.7 | Thermo Fisher Scientific - IN [thermofisher.com]
- 4. 亜鉛インジケーター | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Techniques for measuring cellular zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The interaction of biological and noxious transition metals with the zinc probes FluoZin-3 and Newport Green - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Portal [iro.uiowa.edu]
- 9. benchchem.com [benchchem.com]
- 10. Measurement of Intracellular Free Zinc in Living Cortical Neurons: Routes of Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Flow cytometry troubleshooting | Abcam [abcam.com]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Managing pH in Media Supplemented with Zinc Gluconate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals incorporating zinc gluconate into their cell culture media.
Troubleshooting Guide
Issue: My cell culture medium turned yellow or orange after adding zinc gluconate.
Possible Cause: The addition of zinc gluconate, which is mildly acidic, has lowered the pH of the medium.[1] Cell culture media, such as DMEM and RPMI-1640, typically contain phenol (B47542) red, a pH indicator that is red at a physiological pH of 7.2-7.4, and turns yellow or orange in more acidic conditions.
Solution:
-
Verify the pH: Use a calibrated pH meter to confirm the pH of the medium after adding zinc gluconate.
-
Adjust the pH: If the pH is below the optimal range for your cell line (typically 7.2-7.4), adjust it by adding sterile, dilute sodium hydroxide (B78521) (NaOH) dropwise while gently stirring. It is recommended to use a low concentration of NaOH (e.g., 0.1 N) to avoid localized high pH that could cause precipitation.
-
Preventative Measures: For future experiments, consider preparing a concentrated stock solution of zinc gluconate, adjusting its pH to neutral before adding it to the final volume of the medium.
Issue: I observed a cloudy precipitate in my medium after adding zinc gluconate.
Possible Causes:
-
High pH: Zinc gluconate is less stable in alkaline conditions and can precipitate as zinc hydroxide. This can occur if the initial pH of the medium is too high or if a concentrated base is added too quickly for pH adjustment.
-
Phosphate (B84403) Interaction: Cell culture media like RPMI-1640 contain phosphate, which can react with zinc ions to form insoluble zinc phosphate.[2]
-
Absence of Serum: In serum-free media, the lack of chelating proteins like albumin can make metal ions such as zinc more prone to precipitation.
Solution:
-
Check the pH: Ensure the pH of the medium is within the optimal range (7.2-7.4). If it is too high, the precipitate is likely zinc hydroxide.
-
Modify Preparation Protocol:
-
Prepare a sterile stock solution of zinc gluconate in deionized water.
-
Add the zinc gluconate stock solution to the complete, serum-containing medium slowly while stirring.
-
If using a phosphate-containing buffer or medium, add the zinc gluconate solution last, after all other components are well-mixed.
-
-
Consider Alternative Buffers: If precipitation with phosphate is a persistent issue, consider using a medium with a lower phosphate concentration or supplementing with a buffer like HEPES, which has low metal-chelating capability.[3]
Frequently Asked Questions (FAQs)
1. How much will zinc gluconate lower the pH of my cell culture medium?
The exact pH change will depend on the concentration of zinc gluconate added and the buffering capacity of your medium. Zinc gluconate solutions are weakly acidic; for example, a 10 mg/mL solution in water can have a pH between 5.5 and 7.5. The bicarbonate buffering system in most standard cell culture media will resist this change to some extent. Below is an estimated table of pH changes for common media.
| Concentration of Zinc Gluconate (µM) | Estimated Molecular Weight ( g/mol ) | Concentration (mg/L) | Estimated pH Drop in Bicarbonate-Buffered Media (DMEM/RPMI-1640) |
| 10 | 455.68 | 4.56 | ~0.05 - 0.1 |
| 50 | 455.68 | 22.78 | ~0.1 - 0.2 |
| 100 | 455.68 | 45.57 | ~0.2 - 0.4 |
| 200 | 455.68 | 91.14 | ~0.3 - 0.6 |
Note: These are estimations. It is crucial to measure the pH of your specific medium after supplementation and adjust as necessary.
2. What is the recommended solvent and storage for a zinc gluconate stock solution?
It is recommended to dissolve zinc gluconate powder in sterile, deionized water to prepare a concentrated stock solution. This stock solution should be sterilized by filtration through a 0.22 µm filter and can be stored in the dark at 4°C.
3. Can I use a HEPES-buffered medium with zinc gluconate?
Yes, HEPES can be used as a buffering agent in media containing zinc gluconate. HEPES has a pKa of around 7.3 at 37°C and provides strong buffering capacity in the physiological pH range, especially when cultures are handled outside of a CO2 incubator. It also has low metal-chelating properties, which minimizes its interference with zinc ions.
4. At what point in my media preparation should I add the zinc gluconate?
It is best to add the zinc gluconate stock solution to the complete medium (containing serum and other supplements) as the final step. This allows the proteins in the serum to help chelate the zinc ions and prevent precipitation. Add the stock solution slowly while gently stirring the medium.
5. How does zinc and pH affect cellular signaling pathways?
Both zinc and pH can independently and sometimes synergistically modulate various signaling pathways crucial for cell proliferation, differentiation, and survival. For instance, zinc has been shown to influence the MAPK/ERK and PI3K/Akt pathways. Similarly, intracellular pH can also regulate these pathways. The NF-κB signaling pathway is another critical pathway that can be modulated by both zinc levels and pH changes.
Experimental Protocols
Protocol 1: Preparation and pH Adjustment of Cell Culture Medium Supplemented with Zinc Gluconate
Materials:
-
Zinc gluconate powder
-
Sterile, deionized water
-
Basal cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS) and other required supplements
-
Sterile 0.1 N NaOH and 0.1 N HCl
-
Sterile 0.22 µm syringe filters
-
Calibrated pH meter
-
Sterile pipettes and tubes
Procedure:
-
Prepare a Zinc Gluconate Stock Solution: a. Weigh out the desired amount of zinc gluconate powder in a sterile container. b. Add sterile, deionized water to achieve a concentrated stock solution (e.g., 10 mM). c. Gently warm and vortex until the powder is completely dissolved. d. Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube. e. Store the stock solution at 4°C, protected from light.
-
Prepare the Complete Cell Culture Medium: a. In a sterile biological safety cabinet, add the required amount of basal medium to a sterile container. b. Add FBS and other supplements (e.g., L-glutamine, penicillin-streptomycin) to the basal medium to create the complete medium.
-
Supplement with Zinc Gluconate: a. While gently stirring the complete medium, slowly add the required volume of the sterile zinc gluconate stock solution to achieve the desired final concentration.
-
Measure and Adjust pH: a. Aseptically remove a small aliquot of the final supplemented medium for pH measurement. b. Using a calibrated pH meter, measure the pH of the aliquot. c. If the pH is below the desired range (e.g., <7.2), add sterile 0.1 N NaOH dropwise to the bulk of the medium while stirring. After adding a few drops, allow the medium to equilibrate before re-measuring the pH of a new aliquot. d. If the pH is above the desired range (e.g., >7.4), add sterile 0.1 N HCl in a similar fashion. e. Once the desired pH is reached, the medium is ready for use.
Visualizations
References
Technical Support Center: Mitigating Off-Target Effects of Zinc Gluconate in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the off-target effects of zinc gluconate in their experiments.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Poor Viability After Zinc Gluconate Treatment
| Potential Cause | Troubleshooting Steps |
| Zinc Toxicity | 1. Optimize Zinc Concentration: Perform a dose-response curve to determine the optimal, non-toxic concentration of zinc gluconate for your specific cell line and experimental duration. Free zinc ion concentrations in the nanomolar range can be toxic to some cell lines.[1][2] 2. Control Exposure Time: Minimize the duration of zinc gluconate exposure to the shortest time necessary to achieve the desired effect. 3. Assess Cell Health: Routinely check for signs of cytotoxicity using assays like MTT, LDH, or Trypan Blue exclusion. |
| Apoptosis/Pyroptosis Induction | 1. Assess Apoptosis Markers: Analyze cells for markers of apoptosis (e.g., caspase-3, -8, -9 activation, DNA fragmentation) or pyroptosis (e.g., NLRP3, IL-1β levels).[3][4][5] 2. Use Chelators: If apoptosis is an unwanted side effect, consider co-treatment with a zinc chelator to reduce intracellular free zinc. |
| Oxidative Stress | 1. Measure ROS: Quantify reactive oxygen species (ROS) levels using fluorescent probes. 2. Antioxidant Co-treatment: Consider the use of antioxidants like N-acetylcysteine (NAC) to mitigate oxidative stress-related off-target effects. |
Issue 2: Inconsistent or Unexplained Experimental Results
| Potential Cause | Troubleshooting Steps |
| Interference with Signaling Pathways | 1. Literature Review: Investigate if zinc is known to interfere with your signaling pathway of interest. Zinc can modulate pathways such as NF-κB and PI3K/Akt/mTOR. 2. Use of Chelators: Employ zinc chelators as a control to determine if the observed effects are zinc-dependent. 3. Pathway-Specific Inhibitors/Activators: Use specific inhibitors or activators of the suspected off-target pathway to confirm interference. |
| Chelation by Media Components | 1. Media Composition: Be aware that components in cell culture media, such as amino acids and phosphates, can chelate zinc, reducing its effective concentration. 2. Serum-Free vs. Serum-Containing Media: Serum contains zinc-binding proteins like albumin, which can affect zinc availability. Consider this when switching between media types. |
| Precipitation of Zinc | 1. Solubility Issues: Zinc salts can precipitate in phosphate-buffered solutions, reducing the actual concentration in your experiment. 2. Filtration: Be cautious when sterile filtering media after adding zinc, as this can remove precipitated zinc. |
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects of zinc gluconate in cell culture experiments?
A1: Zinc gluconate can induce a range of off-target effects, including cytotoxicity at high concentrations, induction of apoptosis or pyroptosis, generation of oxidative stress, and depletion of cellular ATP. It can also interfere with various signaling pathways, such as the TLR4/NF-κB and PI3K/Akt/mTOR pathways.
Q2: How can I control for the off-target effects of zinc gluconate?
A2: To control for off-target effects, it is crucial to perform dose-response experiments to find the optimal concentration. Implementing appropriate controls is also essential. These include a vehicle control (the solvent used for zinc gluconate), and importantly, a "zinc-chelated" control group. In this group, cells are treated with zinc gluconate in the presence of a zinc chelator to demonstrate that the observed effects are specifically due to zinc.
Q3: What are zinc chelators and how can they be used to mitigate off-target effects?
A3: Zinc chelators are molecules that bind to zinc ions, reducing their bioavailability. They are critical tools for studying the effects of zinc.
-
Intracellular Chelators: N,N,N′,N′-tetrakis(2-pyridylmethyl)-ethylenediamine (TPEN) is a membrane-permeable chelator that can be used to sequester intracellular zinc. This is useful for determining if an observed effect is due to an increase in intracellular zinc.
-
Extracellular Chelators: Diethylenetriaminepentaacetic acid (DTPA) is a membrane-impermeable chelator used to bind extracellular zinc, preventing it from entering the cell.
Q4: What are typical working concentrations for zinc gluconate and chelators in cell culture?
A4: The optimal concentration is highly cell-type dependent and must be determined empirically. However, based on published studies, here are some starting ranges:
-
Zinc Gluconate: Toxicity has been observed in olfactory neurons at concentrations of 100-200 μM. Some studies have used concentrations as low as 30-35 µM in cortical cultures.
-
TPEN: A final concentration of 5 µM has been used in osteoblastic cells.
-
DTPA: A final concentration of 1.2 mM has been used in osteoblastic cells.
Quantitative Data Summary
Table 1: Experimentally Determined Toxic Concentrations of Zinc Compounds
| Cell Line | Zinc Compound | Toxic Concentration Range | Observed Effects | Reference |
| Odora (olfactory neuron) | Zinc Gluconate | 100 - 200 µM | Oxidative stress, ATP depletion, pyroptosis | |
| Mouse Cortical Cultures | Zinc | ≥ 40 µM | Near-complete death of neurons and glia | |
| HT-29 | Zinc Ions | 300 - 400 µM | 40-80% decrease in survival |
Table 2: Common Working Concentrations of Zinc Chelators
| Chelator | Type | Cell Line | Working Concentration | Reference |
| TPEN | Intracellular | MC3T3-E1 (osteoblastic) | 5 µM | |
| DTPA | Extracellular | MC3T3-E1 (osteoblastic) | 1.2 mM |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of Zinc Gluconate using an MTT Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay.
-
Preparation of Zinc Gluconate Solutions: Prepare a stock solution of zinc gluconate in sterile, deionized water or an appropriate solvent. Serially dilute the stock solution in your cell culture medium to create a range of concentrations to test (e.g., 10 µM to 500 µM).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of zinc gluconate. Include a vehicle-only control.
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
-
Read the absorbance at the appropriate wavelength (usually 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against the zinc gluconate concentration to determine the IC50 (the concentration that inhibits 50% of cell growth).
Protocol 2: Using Zinc Chelators to Confirm Zinc-Specific Effects
-
Experimental Groups: Set up the following experimental groups:
-
Vehicle Control
-
Zinc Gluconate (at a pre-determined, non-lethal concentration)
-
Zinc Gluconate + TPEN (intracellular chelation)
-
Zinc Gluconate + DTPA (extracellular chelation)
-
TPEN alone
-
DTPA alone
-
-
Treatment: Add the respective treatments to your cells. For the co-treatment groups, you can add the chelator shortly before or at the same time as the zinc gluconate.
-
Incubation: Incubate for the desired experimental duration.
-
Endpoint Analysis: Perform your primary assay to measure the biological effect of interest (e.g., gene expression, protein phosphorylation, cell migration).
-
Interpretation: If the effect observed with zinc gluconate is reversed or diminished in the presence of TPEN or DTPA, it strongly suggests the effect is dependent on intracellular or extracellular zinc, respectively.
Protocol 3: Assessment of Apoptosis via Caspase-3 Activity Assay
-
Cell Treatment: Treat cells with zinc gluconate at various concentrations and time points. Include positive and negative controls for apoptosis.
-
Cell Lysis: After treatment, harvest and lyse the cells according to the manufacturer's protocol for your chosen caspase-3 activity assay kit.
-
Caspase-3 Assay:
-
Add the cell lysate to a microplate.
-
Add the caspase-3 substrate (e.g., a colorimetric or fluorometric substrate).
-
Incubate to allow for cleavage of the substrate by active caspase-3.
-
-
Measurement: Read the signal (absorbance or fluorescence) using a microplate reader.
-
Data Analysis: Quantify the caspase-3 activity relative to the control group. An increase in activity indicates the induction of apoptosis.
Visualizations
Caption: Workflow for determining the optimal zinc gluconate concentration.
References
- 1. Free zinc ions outside a narrow concentration range are toxic to a variety of cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mechanistic studies of the toxicity of zinc gluconate in the olfactory neuronal cell line Odora - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Important Role of the Apoptotic Effects of Zinc in the Development of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of cellular zinc in programmed cell death: temporal relationship between zinc depletion, activation of caspases, and cleavage of Sp family transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Zinc Gluconate Solubility for Experimental Use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of zinc gluconate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of zinc gluconate?
A1: Zinc gluconate is a white to off-white crystalline or granular powder that is readily soluble in water.[1][2] Its solubility is influenced by temperature and pH. It is practically insoluble in organic solvents like alcohol.[1][2]
Q2: How does temperature affect the solubility of zinc gluconate in water?
A2: The solubility of zinc gluconate in water increases as the temperature rises.[1] This means you can dissolve more zinc gluconate in warmer water.
Q3: How does pH impact the solubility of zinc gluconate?
A3: Zinc gluconate is most stable and soluble in acidic to neutral solutions, typically within a pH range of 4 to 7.[1] In alkaline conditions (pH above 8), its solubility significantly decreases due to the formation of insoluble zinc hydroxide (B78521) precipitate.[1] A slight decrease in solubility may also be observed in strongly acidic conditions (pH < 4).
Q4: What are the best practices for storing zinc gluconate powder and stock solutions?
A4: Zinc gluconate powder is hygroscopic and can absorb moisture from the air, which may affect its solubility and stability.[3] It should be stored in a well-closed container in a cool, dry place, protected from light.[3] Stock solutions should be stored at controlled temperatures (15-25°C) and protected from light to prevent potential photochemical reactions.[3] For long-term storage, refrigeration at 2-8°C is recommended, though you should watch for potential precipitation at lower temperatures.
Data Presentation: Solubility of Zinc Gluconate
The following tables summarize the quantitative data on the solubility of zinc gluconate in various solvents.
Table 1: Solubility of Zinc Gluconate in Water at Different Temperatures
| Temperature (°C) | Solubility ( g/100 mL) |
| 20 | ~19.3[1] |
| 25 | ~55 - 65 |
Table 2: Solubility of Zinc Gluconate in Different Solvents at 25°C
| Solvent | Solubility ( g/100 mL) |
| Water | ~55 - 65 |
| Methanol | ~10 - 15 |
| Ethanol | ~5 - 8 |
| N,N-Dimethylformamide (DMF) | ~3 - 5 |
| Glycerol-Water (1:1 v/v) | ~70 - 80 |
| Acetone | < 0.1 |
| Nonpolar Solvents (e.g., Chloroform, Ether) | Nearly Insoluble[1] |
Troubleshooting Guide
Issue: Zinc gluconate is not dissolving completely in water at room temperature.
-
Question: I'm trying to prepare a concentrated solution of zinc gluconate in water at room temperature, but not all of the powder is dissolving. What should I do?
-
Answer:
-
Increase Temperature: Gently warm the solution while stirring. The solubility of zinc gluconate increases with temperature.[1] Using a water bath set to 30-40°C can significantly improve dissolution.
-
Check Saturation: You may be exceeding the solubility limit of zinc gluconate at that specific temperature. Refer to the solubility tables above to ensure you are within the soluble range.
-
Particle Size: If you are using a coarse granular form, consider switching to a fine powder, which will have a larger surface area and dissolve more readily.
-
Agitation: Ensure you are stirring the solution adequately to facilitate dissolution. Using a magnetic stirrer can be more effective than manual shaking.
-
Issue: A precipitate forms after dissolving zinc gluconate and adjusting the pH.
-
Question: I dissolved zinc gluconate in water, but when I adjusted the pH of my buffer to 8.5, a white precipitate formed. Why did this happen and how can I fix it?
-
Answer:
-
pH-Induced Precipitation: Zinc gluconate is poorly soluble in alkaline conditions (pH > 8) due to the formation of zinc hydroxide.[1]
-
Solution:
-
Maintain the pH of your final solution within the optimal range of 4 to 7.[1]
-
If your experimental conditions require a higher pH, consider preparing the zinc gluconate in a slightly acidic stock solution first and then adding it to your final buffer in a dropwise manner with vigorous stirring to allow for rapid dispersion. This may help to avoid localized high concentrations that can lead to immediate precipitation.
-
-
Issue: A precipitate appears in my cell culture medium after adding the zinc gluconate stock solution.
-
Question: I prepared a sterile stock solution of zinc gluconate in water and added it to my cell culture medium. Now I see a precipitate in the medium. What could be the cause?
-
Answer:
-
Interaction with Media Components: Cell culture media are complex mixtures containing phosphates, bicarbonates, and proteins that can interact with zinc ions and form insoluble precipitates.[4]
-
Troubleshooting Steps:
-
Lower the Concentration: The final concentration of zinc gluconate in your media may be too high. Try using a lower final concentration.
-
Prepare a More Dilute Stock: A highly concentrated stock solution can cause localized precipitation upon addition to the media. Preparing a more dilute sterile stock solution can help.
-
Slow Addition and Mixing: Add the zinc gluconate stock solution to the pre-warmed (37°C) media drop by drop while gently swirling the flask to ensure rapid and even distribution.
-
Serum Effects: If you are using a serum-containing medium, the proteins in the serum can bind to zinc and affect its availability and solubility.[5] Consider the final zinc concentration in the context of the serum percentage.
-
Use a Chelating Agent: In some cases, the addition of a biocompatible chelating agent can help to keep the zinc in solution. However, this should be approached with caution as it can also affect the biological activity of the zinc.
-
-
Experimental Protocols
Protocol 1: Preparation of a 100 mM Zinc Gluconate Stock Solution in Water
Materials:
-
Zinc Gluconate powder (anhydrous molecular weight: 455.68 g/mol )
-
Nuclease-free water
-
Sterile conical tubes (50 mL)
-
Magnetic stirrer and stir bar
-
Sterile filter (0.22 µm)
-
Sterile storage bottles
Procedure:
-
Weighing: Accurately weigh out 4.557 g of zinc gluconate powder.
-
Dissolving: Add the powder to a sterile 50 mL conical tube containing approximately 80 mL of nuclease-free water and a sterile magnetic stir bar.
-
Heating and Stirring: Place the tube on a magnetic stirrer with a hot plate set to a low temperature (e.g., 37°C). Stir until the zinc gluconate is completely dissolved. Avoid boiling the solution.
-
Adjusting Volume: Once dissolved, bring the final volume to 100 mL with nuclease-free water.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile storage bottle.
-
Storage: Store the stock solution at 4°C for short-term use (up to one week) or in aliquots at -20°C for long-term storage. Be aware that precipitation may occur upon thawing, so it's important to warm the solution and ensure it is fully redissolved before use.
Protocol 2: Preparation of Zinc Gluconate Working Solution for Cell Culture
Materials:
-
Sterile 100 mM Zinc Gluconate stock solution (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Thawing: If your stock solution is frozen, thaw it at room temperature or in a 37°C water bath. Ensure the solution is completely clear and free of any precipitate. If precipitate is present, warm the solution and vortex gently until it redissolves.
-
Dilution: Perform a serial dilution of the stock solution in pre-warmed complete cell culture medium to achieve your desired final working concentration. For example, to prepare a 100 µM working solution from a 100 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of the stock solution to 999 µL of cell culture medium).
-
Mixing: Add the stock solution to the medium dropwise while gently vortexing or swirling the tube to ensure immediate and thorough mixing. This helps prevent localized high concentrations that can lead to precipitation.
-
Final Check: Visually inspect the final working solution for any signs of precipitation before adding it to your cell cultures.
Visualizations
Caption: Troubleshooting workflow for common zinc gluconate solubility issues.
Caption: Key factors influencing the solubility of zinc gluconate.
Caption: A typical experimental workflow for preparing zinc gluconate solutions.
References
- 1. ruipugroup.com [ruipugroup.com]
- 2. Cell Culture Academy [procellsystem.com]
- 3. ruipugroup.com [ruipugroup.com]
- 4. mdpi.com [mdpi.com]
- 5. The biochemical effects of extracellular Zn(2+) and other metal ions are severely affected by their speciation in cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Zinc Gluconate vs. Zinc Citrate: A Comparative Analysis in Cellular Models
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of zinc gluconate and zinc citrate (B86180) based on available data from cell model studies. The focus is on cellular uptake, cytotoxicity, and the potential implications for cellular function.
Executive Summary
While both zinc gluconate and zinc citrate are common supplements used to deliver elemental zinc, in vitro studies on cellular models reveal significant differences in their cytotoxic profiles and cellular uptake. Research highlights that zinc citrate exhibits higher cytotoxicity at lower concentrations compared to zinc gluconate.[1] This increased toxicity appears to be correlated with a greater cellular uptake of zinc from zinc citrate.[1] Although human in vivo studies suggest comparable absorption rates for both compounds, the divergent effects at a cellular level underscore the importance of selecting the appropriate zinc salt for specific research and therapeutic applications.[2][3][4] Direct comparative studies on the effects of these two specific zinc salts on intracellular signaling pathways are limited in the current scientific literature.
Data Summary
The following tables summarize the key quantitative findings from a comparative study on various zinc salts in a neuronal cell model (PC12).
Table 1: Comparative Cytotoxicity of Zinc Gluconate and Zinc Citrate in PC12 Cells
| Zinc Salt | Concentration | Cytotoxicity Classification | Key Findings |
| Zinc Gluconate | 0.05 - 0.3 mM | Moderate | Cytotoxic effects observed at concentrations between 0.1 and 0.3 mM. |
| Zinc Citrate | 0.05 - 0.3 mM | High | Cytotoxic effects observed even at the lowest concentration of 0.05 mM. |
Table 2: Cellular Effects and Uptake in PC12 Cells
| Parameter | Zinc Gluconate | Zinc Citrate |
| Cellular Uptake | Moderate | Significantly higher than other salts (implicated in toxicity). |
| ATP Levels | Significant decrease at 0.1-0.3 mM | Significant decrease at 0.1-0.3 mM |
| Glutathione (GSH) Levels | Significant decrease at 0.1-0.3 mM | Significant decrease at 0.1-0.3 mM |
| Caspase 3/7 Activity | Dependent on concentration, showing signs of both apoptosis and necrosis. | Dependent on concentration, showing signs of both apoptosis and necrosis. |
Experimental Methodologies
Below are detailed protocols for the key experiments cited in the comparative analysis of zinc salts in cell models.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondria.
-
Cell Seeding: PC12 cells are seeded into 96-well plates at a density of 1 x 10^5 cells/ml and allowed to adhere and differentiate for a specified period.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of zinc gluconate or zinc citrate (e.g., 0.05 mM to 0.3 mM). Control wells receive medium without the zinc salts.
-
Incubation: The cells are incubated with the zinc salts for a defined period (e.g., 24 hours).
-
MTT Addition: After incubation, the treatment medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is then incubated for a further 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. Cell viability is expressed as a percentage relative to the untreated control cells.
Cellular Zinc Uptake (Inductively Coupled Plasma Mass Spectrometry - ICP-MS)
This protocol outlines a method for quantifying the intracellular zinc concentration.
-
Cell Culture and Treatment: PC12 cells are cultured in appropriate vessels and treated with specific concentrations of zinc gluconate or zinc citrate for a designated time.
-
Cell Harvesting: The cells are washed multiple times with a chelating agent (e.g., EDTA) in phosphate-buffered saline (PBS) to remove extracellular zinc. The cells are then harvested by scraping or trypsinization.
-
Cell Lysis: The cell pellet is lysed using a suitable lysis buffer.
-
Sample Preparation: The cell lysate is digested, typically with nitric acid, to break down organic matter and release the zinc ions.
-
ICP-MS Analysis: The digested sample is diluted and analyzed using an Inductively Coupled Plasma Mass Spectrometer (ICP-MS) to determine the concentration of zinc.
-
Data Normalization: The intracellular zinc concentration is typically normalized to the total protein content of the cell lysate, which is determined by a separate protein assay (e.g., BCA assay).
Visualizations
Experimental Workflow for Comparative Cytotoxicity Analysis
Caption: Workflow for comparing the effects of zinc gluconate and zinc citrate in PC12 cells.
Potential Zinc-Mediated Signaling Pathway
While direct comparative studies are lacking, this diagram illustrates a general mechanism by which intracellular zinc is known to influence the NF-κB signaling pathway.
Caption: General overview of zinc's inhibitory role in the NF-κB signaling pathway.
References
- 1. Comparison of the Potential Relative Bioaccessibility of Zinc Supplements—In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. digibuo.uniovi.es [digibuo.uniovi.es]
- 4. Zinc Absorption by Young Adults from Supplemental Zinc Citrate Is Comparable with That from Zinc Gluconate and Higher than from Zinc Oxide - PMC [pmc.ncbi.nlm.nih.gov]
Zinc Gluconate Demonstrates Notable Efficacy in Animal Models of Zinc Deficiency
A comprehensive review of preclinical studies highlights zinc gluconate's superior bioavailability and effectiveness in restoring zinc levels and promoting physiological well-being in animal models of zinc deficiency when compared to other zinc supplements such as zinc sulfate (B86663) and zinc oxide. This is attributed to its high solubility and the efficient absorption of the gluconate salt in the gastrointestinal tract.
This guide provides an objective comparison of zinc gluconate's performance against other zinc alternatives, supported by experimental data from key animal studies. It is designed for researchers, scientists, and drug development professionals to facilitate informed decisions in the selection of zinc compounds for further investigation and therapeutic development.
Comparative Efficacy of Zinc Supplements
Animal studies consistently demonstrate the positive impact of zinc gluconate on various physiological parameters in zinc-deficient subjects. Key performance indicators include improvements in weight gain, feed efficiency, and tissue zinc concentrations.
Performance in Rodent Models of Zinc Deficiency
In a study comparing zinc gluconate, zinc citrate, and zinc sulfate in rats with induced zinc deficiency, zinc gluconate supplementation led to a significant increase in zinc concentration in the prostate, an organ known to accumulate high levels of zinc.[1] Notably, this effect was observed even at the lowest dose administered.[1] In contrast, zinc sulfate did not produce a significant increase in prostate zinc levels.[1]
Another study in rats compared the bioavailability of zinc sulfate, zinc gluconate, and zinc-enriched yeast. The net zinc balance, a measure of absorbed and retained zinc, was found to be 5.125% for zinc gluconate, which was higher than that of zinc sulfate (2.993%) but lower than that of zinc-enriched yeast (7.482%).[2][3]
Table 1: Comparison of Zinc Bioavailability in Rats
| Zinc Supplement | Net Zinc Balance (%) | Relative Bioavailability vs. Zinc Sulfate |
| Zinc Sulfate | 2.993 | 100% |
| Zinc Gluconate | 5.125 | 171% |
| Zinc-Enriched Yeast | 7.482 | 250% |
Performance in Aquatic Animal Models
Research in juvenile mori (Cirrhinus mrigala), a species of carp, evaluated the effects of varying levels of dietary zinc gluconate supplementation on growth performance. The results indicated a dose-dependent improvement in weight gain and feed conversion ratio up to an optimal supplementation level.
Table 2: Effect of Zinc Gluconate Supplementation on Growth Performance in Juvenile Mori
| Zinc Gluconate (mg/kg diet) | Weight Gain (%) | Feed Conversion Ratio (FCR) | Specific Growth Rate (%/day) |
| 0 (Control) | 250.3 ± 10.2 | 2.1 ± 0.1 | 1.4 ± 0.1 |
| 10 | 280.5 ± 12.1 | 1.9 ± 0.1 | 1.5 ± 0.1 |
| 20 | 315.7 ± 11.5 | 1.7 ± 0.0 | 1.6 ± 0.0 |
| 30 | 340.2 ± 13.0 | 1.6 ± 0.1 | 1.7 ± 0.1 |
| 40 | 365.8 ± 14.5 | 1.5 ± 0.0 | 1.8 ± 0.0 |
| 50 | 366.1 ± 15.1 | 1.5 ± 0.1 | 1.8 ± 0.1 |
| 60 | 345.3 ± 13.8 | 1.6 ± 0.1 | 1.7 ± 0.0 |
Data are presented as mean ± standard deviation.
Experimental Protocols
The following sections detail the methodologies employed in the cited animal studies to induce and validate zinc deficiency and to assess the efficacy of zinc supplementation.
Induction of Zinc Deficiency in Rodent Models
A common and effective method for inducing zinc deficiency in rodents involves dietary manipulation.
Protocol:
-
Animal Model: Weanling male rats (e.g., Wistar or Sprague-Dawley strains) are typically used.
-
Acclimatization: Animals are acclimatized for a period of one to two weeks, during which they are fed a standard laboratory chow with adequate zinc levels.
-
Zinc-Deficient Diet: Following acclimatization, the experimental group is switched to a specially formulated diet containing very low levels of zinc (typically <1 mg/kg). The control group continues to receive a diet with adequate zinc (e.g., 30-50 mg/kg). A pair-fed group, which receives the control diet in the same limited quantity as consumed by the zinc-deficient group, is often included to control for the effects of reduced food intake.
-
Duration: The zinc-deficient diet is maintained for a period of several weeks (e.g., 4-8 weeks) to induce a state of zinc deficiency.
-
Validation of Deficiency: Zinc deficiency is confirmed by monitoring physiological signs such as reduced growth rate, decreased food intake, and skin lesions, as well as by measuring zinc concentrations in plasma and tissues.
Measurement of Tissue Zinc Concentration
The concentration of zinc in various tissues is a key indicator of the efficacy of zinc supplementation. Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are the most common analytical techniques used for this purpose.
Protocol for Tissue Sample Preparation and Analysis:
-
Tissue Collection: At the end of the experimental period, animals are euthanized, and target tissues (e.g., liver, bone, prostate) are collected.
-
Sample Preparation:
-
The collected tissues are weighed and then dried to a constant weight.
-
The dried tissues are subjected to acid digestion (e.g., using nitric acid and perchloric acid) to break down the organic matrix and bring the minerals into solution.
-
-
Analysis: The zinc concentration in the resulting solution is determined using AAS or ICP-MS. The instrument is calibrated using standard solutions of known zinc concentrations.
-
Data Expression: Tissue zinc concentrations are typically expressed as micrograms of zinc per gram of dry tissue weight (µg/g).
Cellular Zinc Homeostasis and Signaling
The absorption and cellular regulation of zinc are tightly controlled by a network of zinc transporters. The two major families of these transporters are the ZIP (Zrt- and Irt-like Protein) family, which are responsible for transporting zinc into the cytoplasm, and the ZnT (Zinc Transporter) family, which are involved in transporting zinc out of the cytoplasm.
Caption: Cellular Zinc Transport in an Intestinal Epithelial Cell.
This diagram illustrates the primary mechanism of dietary zinc absorption. Zinc from the intestinal lumen is transported into the epithelial cell by the ZIP4 transporter. Within the cell, it becomes part of the cytoplasmic zinc pool. For systemic distribution, zinc is then transported out of the cell and into the bloodstream by the ZnT1 transporter.
Experimental Workflow
The validation of zinc gluconate's efficacy in animal models follows a structured experimental workflow.
Caption: General Experimental Workflow for Evaluating Zinc Supplements.
References
- 1. The bioavailability of different zinc compounds used as human dietary supplements in rat prostate: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the Oral Absorption, Distribution, Excretion, and Bioavailability of Zinc Sulfate, Zinc Gluconate, and Zinc-Enriched Yeast in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of Zinc Gluconate and Zinc Sulfate in Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral properties of two common zinc salts, zinc gluconate and zinc sulfate (B86663), drawing upon available experimental data. The information is intended to assist researchers in selecting appropriate compounds for future antiviral studies and to provide a consolidated overview of the current state of research.
Executive Summary
Both zinc gluconate and zinc sulfate have demonstrated notable antiviral activity against a range of viruses. The primary mechanism of action for zinc ions involves the inhibition of viral replication, often by targeting viral polymerases or proteases. Additionally, zinc modulates the host immune response, in part through the regulation of the NF-κB signaling pathway. While both salts serve as effective zinc ion donors, their efficacy can vary depending on the specific virus and the experimental conditions. This guide presents a compilation of in vitro and clinical data to facilitate a direct comparison of their performance.
Data Presentation: Quantitative Comparison of Antiviral Activity
The following tables summarize the quantitative data from various studies on the antiviral effects of zinc gluconate and zinc sulfate.
| Table 1: In Vitro Antiviral Activity of Zinc Gluconate | ||||
| Virus | Cell Line | Metric | Concentration | Result |
| Herpes Simplex Virus 1 (HSV-1) | CV-1 | Viral Inactivation | 50 mM | 100% inactivation |
| 15 mM | 98-99% inactivation | |||
| 5 mM | 63-86% inactivation[1] | |||
| Herpes Simplex Virus 2 (HSV-2) | CV-1 | Viral Inactivation | 50 mM | 30% inactivation |
| 15 mM | 30% inactivation[1] | |||
| SARS-CoV-2 | Vero E6 | Protease Inhibition | 125 µM (with hinokitiol) | 80% growth inhibition[2] |
| Table 2: In Vitro Antiviral Activity of Zinc Sulfate | ||||
| Virus | Cell Line | Metric | Concentration | Result |
| Hepatitis C Virus (HCV) | Huh7.5 | RNA Reduction | 200 µM | 13.7% decrease in HCV RNA[3] |
| 100 µM | 9.54% decrease in HCV RNA[3] | |||
| 50 µM | 7.68% decrease in HCV RNA | |||
| 10 µM | 6.2% decrease in HCV RNA | |||
| Herpes Simplex Virus 1 (HSV-1) | Vero | IC50 | 0.23 mM | Highest activity observed |
| Viral Replication Inhibition | 0.3 mM | 68-fold reduction in virus progeny | ||
| Respiratory Syncytial Virus (RSV) | HEp-2 | Therapeutic Index | - | 120 |
| Plaque Formation Inhibition | 1 mM and 10 mM | >10^6-fold reduction | ||
| Yield Reduction | 10 µM | >1000-fold reduction | ||
| Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) | Marc-145 | N gene expression | Various | Significant reduction at 12, 24, 36, and 48h |
| Transmissible Gastroenteritis Virus (TGEV) | Swine Testicle (ST) | Viral Titer Reduction | 200 µM | >30-fold reduction |
| Table 3: Clinical Trial Data for Zinc Gluconate in the Treatment of the Common Cold (Rhinovirus) | |||
| Study Design | Dosage | Primary Outcome | Result |
| Randomized, double-blind, placebo-controlled | 13.3 mg lozenge every 2 hours | Median duration of illness | Reduced from 3.5 days (placebo) to 2.5 days |
| Randomized, double-blind, placebo-controlled | 23 mg lozenge every 2 hours (after initial double dose) | Percentage of asymptomatic subjects after 7 days | 86% in zinc group vs. 46% in placebo group |
Experimental Protocols
Plaque Reduction Assay for Antiviral Activity
This method is commonly used to quantify the infectivity of a lytic virus and to determine the antiviral efficacy of a compound.
-
Cell Preparation: A confluent monolayer of susceptible host cells (e.g., Vero 76 cells) is prepared in 96-well plates the day before the assay. Cells are maintained in an appropriate medium such as MEM supplemented with 5% FBS.
-
Compound Preparation: The test compound (zinc gluconate or zinc sulfate) is dissolved in a suitable solvent (e.g., sterile water or DMSO) and then serially diluted to the desired concentrations in a serum-free medium.
-
Infection: The cell monolayers are washed with PBS, and then the virus, at a concentration predetermined to produce a countable number of plaques (e.g., 50-100 PFU/well), is added to the wells.
-
Treatment: The prepared dilutions of the zinc compound are added to the respective wells. Control wells include virus-only (no treatment) and cells-only (no virus, no treatment).
-
Adsorption: The plates are incubated for 1-2 hours at 37°C to allow for viral adsorption to the cells.
-
Overlay: After the adsorption period, the inoculum is removed, and the cell monolayer is overlaid with a semi-solid medium (e.g., containing 1% low melting agarose). This restricts the spread of the virus to adjacent cells.
-
Incubation: The plates are incubated for a period sufficient for plaque formation, which can range from 2 to 10 days depending on the virus.
-
Staining and Quantification: The cells are fixed (e.g., with 10% formalin) and stained (e.g., with 0.1% Crystal Violet). The plaques, which appear as clear zones, are then counted. The percentage of plaque reduction compared to the virus control is calculated for each concentration of the zinc compound to determine its antiviral activity.
HCV Replicon Assay for Inhibition of Viral RNA Replication
This cell-based assay is used to identify compounds that inhibit the replication of Hepatitis C Virus RNA.
-
Cell Lines: The assay utilizes human hepatoma cell lines (e.g., Huh-7) that have been engineered to contain a subgenomic or full-length HCV replicon. These replicons are RNA molecules that can replicate autonomously within the cells.
-
Reporter System: Often, the replicon is designed to express a reporter gene, such as luciferase or secreted alkaline phosphatase (SEAP), the expression of which is proportional to the level of HCV RNA replication.
-
Treatment: The replicon-containing cells are seeded in multi-well plates and treated with various concentrations of the test compound (e.g., zinc sulfate).
-
Incubation: The cells are incubated for a defined period, typically 24 to 72 hours, to allow for HCV RNA replication and reporter protein expression.
-
Quantification: The level of HCV RNA replication is determined by measuring the reporter gene activity (e.g., luminescence for luciferase, or enzymatic activity for SEAP). Alternatively, total cellular RNA can be extracted, and the HCV RNA levels can be quantified using real-time reverse transcription-polymerase chain reaction (qRT-PCR). The reduction in reporter signal or HCV RNA levels in treated cells compared to untreated controls indicates the inhibitory effect of the compound on viral replication.
Mandatory Visualizations
Signaling Pathway: Zinc and the NF-κB Pathway in Antiviral Response
Experimental Workflow: In Vitro Antiviral Plaque Reduction Assay
References
- 1. Zinc salts inactivate clinical isolates of herpes simplex virus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Explorations on the antiviral potential of zinc and magnesium salts against chikungunya virus: implications for therapeutics [frontiersin.org]
Bridging the Gap: In Vivo Validation of In Vitro Findings on Zinc Gluconate
A Comparative Guide for Researchers and Drug Development Professionals
The journey of a therapeutic agent from a laboratory curiosity to a clinical reality is paved with rigorous validation. In vitro experiments provide the foundational understanding of a compound's biological effects, but it is the in vivo validation that determines its real-world potential. This guide provides a comparative analysis of in vitro findings on zinc gluconate and their subsequent validation in living organisms, offering a comprehensive overview for researchers, scientists, and drug development professionals.
I. Bioavailability and Absorption: From Benchtop to Bedside
The efficacy of any orally administered supplement is contingent on its bioavailability. In vitro models provide an initial, rapid assessment of how much zinc might be absorbed from zinc gluconate compared to other forms. These findings are then tested in human clinical trials to ascertain their real-world applicability.
Comparative Data on Zinc Bioavailability
| Study Type | Comparison Group(s) | Key Finding | Citation |
| In Vitro Digestion Model | Zinc Sulphate, Zinc Methionine, Zinc Picolinate, Zinc Citrate (B86180), Zinc Diglycinate | Zinc gluconate demonstrated higher potential bioaccessibility at low doses compared to zinc sulphate. | [1] |
| In Vitro Dialysis | Zinc Oxide, Zinc Citrate | Zinc gluconate and zinc oxide showed higher dialyzability than zinc citrate in infant formula. | [2] |
| Human Clinical Trial (Double-Isotope Tracer) | Zinc Citrate, Zinc Oxide | Zinc absorption from zinc gluconate was comparable to zinc citrate but significantly higher than from zinc oxide. Median absorption was 60.9% for zinc gluconate. | [2] |
| Human Clinical Trial (Pharmacokinetics) | Zinc Oxide | Following multiple-dose administration, the maximum concentration (Cmax) of zinc was 18.3% higher and the area under the curve (AUC) was 8.1% higher for zinc gluconate compared to zinc oxide. | [3] |
| Human Clinical Trial (Net Zinc Balance) | Zinc-Enriched Yeast | Zinc gluconate led to higher blood zinc concentrations in the first 6 hours but also greater fecal losses, resulting in a negative net zinc balance after 48 hours compared to zinc-enriched yeast. | [4] |
Experimental Protocols
In Vitro Digestion Model: This method simulates the gastrointestinal environment. Dietary supplements containing different forms of zinc are subjected to enzymatic digestion that mimics the stomach and small intestine. The amount of soluble zinc in the final mixture, which is considered potentially bioaccessible, is then measured, often using flame atomic absorption spectrometry.
Human Pharmacokinetic Studies: Healthy volunteers are administered standardized doses of different zinc supplements. Blood samples are collected at various time points to measure plasma zinc concentrations. Key pharmacokinetic parameters like maximum concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC) are calculated to compare absorption rates and overall bioavailability.
II. Cellular Mechanisms and Toxicological Profiles
In vitro cell culture models are instrumental in elucidating the molecular mechanisms of action and potential toxicity of compounds like zinc gluconate. These studies provide insights into cellular pathways that can then be investigated in more complex in vivo systems.
In Vitro Findings and In Vivo Corroboration
| In Vitro Finding | In Vivo Correlation/Validation | Citation |
| Toxicity in Olfactory Neuronal Cells: High concentrations of zinc gluconate induced oxidative stress, ATP depletion, and activation of the NLRP3 inflammasome, leading to pyroptotic cell death in a rat olfactory neuron cell line. | Clinical Evidence of Anosmia: There is strong clinical evidence that intranasal application of zinc gluconate gel for treating the common cold can cause anosmia (loss of smell) in humans. | |
| Cytotoxicity and Genotoxicity: A zinc gluconate-based chemical sterilant induced apoptosis at lower concentrations and necrosis at higher concentrations in vitro. | Tissue Necrosis in Animals: In vivo studies in animals treated with zinc gluconate for chemical castration have reported tissue necrosis, particularly with improper injection techniques. | |
| Safety and Lethal Dose (LD50): In vitro cytotoxicity assays determine the concentration range for further in vivo testing. | LD50 Determination in Mice: The median lethal dose (LD50) of intravenously injected zinc gluconate in C57BL/6J mice was determined to be 39.6 mg/kg. Sub-lethal doses were found to be safe with no significant histological abnormalities in the liver, kidney, or spleen. |
Experimental Protocols
In Vitro Toxicity Assay (Olfactory Neurons): The rat olfactory neuron cell line, Odora, was treated with varying concentrations of zinc gluconate (100 and 200μM) for up to 24 hours. RNA sequencing was performed to analyze gene expression changes. Protein levels of inflammasome components like NLRP3 and IL-1β were measured to investigate the cell death pathway.
In Vivo LD50 Determination: C57BL/6J mice were administered a single intravenous injection of zinc gluconate at various doses. The mortality rate at each dose was recorded to calculate the LD50, the dose at which 50% of the animals die. For safety evaluation, mice were administered sub-lethal doses, and after a set period, blood was collected to measure serum zinc levels, and organs were harvested for histological examination.
III. Signaling Pathways and Therapeutic Potential
Zinc is a known modulator of various cellular signaling pathways. In vitro studies help identify these pathways, which can then be validated in vivo to understand the therapeutic or adverse effects of zinc gluconate.
Zinc-Modulated Signaling Pathways
NLRP3 Inflammasome Pathway (In Vitro Toxicity): In vitro studies on olfactory neurons suggest that zinc gluconate toxicity is mediated through the activation of the NLRP3 inflammasome, leading to a form of inflammatory cell death called pyroptosis.
AMPK Signaling Pathway (In Vivo Neuroprotection): In a mouse model of spinal cord injury, zinc was shown to regulate glucose metabolism and promote functional recovery, partially through the AMPK signaling pathway. This pathway is crucial for cellular energy homeostasis.
Experimental Workflow: From In Vitro Discovery to In Vivo Validation
The logical progression from initial laboratory findings to whole-organism validation is a cornerstone of biomedical research.
Conclusion
The presented data underscores the critical importance of a multi-faceted approach to understanding the biological effects of zinc gluconate. While in vitro studies offer invaluable, detailed insights into cellular and molecular mechanisms, they are not always predictive of the complex physiological responses observed in vivo. The comparison of bioavailability, toxicity, and signaling pathway modulation reveals both consistencies and divergences between the two models. For researchers and drug development professionals, a thorough appreciation of both in vitro findings and their in vivo validation is essential for making informed decisions in the development of safe and effective zinc-based therapeutic and supplementary products.
References
- 1. mdpi.com [mdpi.com]
- 2. Zinc Absorption by Young Adults from Supplemental Zinc Citrate Is Comparable with That from Zinc Gluconate and Higher than from Zinc Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical evaluation of the bioavailability of zinc-enriched yeast and zinc gluconate in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Common Zinc Supplements for Researchers and Drug Development Professionals
An objective analysis of the bioavailability, absorption kinetics, and efficacy of various zinc formulations, supported by experimental data from human clinical trials.
This guide provides a comprehensive comparison of commonly used oral zinc supplements, including zinc gluconate, zinc citrate (B86180), zinc picolinate (B1231196), zinc oxide, and zinc bisglycinate. The data presented is compiled from peer-reviewed research to aid researchers, scientists, and drug development professionals in making informed decisions for their studies and formulations.
Quantitative Comparison of Zinc Supplement Bioavailability
The following table summarizes key pharmacokinetic parameters and absorption data from head-to-head clinical trials comparing different zinc supplements. These studies provide quantitative insights into the relative bioavailability of each form.
| Zinc Supplement Comparison | Key Findings | Study Population | Dosage | Measurement Method | Reference |
| Zinc Citrate vs. Zinc Gluconate vs. Zinc Oxide | Median fractional absorption: Zinc Citrate (61.3%), Zinc Gluconate (60.9%), Zinc Oxide (49.9%). Absorption from citrate and gluconate was significantly higher than from oxide. | 15 healthy adults | 10 mg elemental zinc | Double-isotope tracer method (⁶⁷Zn and ⁷⁰Zn) | [1][2] |
| Zinc Gluconate vs. Zinc Oxide | Cmax was 18.3% higher and AUC(0-24h) was 8.1% higher for zinc gluconate compared to zinc oxide. Tmax was not significantly different. | 12 healthy male subjects | 20 mg elemental zinc (gluconate) vs. 17.4 mg (oxide) daily for 14 days | Inductively coupled plasma-atomic emission spectroscopy (ICP-AES) | [3][4][5][6] |
| Zinc Bisglycinate vs. Zinc Gluconate | Zinc bisglycinate showed 43.4% higher bioavailability compared to zinc gluconate. Cmax, AUCt, and AUCinf were all significantly higher for zinc bisglycinate. | 12 healthy female volunteers | Single dose of 15 mg elemental zinc | Inductively coupled plasma optical emission spectrometry (ICP-OES) | [3][7] |
| Zinc Picolinate vs. Zinc Citrate vs. Zinc Gluconate | After four weeks, zinc picolinate administration led to a significant increase in hair, urine, and erythrocyte zinc levels. No significant changes were observed for zinc citrate or zinc gluconate. | 15 healthy human volunteers | 50 mg elemental zinc per day | Atomic absorption spectroscopy | [8][9][10] |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide, providing a framework for understanding the presented data.
Fractional Zinc Absorption: Citrate vs. Gluconate vs. Oxide
-
Study Design: A randomized, double-masked, three-way crossover study was conducted.[1][2]
-
Participants: The study included 15 healthy adults.[1]
-
Intervention: Participants received supplements containing 10 mg of elemental zinc as either zinc citrate, zinc gluconate, or zinc oxide, administered without food.[1]
-
Methodology: The double-isotope tracer method was employed, using ⁶⁷Zn as an oral tracer and ⁷⁰Zn as an intravenous tracer. The enrichment of these stable isotopes was measured in urine samples to determine the fractional absorption of zinc.[1][11]
-
Analytical Technique: Isotope ratios in urine were measured by inductively coupled plasma mass spectrometry (ICP-MS).[11]
Pharmacokinetic Analysis: Gluconate vs. Oxide
-
Study Design: This was a randomized, crossover study.[5]
-
Participants: The study involved 12 healthy male subjects between 21 and 31 years of age.[5]
-
Intervention: Participants received daily oral doses of 20 mg of elemental zinc as zinc gluconate or 17.4 mg of elemental zinc as zinc oxide for 14 days, with a 14-day washout period between interventions.[5]
-
Methodology: Blood samples were collected at various time points to determine the plasma zinc concentration. Pharmacokinetic parameters including maximum concentration (Cmax), time to reach maximum concentration (Tmax), and area under the curve (AUC) were calculated.[5]
-
Analytical Technique: Zinc plasma concentrations were measured using inductively coupled plasma-atomic emission spectroscopy (ICP-AES).[5]
Bioavailability Comparison: Bisglycinate vs. Gluconate
-
Study Design: A randomized, crossover study was performed.[7][12]
-
Participants: The study included 12 healthy female volunteers.[7][12]
-
Intervention: A single oral dose of 15 mg of elemental zinc was administered as either zinc bisglycinate or zinc gluconate, with a 7-day washout period between treatments.[7][12]
-
Methodology: Serum zinc concentrations were measured over time to determine the pharmacokinetic profiles. Cmax, Tmax, and area under the curve (AUCt and AUCinf) were calculated and compared.[7][12]
-
Analytical Technique: Serum zinc concentrations were assayed by a validated inductively coupled plasma optical emission spectrometry (ICP-OES) method.[7][12]
Visualizing Key Pathways and Processes
To further elucidate the mechanisms of zinc absorption and the design of bioavailability studies, the following diagrams are provided.
Caption: Simplified signaling pathway of intestinal zinc absorption.
The above diagram illustrates the primary pathway for zinc absorption in the small intestine. Dietary zinc is ionized in the intestinal lumen and then transported into the enterocytes primarily by the ZIP4 transporter.[13][14] From the enterocyte, zinc is exported into the portal blood via the ZNT1 transporter.[13][14]
Caption: Experimental workflow for a crossover bioavailability study.
This diagram outlines a typical crossover design used in clinical trials to compare the bioavailability of different supplement formulations. Each participant serves as their own control, which minimizes variability between subjects.
References
- 1. Zinc Absorption by Young Adults from Supplemental Zinc Citrate Is Comparable with That from Zinc Gluconate and Higher than from Zinc Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Comparative Absorption and Bioavailability of Various Chemical Forms of Zinc in Humans: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pharmacokinetics of zinc from zinc gluconate: a comparison with zinc oxide in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A bioavailability study comparing two oral formulations containing zinc (Zn bis-glycinate vs. Zn gluconate) after a single administration to twelve healthy female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative absorption of zinc picolinate, zinc citrate and zinc gluconate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative absorption of zinc picolinate, zinc citrate and zinc gluconate in humans | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. article.imrpress.com [article.imrpress.com]
- 13. Overview of the zinc absorption mechanism for improving zinc nutrition [jstage.jst.go.jp]
- 14. Molecular Mechanisms of Zinc Absorption in Health, Acrodermatitis Enteropathica and Celiac Disease [pubs.sciepub.com]
Unraveling the Mechanism of Zinc Gluconate: A Comparative Guide Based on Knockout Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cellular mechanisms of zinc, primarily delivered as zinc gluconate, by examining evidence from knockout model studies. This document details the pivotal roles of metallothioneins and zinc transporters in mediating the physiological and toxicological effects of zinc, supported by experimental data and protocols.
The therapeutic and supplemental use of zinc gluconate relies on the biological actions of the zinc ion (Zn2+). Understanding its precise mechanism of action is critical for optimizing its benefits and mitigating potential risks. Knockout animal models, in which specific genes are inactivated, have been instrumental in dissecting the molecular pathways governed by zinc. These studies have pinpointed two key protein families that orchestrate zinc homeostasis and response: the Metallothioneins (MTs) and the Zrt- and Irt-like Proteins (ZIPs), also known as Solute Carrier 39A (SLC39A) transporters.
Comparative Analysis of Zinc Action in Wild-Type vs. Knockout Models
The following table summarizes quantitative data from studies investigating the effects of zinc administration, including zinc gluconate, in wild-type animals versus those with specific gene knockouts. These comparisons highlight the functional importance of these genes in the cellular response to zinc.
| Parameter | Wild-Type (WT) Model | Knockout (KO) Model | Key Finding | Reference |
| Olfactory Function Recovery after Zinc Gluconate (ZG) Induced Injury | Higher percentage of mice recovered sense of smell 28 days post-treatment. | MT-1/MT-2 KO: Lower percentage of mice recovered sense of smell. | Metallothioneins are important for the recovery of olfactory function after zinc-induced damage.[1][2][3] | [1][2][3] |
| Cellular Resistance to Zinc Toxicity | MT-WT cells were unexpectedly more sensitive to the toxic effects of high zinc concentrations. | MT-1/MT-2 KO: MT-KO2 cells were slightly more resistant to zinc toxicity than MT-WT cells. | Basal expression of MT does not necessarily confer resistance to high levels of zinc and may even increase sensitivity in certain cell lines.[4] | [4] |
| Intracellular Zinc Uptake in Neurons | A 30-minute perfusion with 10 µM Zn2+ increased the ratio of intracellular zinc indicators from 6.7 ± 0.9% to 23.1 ± 8.1%. | Zip-1/Zip-3 KO: The corresponding increase was from 4.8 ± 0.9% to 12.1 ± 2.2% (a ~50% reduction). | ZIP1 and ZIP3 transporters are crucial for the passive uptake of zinc into hippocampal neurons.[5][6] | [5][6] |
| Seizure-Induced Neurodegeneration | Significant CA1 cell damage following kainic acid exposure. | Zip-1/Zip-3 KO: In vivo CA1 cell damage was greatly attenuated. | Zinc entry through ZIP1 and ZIP3 transporters contributes to neurodegeneration following intense synaptic activation.[5][6] | [5][6] |
| Intestinal Mucosal Barrier Integrity | Antibiotics and LPS induce significant intestinal mucosal barrier damage. | Not a knockout study, but demonstrates a mechanism. Zinc gluconate treatment regulated the expression of tight junction-related genes and inhibited the TLR4/NF-κB signaling pathway. | Zinc gluconate protects the intestinal mucosal barrier by modulating inflammatory pathways and tight junction protein expression.[7] | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols from key studies that utilized knockout models to investigate the mechanisms of zinc.
Metallothionein (MT-1/MT-2) Knockout Mouse Model for Olfactory Injury
-
Animal Model: MT-1 and MT-2 null (MT KO) mice and corresponding wild-type (WT) mice of the same genetic background.
-
Treatment Administration: A high dose of zinc gluconate (170 mM) was administered via intranasal instillation to ensure the ablation of the olfactory mucosa. A lower, clinically relevant concentration (33 mM) was also tested.[1][2][3]
-
Functional Assessment: Olfactory function was monitored over time (e.g., 28 days post-treatment) using behavioral tests to assess the ability to smell.[1][2]
-
Histological Analysis: Nasal cavities were examined for loss of the olfactory mucosa and subsequent recovery.
-
Cell Proliferation Assay: The rate of cell proliferation in the basal layer of the olfactory epithelium was measured to assess regeneration, often using markers like Proliferating Cell Nuclear Antigen (PCNA).[2]
ZIP Transporter (Zip-1/Zip-3) Knockout Mouse Model for Neurodegeneration
-
Animal Model: Mice with targeted deletions of the Slc39a1 (Zip-1) and Slc39a3 (Zip-3) genes and corresponding wild-type controls.
-
Induction of Neurodegeneration: Seizure-induced neurodegeneration was triggered by the injection of kainic acid.[5][6]
-
In Vitro Zinc Uptake Assay:
-
Brain slices containing the hippocampus were prepared.
-
CA1 pyramidal neurons were patch-clamped and loaded with a high-affinity fluorescent zinc dye (e.g., FluoZin-3).
-
Passive zinc uptake was measured by monitoring the change in fluorescence upon perfusion with a zinc-containing solution, with NMDA receptors and voltage-gated calcium channels blocked to isolate the effect of ZIP transporters.[5]
-
-
In Vivo Assessment of Cell Damage: The extent of neuronal damage in the CA1 region of the hippocampus was quantified in both knockout and wild-type mice following kainic acid injection.[5][6]
Visualizing the Mechanisms
Diagrams generated using Graphviz (DOT language) illustrate the key pathways and experimental workflows.
Caption: Cellular zinc homeostasis is regulated by ZIP and ZnT transporters and buffered by metallothioneins.
Caption: Workflow of a typical knockout model experiment to study the mechanism of zinc gluconate.
Conclusion
Evidence from knockout models robustly confirms that the mechanism of action of zinc, delivered as zinc gluconate, is intricately linked to the functions of metallothioneins and ZIP family transporters.
-
Metallothioneins (MTs) are critical for managing zinc-induced toxicity and facilitating recovery from cellular damage, as demonstrated in studies of olfactory epithelial injury.[1][2] Their role appears to be more complex than simple detoxification, as their absence can surprisingly confer resistance to high zinc levels in some cellular contexts.[4]
-
ZIP Transporters are essential for the influx of zinc into cells. Knockout studies of specific ZIPs, such as ZIP1 and ZIP3, have shown their definitive role in mediating physiological processes and pathological conditions like seizure-induced neurodegeneration by controlling cellular zinc uptake.[5][6]
References
- 1. Zinc gluconate toxicity in wild-type vs. MT1/2-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zinc gluconate toxicity in wild-type vs. MT1/2-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Knockout of Zn Transporters Zip-1 and Zip-3 Attenuates Seizure-Induced CA1 Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Knockout of Zn transporters Zip-1 and Zip-3 attenuates seizure-induced CA1 neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective effect of zinc gluconate on intestinal mucosal barrier injury in antibiotics and LPS-induced mice - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of Zinc Gluconate: A Comparative Guide for Researchers
For Immediate Release
This guide provides an in-depth comparison of key studies on the therapeutic effects of zinc gluconate, with a focus on its application in treating the common cold and acne vulgaris. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data, details methodologies from pivotal clinical trials, and visualizes the underlying molecular pathways to offer a comprehensive understanding of zinc gluconate's mechanism of action and clinical efficacy.
Key Findings in Zinc Gluconate Research
Zinc gluconate has emerged as a significant therapeutic agent in various clinical contexts, most notably in ameliorating the duration of the common cold and reducing the severity of acne. Its therapeutic effects are largely attributed to the multifaceted roles of the zinc ion in fundamental biological processes, including immune function and inflammation.
Efficacy in the Treatment of the Common Cold
Clinical trials have demonstrated that zinc gluconate lozenges can significantly reduce the duration of the common cold. A meta-analysis of seven randomized controlled trials indicated that zinc gluconate lozenges (at doses over 75 mg/day) were associated with a 28% reduction in the duration of cold symptoms[1]. One prominent randomized, double-blind, placebo-controlled study found that the time to complete resolution of symptoms was significantly shorter in the zinc gluconate group (median, 4.4 days) compared to the placebo group (median, 7.6 days)[2][3]. However, it is crucial to note that the efficacy can be influenced by the formulation of the lozenges, as some additives can chelate zinc ions and reduce their bioavailability[4][5]. While some studies show a clear benefit, others have found no significant effect on the severity or duration of cold symptoms, highlighting the need for further research with standardized formulations and methodologies[6][7][8].
Efficacy in the Treatment of Acne Vulgaris
Oral zinc gluconate has also been shown to be effective in the treatment of inflammatory acne[9][10]. Studies suggest that zinc's anti-inflammatory properties and its ability to reduce P. acnes counts contribute to its efficacy[9]. One study reported that oral zinc gluconate can alleviate acne symptoms and may be a safer alternative for pregnant women compared to other acne medications[11]. In a comparative study, minocycline (B592863) was found to be superior to zinc gluconate in treating inflammatory acne, with a clinical success rate of 63.4% for minocycline compared to 31.2% for zinc gluconate[12]. However, zinc is considered a promising alternative due to its low cost and favorable side-effect profile[13].
Comparative Data from Clinical Trials
The following tables summarize quantitative data from key clinical studies, providing a clear comparison of zinc gluconate's performance against placebos and other alternatives.
Table 1: Efficacy of Zinc Gluconate in Treating the Common Cold
| Study/Analysis | Intervention | Alternative | Outcome Measure | Result | p-value |
| Mossad et al. (1996)[2][3] | Zinc Gluconate Lozenges (13.3 mg) | Placebo | Median time to symptom resolution | 4.4 days vs 7.6 days | < 0.001 |
| Turner & Cetnarowski (2000)[6][7] | Zinc Gluconate Lozenges (13.3 mg) | Placebo | Median duration of illness (experimental colds) | 2.5 days vs 3.5 days | 0.035 |
| Meta-analysis (2017)[1] | Zinc Gluconate Lozenges (>75 mg/day) | Placebo | Reduction in cold duration | 28% | - |
| Meta-analysis (2012)[5][14] | Oral Zinc | Placebo | Mean difference in cold duration (adults) | -2.63 days | - |
Table 2: Efficacy of Zinc Gluconate in Treating Acne Vulgaris
| Study | Intervention | Alternative | Outcome Measure | Result | p-value |
| Dreno et al. (2001)[12] | Zinc Gluconate (30 mg elemental zinc) | Minocycline (100 mg) | Clinical success rate at 3 months | 31.2% vs 63.4% | - |
| Dreno et al. (1989) (as cited in a clinical trial protocol)[15] | Low-dose Zinc Gluconate | Placebo | Inflammatory score at 2 months | Statistically lower in zinc group | < 0.02 |
| Göransson et al. (1978)[16] | Oral Zinc Sulphate (0.6 g daily) | Placebo | Acne improvement (score system) | Statistically significant improvement | - |
Detailed Experimental Protocols
To facilitate the replication of key studies, detailed methodologies for pivotal experiments are provided below.
Protocol 1: Assessment of Zinc Gluconate Efficacy for the Common Cold (Adapted from Mossad et al., 1996)[3]
-
Study Design: Randomized, double-blind, placebo-controlled trial.
-
Participants: 100 employees of the Cleveland Clinic with cold symptoms for less than 24 hours.
-
Intervention: Participants were randomized to receive either zinc gluconate lozenges containing 13.3 mg of zinc or a placebo. Lozenges were to be dissolved in the mouth every 2 hours while awake.
-
Data Collection:
-
Participants recorded the severity of ten symptoms daily: cough, headache, hoarseness, muscle ache, nasal drainage, nasal congestion, scratchy throat, sore throat, and sneezing.
-
Oral temperature was also recorded daily.
-
-
Primary Outcome: Time to complete resolution of all cold symptoms.
-
Viral Replication Assessment: (General methodology, not specific to Mossad et al.)
-
Nasal swabs are collected from participants at baseline and at specified follow-up times.
-
Viral RNA is extracted from the swabs.
-
Reverse transcription-polymerase chain reaction (RT-PCR) is performed to quantify the amount of rhinovirus RNA. A one-step, real-time PCR assay can be used for rapid and sensitive detection[4]. A nested RT-PCR can also be employed for improved sensitivity[17].
-
Alternatively, viral culture can be performed by inoculating permissive cell lines (e.g., WI-38 fibroblasts) with nasal wash samples. The viral titer is then determined by a Tissue Culture Infectious Dose 50 (TCID50) assay, which quantifies the amount of virus required to produce a cytopathic effect in 50% of the inoculated cultures[10].
-
Protocol 2: Assessment of Zinc Gluconate Efficacy for Acne Vulgaris (Adapted from clinical trial protocols)[15][18]
-
Study Design: Randomized, double-blind, placebo-controlled clinical trial.
-
Participants: Adults with moderate to severe acne vulgaris.
-
Intervention: Participants receive either oral zinc gluconate (e.g., 200mg capsule daily) or a placebo for a specified duration (e.g., 60 days). All participants may also receive a standard topical treatment (e.g., adapalene (B1666599) 0.3% + benzoyl peroxide 2.5% gel).
-
Data Collection:
-
Acne severity is evaluated at baseline, midpoint, and end of the trial using the Global Acne Grading System (GAGS).
-
GAGS Scoring:
-
The face, chest, and back are divided into six areas (forehead, right cheek, left cheek, nose, chin, and chest/upper back)[1][7][14][18][19].
-
Each area is assigned a factor based on its surface area (Forehead: 2, Cheeks: 2 each, Nose: 1, Chin: 1, Chest/Back: 3)[19].
-
The most severe lesion in each area is graded on a scale of 0 to 4 (0=no lesions, 1=comedones, 2=papules, 3=pustules, 4=nodules)[1][7][18].
-
The score for each area is calculated by multiplying the lesion grade by the area factor[7].
-
The total GAGS score is the sum of the scores from all six areas.
-
Severity is classified as mild (1-18), moderate (19-30), severe (31-38), or very severe (>38)[7][18].
-
-
-
Primary Outcome: Significant difference in the GAGS score and/or inflammatory lesion count between the zinc gluconate and placebo groups.
Visualization of Molecular Mechanisms
The therapeutic effects of zinc gluconate are underpinned by its influence on key cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms.
Zinc's Role in Modulating Immune Response via NF-κB and TLR Signaling
Zinc plays a crucial role in regulating the immune response by modulating the Nuclear Factor-kappa B (NF-κB) and Toll-like Receptor (TLR) signaling pathways. Zinc can inhibit the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines, through the upregulation of A20, a zinc-finger protein that acts as an inhibitor of NF-κB signaling[12][20][21]. Furthermore, TLR stimulation can alter the expression of zinc transporters, leading to changes in intracellular zinc levels, which in turn affects dendritic cell function and the immune response[15][22].
References
- 1. Global Acne Grading System (GAGS) – oneSkin.com [oneskin.com]
- 2. researchgate.net [researchgate.net]
- 3. Zinc gluconate lozenges for treating the common cold. A randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A One-Step, Real-Time PCR Assay for Rapid Detection of Rhinovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zinc gluconate and the common cold. Review of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. collaborate.princeton.edu [collaborate.princeton.edu]
- 7. huejmp.vn [huejmp.vn]
- 8. Roles of Zinc Signaling in the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. blognutritionsante.com [blognutritionsante.com]
- 11. Antioxidant and anti-inflammatory effects of zinc. Zinc-dependent NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Scoring systems in acne vulgaris - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 14. [PDF] Toll-like receptor–mediated regulation of zinc homeostasis influences dendritic cell function | Semantic Scholar [semanticscholar.org]
- 15. Antiviral and immunological activity of zinc and possible role in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Improved Detection of Rhinoviruses in Clinical Samples by Using a Newly Developed Nested Reverse Transcription-PCR Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Comprehensive Review of the Acne Grading Scale in 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. saiashirwad.com [saiashirwad.com]
- 19. Zinc Signals and Immunity [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Toll-like receptor-mediated regulation of zinc homeostasis influences dendritic cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Zn2+ Inhibits Coronavirus and Arterivirus RNA Polymerase Activity In Vitro and Zinc Ionophores Block the Replication of These Viruses in Cell Culture | PLOS Pathogens [journals.plos.org]
Safety Operating Guide
Prudent Disposal Protocol for Novel Research Compound ZINC20451377
Date of Compilation: 2025-12-02
This document provides immediate, essential safety and logistical guidance for the proper disposal of the novel research compound ZINC20451377. Given the absence of a specific Safety Data Sheet (SDS), this protocol is based on established best practices for the handling and disposal of uncharacterized research chemicals. It is imperative to treat this compound as a substance with unknown hazards.
I. Essential Safety and Handling Information
All personnel handling this compound must adhere to strict safety protocols in a designated laboratory area. Operations should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Nitrile gloves should be worn to prevent skin contact.
-
Body Protection: A flame-resistant lab coat is required to protect clothing and skin.
II. Quantitative Data for Hazard Assessment
In the absence of specific data for this compound, the following table outlines the critical information that must be determined for a comprehensive hazard assessment. Researchers must consult with their institution's Environmental Health and Safety (EHS) department to characterize the waste stream appropriately.
| Parameter | Value | Significance for Disposal |
| Physical State | Solid / Liquid / Gas | Determines appropriate container type and spill response procedures. |
| pH | (Not Available) | Indicates corrosivity. A pH ≤ 2 or ≥ 12.5 classifies the waste as corrosive hazardous waste.[1] |
| Flash Point | (Not Available) | Determines flammability. A flash point < 140°F (< 60°C) indicates an ignitable hazardous waste.[1] |
| Reactivity | (Not Available) | Identifies potential for dangerous reactions with other chemicals, water, or air.[1] |
| Toxicity | (Not Available) | Determines the level of health hazard. In the absence of data, assume high toxicity. |
| Solubility | (Not Available) | Affects environmental fate and choice of spill cleanup materials. |
| Chemical Formula | C₁₄H₁₂N₂O₂SZn | Provides information on elemental composition, which can inform disposal pathways (e.g., presence of heavy metals). |
| Molecular Weight | 337.7 g/mol | Basic chemical property information. |
III. Step-by-Step Disposal Protocol
The following procedure outlines the safe disposal of this compound and associated waste. This protocol should be adapted to comply with your institution's specific EHS guidelines and local regulations.[2]
Step 1: Waste Identification and Classification
-
Treat this compound as a hazardous waste due to its unknown properties.[3]
-
Any materials contaminated with this compound, such as gloves, pipette tips, and glassware, must also be disposed of as hazardous waste.
Step 2: Segregation of Waste
-
Segregate this compound waste from other laboratory waste streams to prevent accidental reactions.
-
Store in a designated satellite accumulation area at or near the point of generation.
Step 3: Containerization
-
Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. Plastic containers are often preferred.
-
Ensure the container is in good condition, free from cracks or leaks.
-
For liquid waste, provide secondary containment to mitigate spills.
Step 4: Labeling
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound" (avoid abbreviations or formulas).
-
The statement: "Hazards Not Fully Known."
-
The accumulation start date (the date waste was first added).
-
The principal investigator's name and laboratory location.
-
Step 5: Storage
-
Store the sealed and labeled waste container in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated and away from heat sources or incompatible chemicals.
Step 6: Professional Disposal
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Provide the EHS office with all available information about the compound.
IV. Experimental Workflow and Disposal Pathway Visualization
The following diagrams illustrate the logical workflow for the proper disposal of this compound.
Caption: Workflow for this compound Disposal.
Caption: Spill Response for this compound.
References
Essential Safety and Handling Guidelines for ZINC20451377
Disclaimer: No specific Safety Data Sheet (SDS) for ZINC20451377 (CAS No. 2306303-35-3) is publicly available. Therefore, this document provides essential safety and logistical information based on general best practices for handling novel research compounds with unknown toxicological properties. It is imperative to treat this substance as potentially hazardous.
This guide is intended for researchers, scientists, and drug development professionals to ensure personal safety and proper management of this chemical in a laboratory setting.
I. Compound Identification and Properties
The following table summarizes the available quantitative data for this compound.
| Property | Value |
| CAS Number | 2306303-35-3 |
| Molecular Formula | C₃₂H₃₈N₄O₃ |
| Molecular Weight | 526.67 g/mol |
II. Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is crucial.[1] The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes and fine particles.[1][2]
-
Hand Protection: Nitrile or neoprene gloves are required to prevent skin contact. Double-gloving is recommended.[1][2]
-
Body Protection: A fully fastened laboratory coat is necessary to protect skin and clothing from contamination.[1][2] For handling larger quantities or when there is a significant risk of splashing, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: All handling of solid this compound or solutions should be conducted in a certified chemical fume hood to prevent inhalation.[3] If handling outside of a fume hood is unavoidable, a NIOSH-approved respirator (e.g., N95 or higher) is required.[1][4]
III. Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
An eyewash station and safety shower should be readily accessible in the immediate work area.
Handling Procedures:
-
Preparation: Before handling, ensure all required PPE is donned correctly.[1] The work area within the chemical fume hood should be clean and uncluttered.
-
Weighing: If weighing the solid compound, do so within a ventilated balance enclosure or a fume hood to minimize the risk of inhaling dust particles.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. If necessary, use a vortex mixer or sonicator to aid dissolution, ensuring the container is securely capped.[1]
-
General Hygiene: Avoid eating, drinking, or smoking in areas where chemicals are handled.[5] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5]
Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[3]
-
Keep the container tightly sealed and clearly labeled with the chemical name and any known hazards.[3]
-
Store in secondary containment to minimize the spread of material in case of a leak.[3]
IV. Emergency Procedures
Spill Management:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the affected area.
-
Containment: For small spills, if you are trained and it is safe to do so, contain the spill using an inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels to absorb spills of solutions.
-
Cleanup: Wearing full PPE, carefully collect the absorbent material and spilled substance into a designated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Large Spills: For large spills, evacuate the laboratory, close the doors, and contact your institution's Environmental Health and Safety (EHS) office immediately.
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
V. Disposal Plan
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., gloves, pipette tips, absorbent pads), must be disposed of as hazardous waste.
Waste Collection and Labeling:
-
Segregation: Collect waste in a designated, compatible, and leak-proof container. Do not mix with other incompatible waste streams.[6]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[7] The label should also include the accumulation start date and the principal investigator's name and lab location.[7]
-
Storage: Keep the hazardous waste container closed except when adding waste.[6] Store it in a designated satellite accumulation area within the laboratory, in secondary containment.[6]
Disposal Procedure:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.[6]
-
Do not dispose of this compound down the drain or in the regular trash.[6]
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent. The first rinsate must be collected as hazardous waste.[8] Subsequent rinsates may also need to be collected, depending on institutional policies. After rinsing, the container label must be defaced or removed before disposal.[9]
Workflow for Handling this compound
Caption: General workflow for safely handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. twu.edu [twu.edu]
- 4. hazmatschool.com [hazmatschool.com]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. policies.dartmouth.edu [policies.dartmouth.edu]
- 7. benchchem.com [benchchem.com]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
